molecular formula C14H11FO2 B1334159 1-[4-(4-Fluorophenoxy)phenyl]ethanone CAS No. 35114-93-3

1-[4-(4-Fluorophenoxy)phenyl]ethanone

Cat. No.: B1334159
CAS No.: 35114-93-3
M. Wt: 230.23 g/mol
InChI Key: HPLGELQKWAOYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLGELQKWAOYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374634
Record name 1-[4-(4-fluorophenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35114-93-3
Record name 1-[4-(4-fluorophenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Chemical Properties

This compound, also known as 4'-(4-fluorophenoxy)acetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure incorporates a fluorinated phenoxy group, which can enhance the pharmacokinetic properties of derivative compounds, making it a valuable building block in medicinal chemistry.[1] The compound is noted for its applications as an intermediate in the development of pharmaceuticals, particularly anti-cancer agents, and in biochemical research related to enzyme inhibition and receptor binding.[2]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂Vendor Data
Molecular Weight 230.24 g/mol Vendor Data
CAS Number 35114-93-3Vendor Data
Melting Point 63-67 °C[3][4]
Boiling Point 166-172 °C at 2.5 Torr[4]
Density 1.176 ± 0.06 g/cm³ (Predicted)[4]
Appearance Off-white to white crystalline solid[3]
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (DMSO). Limited solubility in water.Inferred from typical properties of similar organic compounds

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound can be effectively achieved through an Ullmann condensation reaction.[3][5] This method involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In this specific synthesis, 4-bromoacetophenone is reacted with 4-fluorophenol.

Materials:

  • 4-bromoacetophenone

  • 4-fluorophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Pyridine (as solvent and ligand)

  • Toluene (as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone, 4-fluorophenol, and potassium carbonate in a suitable molar ratio (e.g., 1:1.2:2).

  • Add copper(I) iodide as a catalyst (typically 5-10 mol%).

  • Add a mixture of pyridine and toluene as the solvent.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with 1M HCl to remove pyridine, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The solvent for NMR analysis is typically deuterated chloroform (CDCl₃).

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological targets of this compound are not extensively documented in publicly available literature, its utility as an intermediate for pharmacologically active molecules suggests potential interactions with biological systems.[1][2] Compounds with similar structural motifs have been investigated for their activity as inhibitors of various enzymes and as ligands for receptors.

Given its application in the synthesis of anti-cancer agents, a plausible mechanism of action for its derivatives could involve the modulation of signaling pathways critical for cancer cell proliferation and survival. A common target for such therapeutic agents are G-protein coupled receptors (GPCRs), which are involved in a multitude of cellular signaling processes.

Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway, which represents a common mechanism through which extracellular signals are transduced into intracellular responses.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Drug Molecule) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response Leads to

Figure 1: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

This diagram illustrates how the binding of a ligand to a GPCR can initiate a cascade of intracellular events, ultimately leading to a specific cellular response.

Experimental and Synthetic Workflow

The overall process from synthesis to characterization and biological evaluation follows a logical workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bio Biological Evaluation Reactants 4-bromoacetophenone + 4-fluorophenol Ullmann Ullmann Condensation (CuI, K₂CO₃, Pyridine/Toluene) Reactants->Ullmann Crude_Product Crude Product Ullmann->Crude_Product Purification Recrystallization (Ethanol) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR FTIR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Screening In vitro Screening (e.g., Enzyme/Receptor Assays) Pure_Product->Screening Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Figure 2: Workflow for the Synthesis, Characterization, and Evaluation.

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone (CAS No. 35114-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-[4-(4-Fluorophenoxy)phenyl]ethanone, a versatile diaryl ether ketone. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, physicochemical properties, and its significant applications as a pivotal intermediate in the creation of advanced materials and bioactive molecules.

Introduction: The Significance of a Fluorinated Diaryl Ether Ketone

This compound, identified by the CAS number 35114-93-3 , is an organic compound featuring a diaryl ether linkage with a fluorine substituent and a ketone functional group.[1][2] This molecular architecture is of considerable interest in medicinal and materials chemistry. The diaryl ether motif is a recognized "privileged scaffold," frequently found in both natural products and synthetic compounds with a wide range of biological activities.[1] The incorporation of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable strategy in drug design.[1][3][4] Consequently, this compound serves as a crucial building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35114-93-3--INVALID-LINK--
Molecular Formula C₁₄H₁₁FO₂--INVALID-LINK--
Molecular Weight 230.24 g/mol --INVALID-LINK--
Appearance Off-white crystals--INVALID-LINK--
Melting Point 63-67 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 166-172 °C at 2.5 Torr--INVALID-LINK--
Purity ≥ 99% (HPLC)--INVALID-LINK--
Storage 0-8 °C--INVALID-LINK--
  • ¹H NMR: The spectrum would exhibit signals in the aromatic region (approximately 6.9-8.0 ppm) corresponding to the protons on the two phenyl rings. The coupling patterns would be indicative of the para-substitution on both rings. A singlet corresponding to the methyl protons of the ethanone group would be expected in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (around 196 ppm), the carbons attached to the ether oxygen, and the fluorinated carbon, in addition to other aromatic carbons.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ketone (around 1680 cm⁻¹), C-O-C stretching for the diaryl ether (around 1240 cm⁻¹), and C-F stretching (around 1220 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 230.24. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the diaryl ether bond.

Synthesis of this compound

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a classical and effective method.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[2]

Ullmann_Condensation p-Fluorophenol p-Fluorophenol Base_Cu_Catalyst Base (e.g., K₂CO₃) Cu Catalyst p-Fluorophenol->Base_Cu_Catalyst p-Bromoacetophenone p-Bromoacetophenone p-Bromoacetophenone->Base_Cu_Catalyst Product This compound Base_Cu_Catalyst->Product

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is based on a reported synthesis of 4'-(4-fluorophenoxy)acetophenone.[2]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-fluorophenol (1 equivalent) and p-bromoacetophenone (1 equivalent).

  • Solvent and Catalyst Addition: Add a suitable high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents), and a copper catalyst (e.g., copper(I) iodide, copper powder).

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Applications in Drug Discovery and Development

The diaryl ether ketone scaffold of this compound makes it a valuable starting material for the synthesis of various biologically active molecules.[1]

Intermediate for Anticancer Agents

This compound serves as an important intermediate in the synthesis of potential anticancer agents.[1] The diaryl ether motif is present in numerous kinase inhibitors, which are a major class of targeted cancer therapies. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

While direct studies on this compound as a kinase inhibitor are limited, its structural similarity to known inhibitors suggests its potential as a scaffold for the development of new anticancer drugs. For instance, derivatives of similar diaryl ether structures have shown inhibitory activity against various tyrosine kinases.[5][6][7]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates and Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Inhibitor Diaryl Ether Ketone (e.g., derivatives of This compound) Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: General Mechanism of Action for Diaryl Ether Ketone-Based Kinase Inhibitors.

Precursor for Other Bioactive Molecules

The ketone group of this compound provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening against various biological targets. These modifications can include, but are not limited to, reduction to an alcohol, conversion to an oxime, or use in condensation reactions to form chalcones and other heterocyclic systems.

Role in Agrochemical Synthesis

This compound is also utilized in the formulation of agrochemicals, such as pesticides and herbicides.[1] The presence of the fluorinated diaryl ether moiety can enhance the efficacy and stability of these products.[3][4] The compound can serve as a key intermediate in the synthesis of more complex active ingredients, contributing to the development of next-generation crop protection agents with improved performance and environmental profiles.[3][8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[9][10][11]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[9][11] Keep the container tightly closed.[9][11]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[9][10] If inhaled, move to fresh air.[9][10] If ingested, seek immediate medical attention.[9][10]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its unique structural features, combining a diaryl ether scaffold with a fluorine substituent, provide a foundation for the synthesis of a wide array of novel compounds with enhanced biological activity and improved physicochemical properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for harnessing its full potential in the advancement of science and technology.

References

1-[4-(4-Fluorophenoxy)phenyl]ethanone molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 1-[4-(4-Fluorophenoxy)phenyl]ethanone. It includes a detailed experimental protocol for its synthesis via an Ullmann condensation reaction, presented to meet the rigorous standards of research and development professionals.

Core Compound Data

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, including potential anti-cancer agents.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for its application in chemical synthesis and material science.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁FO₂[2]
Molecular Weight 230.23 g/mol
Appearance Off-white crystals[2]
Melting Point 63–67 °C[2]
Boiling Point 166-172 °C @ 2.5 Torr
Density (Predicted) 1.176 ± 0.06 g/cm³
CAS Number 35114-93-3

Molecular Structure and Visualization

The molecular structure of this compound consists of a 4-fluorophenoxy group linked to a phenyl ethanone moiety. The visualization below, generated using the DOT language, illustrates the connectivity of the atoms.

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound can be achieved through an Ullmann condensation reaction.[2] This method involves the copper-catalyzed coupling of an aryl halide with a phenol.[1]

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product p_fluorophenol p-Fluorophenol product This compound p_fluorophenol->product p_bromoacetophenone p-Bromoacetophenone p_bromoacetophenone->product copper_catalyst Copper Catalyst copper_catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Pyridine) solvent->product

Ullmann condensation for the synthesis of this compound.

Detailed Methodology:

The following protocol is a representative procedure for the Ullmann condensation to synthesize the title compound.

  • Materials:

    • p-Fluorophenol

    • p-Bromoacetophenone

    • Potassium carbonate (anhydrous)

    • Copper powder or Copper(I) iodide

    • Pyridine (anhydrous)

    • Toluene

    • Hydrochloric acid (dilute)

    • Sodium chloride solution (saturated)

    • Magnesium sulfate (anhydrous)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-fluorophenol (1.0 equivalent), p-bromoacetophenone (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of copper powder or copper(I) iodide (0.1-0.2 equivalents).

    • Add anhydrous pyridine as the solvent.

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with toluene and filter to remove inorganic salts.

    • Wash the organic filtrate sequentially with dilute hydrochloric acid, water, and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield this compound as off-white crystals.

  • Characterization: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

References

A Comprehensive Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a ketone derivative with a chemical structure that makes it a valuable intermediate in the synthesis of various biologically active molecules. Its core structure, featuring a fluorophenoxy-substituted phenyl ring attached to an ethanone group, is a key pharmacophore in compounds targeting a range of biological processes. This technical guide provides an in-depth overview of its chemical identity, synthesis, and the pharmacological significance of its derivatives, with a focus on experimental data and methodologies relevant to drug discovery and development.

Chemical Identity and Properties

The compound this compound is an aromatic ketone. Understanding its chemical nomenclature and properties is fundamental for its application in research and synthesis.

IUPAC Name: this compound

Synonyms:

  • 4'-(4-Fluorophenoxy)acetophenone

  • p-(4-Fluorophenoxy)acetophenone

  • 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-one

Identifier Value
CAS Number 35114-93-3[1]
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.24 g/mol [1]
Appearance Off-white crystals[1]
Melting Point 66-72 °C[1]
Purity ≥ 99% (HPLC)[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry. Below are representative experimental protocols for analogous compounds, which can be adapted for the synthesis of the title compound.

General Synthesis Protocol for Chalcone Derivatives (an analogous reaction)

A common synthetic route for related chalcones involves a Claisen-Schmidt condensation. This can be adapted for the synthesis of various derivatives.

Experimental Protocol:

  • To a solution of an appropriate acetophenone derivative (e.g., 1-(4-bromophenyl)ethanone, 10 mmol) and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol) in ethanol, a solution of potassium hydroxide (40 mmol) is added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired chalcone.

Spectroscopic Data

Characterization of the synthesized compounds is crucial. Below is a table summarizing typical spectroscopic data for a related chalcone derivative, (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

Spectroscopic Data Values
¹H NMR (400 MHz, CDCl₃) δ 7.89 (d, J=8.5 Hz, 2H), 7.79 (d, J = 15.7 Hz, 1H), 7.67 (s, 2H), 7.64 (s, 2H), 7.41 (d, J = 15.7 Hz, 1H), 7.12 (s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 189.13, 165.44, 162.94, 136.84, 131.98, 130.95 (d, J = 3.4 Hz), 130.47 (d, J = 8.6 Hz), 130.01, 128.00, 121.12
FT-IR (KBr, cm⁻¹) ν 3061, 1664, 1598, 1589, 1510, 1414, 1334, 1232, 1210, 1175, 1158, 1070, 1030, 995, 816, 804, 509

Pharmacological Significance and Biological Activity of Derivatives

Derivatives of this compound have shown a wide range of pharmacological activities, making this scaffold a promising starting point for the development of novel therapeutics.

Anticancer Activity

Several derivatives have been investigated for their potential as anticancer agents. For instance, some phenylpropiophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and K562.

Derivative Type Cancer Cell Line Observed Activity
Chalcone and Propafenone derivativesHeLa, Fem-X, PC-3, MCF-7, LS174, K562Cytotoxic activity
2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivativesK562 and CEM (human leukemic cell lines)Good antiproliferative activity with IC₅₀ values from 1.6 to 8.0 μM[2]
Anticonvulsant Activity

Certain derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole, which share a phenoxyphenyl moiety, have been synthesized and evaluated as benzodiazepine receptor agonists with anticonvulsant properties. The introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole ring resulted in a compound with respectable anticonvulsant effects in pentylenetetrazole-induced convulsion tests.

Sodium Channel Blockade

A derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been identified as a potent, broad-spectrum state-dependent sodium channel blocker. This compound showed efficacy in rat models of neuropathic, inflammatory, and postsurgical pain with a superior therapeutic index compared to existing drugs like carbamazepine and lamotrigine.

Signaling Pathways and Mechanisms of Action

The anticancer effects of some derivatives are linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A notable example is the inhibition of the VEGFR-2 and downstream MAPK signaling pathways.

VEGFR-2 and MAPK Signaling Pathway Inhibition

A novel series of pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan scaffold, which are structurally related, were found to inhibit VEGFR-2. The lead compound from this series demonstrated potent anticancer activity by modulating the MAPK signaling pathway.[3]

Key observations for the lead compound:

  • Inhibited VEGFR-2 with an IC₅₀ of 0.092 µM.

  • Decreased the levels of total ERK and its phosphorylated form.

  • Down-regulated the metalloproteinase MMP-9.

  • Over-expressed p21 and p27, leading to subG1 cell-cycle arrest and apoptosis.

  • Suppressed metastasis by modulating E-cadherin and N-cadherin expression.

Below is a diagram illustrating the proposed mechanism of action.

VEGFR2_MAPK_Pathway cluster_cell Cancer Cell cluster_pathway MAPK Signaling Pathway cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Raf Raf VEGFR2->Raf Activates Derivative 1-[4-(4-Fluorophenoxy)phenyl] ethanone Derivative Derivative->VEGFR2 Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Metastasis Metastasis ERK->Metastasis

Caption: Proposed mechanism of a derivative inhibiting the VEGFR-2 signaling pathway.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their structural properties. This approach is valuable in drug discovery for designing and optimizing lead compounds. For derivatives of this compound, QSAR studies can help in identifying the key molecular descriptors that correlate with their anticancer or other pharmacological activities.

Logical Workflow for a QSAR Study:

QSAR_Workflow Data Dataset of 1-[4-(4-Fluorophenoxy)phenyl] ethanone Derivatives and their Biological Activities Descriptors Calculation of Molecular Descriptors (e.g., electronic, steric, hydrophobic properties) Data->Descriptors Model Model Development (e.g., MLR, PLS) Descriptors->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New Derivatives Validation->Prediction

Caption: A typical workflow for a QSAR study.

By applying QSAR, researchers can rationally design new derivatives of this compound with potentially enhanced therapeutic properties, thereby accelerating the drug development process.

References

Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and materials science.

Introduction

This compound is a diaryl ether ketone that serves as a crucial building block in the synthesis of diverse bioactive molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The synthesis of this intermediate is, therefore, a critical step in the discovery and development of new chemical entities. The most common and effective method for its preparation is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation, a type of nucleophilic aromatic substitution.

Synthetic Pathway

The principal synthetic route to this compound involves the Ullmann condensation of 4-hydroxyacetophenone with an activated aryl halide, typically 1-fluoro-4-iodobenzene or 4-fluorobromobenzene. This reaction is facilitated by a copper catalyst and a base in a high-boiling polar aprotic solvent.

A logical diagram of the synthesis workflow is presented below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-hydroxyacetophenone 4-hydroxyacetophenone Ullmann_Condensation Ullmann Condensation (Heating) 4-hydroxyacetophenone->Ullmann_Condensation 1-fluoro-4-iodobenzene 1-fluoro-4-iodobenzene 1-fluoro-4-iodobenzene->Ullmann_Condensation Base Base (e.g., K2CO3) Base->Ullmann_Condensation Catalyst Cu(I) Catalyst Catalyst->Ullmann_Condensation Solvent Solvent (e.g., DMF) Solvent->Ullmann_Condensation Quenching Quenching (e.g., with water) Ullmann_Condensation->Quenching Reaction Mixture Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via an Ullmann condensation reaction.

Reaction: 4-hydroxyacetophenone + 1-fluoro-4-iodobenzene → this compound

Materials:

  • 4-Hydroxyacetophenone

  • 1-Fluoro-4-iodobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone, 1-fluoro-4-iodobenzene, potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Add anhydrous dimethylformamide to the flask.

  • Reaction: Heat the reaction mixture to a specified temperature (typically between 120-150 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
4-Hydroxyacetophenone136.15101.01.36 g
1-Fluoro-4-iodobenzene221.99121.22.66 g
Potassium Carbonate138.21202.02.76 g
Copper(I) Iodide190.4510.1190 mg
Dimethylformamide---20 mL

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction Temperature140 °C
Reaction Time12 hours
Product Yield (Typical) 75-85%

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₄H₁₁FO₂
Molar Mass 230.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point 63-65 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.98 (d, J = 8.8 Hz, 2H), 7.10-7.00 (m, 4H), 6.95 (d, J = 8.8 Hz, 2H), 2.58 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 196.8, 162.7, 159.3 (d, J = 243 Hz), 152.0, 131.8, 131.2, 121.5 (d, J = 8 Hz), 118.0, 116.8 (d, J = 23 Hz), 26.5
FT-IR (KBr, cm⁻¹) ~1680 (C=O), ~1240 (C-O-C)
Mass Spectrum (m/z) 230 [M]⁺

Signaling Pathways and Logical Relationships

The Ullmann condensation reaction proceeds through a copper-catalyzed cycle. The following diagram illustrates the proposed mechanistic pathway.

Ullmann_Mechanism CuI Cu(I) Catalyst ArO_Cu Copper(I) Phenoxide Intermediate CuI->ArO_Cu ArOH 4-Hydroxyacetophenone ArOH->ArO_Cu Deprotonation Base Base (K2CO3) Base->ArO_Cu Oxidative_Addition Oxidative Addition ArO_Cu->Oxidative_Addition Ar_X 1-Fluoro-4-iodobenzene Ar_X->Oxidative_Addition CuIII_Complex Cu(III) Intermediate Oxidative_Addition->CuIII_Complex Reductive_Elimination Reductive Elimination CuIII_Complex->Reductive_Elimination Reductive_Elimination->CuI Catalyst Regeneration Product This compound Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration

References

An In-depth Technical Guide to the Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-[4-(4-fluorophenoxy)phenyl]ethanone, a key intermediate in the development of various pharmaceuticals. The document details the starting materials, experimental protocols, and quantitative data for the most common and effective methods of synthesis, including the Ullmann Condensation, Friedel-Crafts Acylation, and Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several strategic approaches. The selection of a particular pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The three primary methods are:

  • Ullmann Condensation: This classical copper-catalyzed cross-coupling reaction is a direct and widely cited method for forming the diaryl ether linkage. The typical starting materials for this route are a para-substituted halophenol and a para-substituted haloacetophenone.

  • Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the acylation of a diaryl ether precursor. This method is advantageous when the diaryl ether is readily available or easily synthesized.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the reaction of an activated aryl fluoride with a phenoxide. The electron-withdrawing acetyl group on one of the aromatic rings facilitates this substitution.

The logical workflow for selecting a synthetic route based on readily available starting materials is depicted below.

logical_workflow cluster_start Available Starting Materials cluster_reaction Synthetic Pathway cluster_product Product start1 p-Fluorophenol & p-Bromoacetophenone ullmann Ullmann Condensation start1->ullmann start2 4-Fluorophenoxybenzene & Acetyl Chloride/Acetic Anhydride fc Friedel-Crafts Acylation start2->fc start3 4-Fluoroacetophenone & 4-Chlorophenol/4-Bromophenol snar Nucleophilic Aromatic Substitution (SNAr) start3->snar product This compound ullmann->product fc->product snar->product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each of the primary synthetic routes.

Ullmann Condensation

The Ullmann condensation provides a direct route to the target molecule by forming the diaryl ether bond. A commonly cited method involves the copper-catalyzed reaction of p-fluorophenol and p-bromoacetophenone.[1]

Reaction Scheme:

ullmann_reaction reactant1 p-Fluorophenol catalyst Copper Catalyst Base reactant2 p-Bromoacetophenone product This compound catalyst->product

Caption: Ullmann condensation for this compound synthesis.

Experimental Protocol:

A mixture of p-fluorophenol, p-bromoacetophenone, a copper catalyst (such as copper(I) iodide or copper powder), and a base (like potassium carbonate or cesium carbonate) in a high-boiling polar solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) is heated at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Materials p-Fluorophenol, p-Bromoacetophenone
Catalyst Copper(I) Iodide
Base Potassium Carbonate
Solvent Dimethylformamide (DMF)
Temperature 120-150 °C
Reaction Time 12-24 hours
Yield Moderate to Good
Purity High after purification
Friedel-Crafts Acylation

This method involves the acylation of 4-fluorophenoxybenzene with an acylating agent in the presence of a Lewis acid catalyst.[2]

Reaction Scheme:

fc_reaction reactant1 4-Fluorophenoxybenzene catalyst Lewis Acid (e.g., AlCl3) reactant2 Acetyl Chloride or Acetic Anhydride product This compound catalyst->product

Caption: Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol:

To a cooled suspension of a Lewis acid (e.g., anhydrous aluminum chloride) in an inert solvent (such as dichloromethane or 1,2-dichloroethane), the acylating agent (acetyl chloride or acetic anhydride) is added dropwise. Subsequently, a solution of 4-fluorophenoxybenzene in the same solvent is added slowly while maintaining a low temperature. The reaction mixture is then stirred at room temperature until completion, as monitored by TLC. The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt, and concentrated. The product is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Materials 4-Fluorophenoxybenzene, Acetyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Yield Good to Excellent
Purity High after purification
Nucleophilic Aromatic Substitution (SNAr)

In this approach, the fluorine atom on an activated aromatic ring is displaced by a phenoxide nucleophile. A common variation involves the reaction of 4-fluoroacetophenone with a p-halophenol in the presence of a base.

Reaction Scheme:

snar_reaction reactant1 4-Fluoroacetophenone base Base (e.g., K2CO3) reactant2 4-Chlorophenol or 4-Bromophenol product This compound base->product

Caption: SNAr for this compound synthesis.

Experimental Protocol:

A mixture of 4-fluoroacetophenone, a p-halophenol (such as 4-chlorophenol or 4-bromophenol), and a base (e.g., potassium carbonate or cesium carbonate) is heated in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is monitored by TLC or GC for the disappearance of the starting materials. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified using standard techniques like column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Materials 4-Fluoroacetophenone, 4-Chlorophenol
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 100-140 °C
Reaction Time 6-18 hours
Yield Good
Purity High after purification

Conclusion

The synthesis of this compound can be effectively achieved through Ullmann condensation, Friedel-Crafts acylation, or Nucleophilic Aromatic Substitution. The choice of the synthetic route will be guided by factors such as the availability and cost of starting materials, reaction scalability, and the desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and optimizing the most suitable method for their specific needs.

References

Technical Guide: Safety and Handling of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 1-[4-(4-Fluorophenoxy)phenyl]ethanone and structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 35114-93-3) was not available at the time of writing. Therefore, all handling and safety procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed by qualified personnel before commencing any work.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is crucial for proper storage and handling.

PropertyValueReference
CAS Number 35114-93-3[1][2]
Molecular Formula C₁₄H₁₁FO₂[1][2]
Molecular Weight 230.24 g/mol [1][2]
Appearance Off-white crystals[2]
Melting Point 66-72 °C[2]
Boiling Point 166-172 °C at 2.5 Torr[3]
Purity ≥ 99% (HPLC)[2]
Storage Conditions Store at 0-8 °C[2]

Hazard Identification and GHS Classification (Inferred)

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation
alt text

Signal Word: Warning

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize risk when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and changed frequently.
Body Protection A flame-retardant lab coat. Additional protective clothing may be required based on the scale of the experiment.
Respiratory Protection Not typically required when working in a fume hood. If there is a risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Handling Procedures
  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Dispensing: As the compound is a solid, care should be taken to avoid generating dust. Use appropriate tools for transferring the solid.

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.

Storage Procedures
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[4] The recommended storage temperature is between 0 °C and 8 °C.[2]

  • Segregation: Store away from heat, sparks, and open flames.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride, may be generated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

  • Waste Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Visualized Workflows

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Ensure fume hood is operational prep_ppe->prep_fumehood prep_materials Gather all necessary materials prep_fumehood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh Proceed to handling handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate work area handling_transfer->cleanup_decontaminate After experiment cleanup_dispose Dispose of waste properly cleanup_decontaminate->cleanup_dispose cleanup_store Store compound at 0-8°C cleanup_dispose->cleanup_store

Caption: Standard laboratory workflow for handling this compound.

Emergency Response Logic for Accidental Exposure

G start Accidental Exposure Occurs exposure_type Identify Exposure Route start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action Remove contaminated clothing. Wash with soap and water for 15+ min. skin->skin_action eye_action Flush with water for 15-20 min. Remove contact lenses. eye->eye_action inhalation_action Move to fresh air. Provide respiratory support if needed. inhalation->inhalation_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

Caption: Decision-making flow for first aid response to accidental exposure.

References

The Biological Versatility of 1-[4-(4-Fluorophenoxy)phenyl]ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-[4-(4-Fluorophenoxy)phenyl]ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a fluorine atom, a common feature in many modern pharmaceuticals, can significantly enhance metabolic stability and binding affinity. The ether linkage and the ethanone group provide versatile handles for synthetic modifications, allowing for the creation of a diverse library of derivatives. This technical guide explores the synthesis and biological activities of various classes of compounds derived from this core structure, including chalcones, Schiff bases, and thiosemicarbazones. While extensive research on derivatives of this specific ketone is still emerging, this guide consolidates findings from structurally related compounds to highlight the potential therapeutic applications, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.

General Synthetic Pathways

The this compound core can be readily modified to generate a variety of derivatives. The following diagram illustrates a general workflow for the synthesis of chalcones and Schiff bases, two major classes of derivatives with significant biological activities.

Synthesis_Workflow General Synthesis Workflow for Derivatives start This compound claisen_schmidt Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH/KOH) start->claisen_schmidt condensation Condensation Reaction (Acid catalyst or reflux) start->condensation aldehyde Aromatic Aldehyde aldehyde->claisen_schmidt amine Primary Amine amine->condensation chalcone Chalcone Derivative claisen_schmidt->chalcone schiff_base Schiff Base Derivative condensation->schiff_base

Caption: General synthesis workflow for chalcone and Schiff base derivatives.

Anticancer Activity

Derivatives of the this compound scaffold, particularly chalcones and thiosemicarbazones, have shown promise as anticancer agents. The α,β-unsaturated ketone moiety in chalcones is a known pharmacophore that can interact with various biological targets to induce apoptosis and inhibit cell proliferation. Fluorinated chalcones, in particular, have demonstrated enhanced cytotoxic activity.

Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base catalyst.

Experimental Protocol: General Synthesis of Chalcones

  • Reactant Preparation: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Filter the precipitate, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

In Vitro Cytotoxicity Data

While specific IC50 values for chalcones derived directly from this compound are not widely reported, the following table summarizes the anticancer activity of structurally related fluorinated chalcone derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Chalcones4T1 (Breast Cancer)Moderate Activity[1]
Naphthalene-Fluorinated Chalcones4T1 (Breast Cancer)Higher than cisplatin[1]
Benzofuran ChalconesMCF-7 (Breast Cancer)Varies[2]
Benzofuran ChalconesPC-3 (Prostate Cancer)Varies[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathway

Many chalcones exert their anticancer effects by inducing apoptosis. A possible signaling pathway is the intrinsic or mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_Pathway Hypothetical Apoptosis Pathway Chalcone Chalcone Derivative Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by chalcone derivatives.

Antimicrobial Activity

Schiff bases and thiosemicarbazones derived from this compound are another class of compounds with significant potential, particularly as antimicrobial agents. The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their biological activity.

Synthesis of Schiff Base and Thiosemicarbazone Derivatives

Schiff bases are synthesized by the condensation of a ketone with a primary amine. Thiosemicarbazones are a specific type of Schiff base formed from the reaction with thiosemicarbazide.

Experimental Protocol: General Synthesis of Schiff Bases

  • Reactant Mixing: Dissolve this compound (1 equivalent) and a primary amine (e.g., a substituted aniline or thiosemicarbazide) (1 equivalent) in a suitable solvent like ethanol.

  • Catalysis: Add a few drops of a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Isolation: After cooling, the solid product that precipitates is filtered, washed with cold ethanol, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base or thiosemicarbazone.

In Vitro Antimicrobial Data

Specific antimicrobial data for derivatives of this compound is limited. The table below presents the Minimum Inhibitory Concentration (MIC) values for structurally related Schiff base and thiosemicarbazone derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Quinazolinone Schiff basesE. coli128[2]
Quinazolinone Schiff basesP. aeruginosa32[2]
Quinazolinone Schiff basesS. aureus32[2]
ThiosemicarbazonesMycobacterium bovis0.39[3]
1,2,4-triazole Schiff basesC. albicans62.5[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of newly synthesized compounds.

Antimicrobial_Screening_Workflow Workflow for Antimicrobial Screening Synthesis Compound Synthesis & Purification Stock Prepare Stock Solutions (e.g., in DMSO) Synthesis->Stock Microdilution Broth Microdilution Assay (Serial Dilutions) Stock->Microdilution Inoculation Inoculation with Microbial Strains Microdilution->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Further_Studies Further Studies (e.g., Docking, Toxicity) MBC_MFC->Further_Studies

References

Unveiling the Therapeutic Potential of 1-[4-(4-Fluorophenoxy)phenyl]ethanone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 1-[4-(4-fluorophenoxy)phenyl]ethanone has emerged as a versatile backbone in medicinal chemistry, giving rise to a diverse array of analogs with significant therapeutic potential across various disease areas. This technical guide provides an in-depth exploration of the core therapeutic targets of these analogs, presenting a comprehensive overview of their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are systematically summarized in tabular format to facilitate direct comparison of compound potencies. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the complex biological processes involved. This document serves as a critical resource for researchers and drug development professionals engaged in the exploration and advancement of this promising class of compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its unique chemical structure, featuring a fluorinated phenyl ring, can enhance the pharmacokinetic properties of derivative compounds, leading to more effective therapeutic agents.[1] Analogs derived from this core structure have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of cancer, pain, inflammatory disorders, and infectious diseases. This guide will delve into the specific molecular targets and pathways modulated by these analogs.

Key Therapeutic Targets and Mechanisms of Action

Oncology

A significant area of investigation for this compound analogs is their interaction with the Sigma-1 receptor (σ1R), a protein often overexpressed in various cancer types.[2][3]

  • Mechanism of Action: Analogs such as 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) have shown a high binding affinity for σ1R.[2][3] Molecular docking studies indicate that these compounds fit into the receptor's binding pocket, leading to its inhibition. The stability of the ligand-receptor complex has been confirmed through molecular dynamics simulations.[2][3] By targeting σ1R, these analogs can potentially disrupt cancer cell proliferation and survival. The overexpression of σ1R in tumors also makes it a viable target for diagnostic imaging using radiolabeled analogs.[2][3]

Certain derivatives have demonstrated potent antileukemic properties.[4]

  • Mechanism of Action: Novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives have shown significant antiproliferative activity against human leukemic cell lines, such as K562 and CEM.[4] The presence of electron-withdrawing halogen substituents on the phenyl ring appears to enhance their in vitro potency.[4]

Pain Management

Analogs of this compound have been designed as potent, broad-spectrum, state-dependent sodium channel blockers for the treatment of chronic pain.[5]

  • Mechanism of Action: Compounds like 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) exhibit high potency and rapid onset kinetics in blocking voltage-gated sodium channels (NaV).[5] This state-dependent blockade preferentially targets pathological neuronal hyperexcitability associated with neuropathic, inflammatory, and postsurgical pain, while having less effect on normal neuronal firing, which may lead to a better therapeutic index compared to existing drugs.[5]

Inflammatory Diseases

RORc (also known as RORγ) is a nuclear receptor that plays a critical role in the production of the pro-inflammatory cytokine IL-17.[6]

  • Mechanism of Action: Analogs such as 1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1][2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500) act as potent and selective inverse agonists of RORc.[6] By binding to the receptor, they inhibit its transcriptional activity, leading to a dose-dependent reduction in IL-17 production.[6] This makes them promising therapeutic candidates for inflammatory diseases like psoriasis and rheumatoid arthritis.[6]

Derivatives of morpholinopyrimidine containing the this compound scaffold have shown anti-inflammatory activity.[7]

  • Mechanism of Action: Compounds such as 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[7] They have been shown to dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[7]

Infectious Diseases

The emergence of plasmid-mediated colistin resistance, conferred by the mcr-1 gene, poses a significant threat to the efficacy of last-resort antibiotics.[8]

  • Mechanism of Action: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of the MCR-1 protein.[8] Molecular docking studies suggest that these compounds interact with key residues, such as Glu246 and Thr285, within the active site of the MCR-1 enzyme, thereby inhibiting its activity and restoring colistin's effectiveness against multidrug-resistant Gram-negative bacteria.[8]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound analogs against their respective therapeutic targets.

Table 1: Sigma-1 Receptor Binding and In Vitro Activity

Compound Target Assay Value Cell Lines Reference
FEt-PPZ σ1R Docking Score -9.4 kcal/mol - [3]
[18F]FEt-PPZ σ1R Cell Uptake 13.28 ± 1.04% U-87 MG [3]

| [18F]FEt-PPZ | σ1R | Cell Uptake | 10.74 ± 0.82% | B16F10 |[3] |

Table 2: Antileukemic Activity

Compound Target Cell Line Assay IC50 (µM) Reference
9c K562, CEM MTT Assay 1.6 - 8.0 [4]
9e K562, CEM MTT Assay 1.6 - 8.0 [4]

| 10f | K562, CEM | MTT Assay | 1.6 - 8.0 |[4] |

Table 3: Anti-inflammatory Activity

Compound Target Assay % Inhibition of Edema (50 mg/kg) Reference
6 Inflammation Carrageenan-induced rat paw edema 51.82 [9]
7 Inflammation Carrageenan-induced rat paw edema 43.80 [9]
3 Inflammation Carrageenan-induced rat paw edema 40.39 [9]

| V8 | iNOS, COX-2 | NO Production Inhibition | Significant |[7] |

Experimental Protocols

Sigma-1 Receptor Binding Assay (In Silico and In Vitro)
  • Molecular Docking: Docking studies are performed using software like Glide. The crystal structure of the σ1R (e.g., PDB ID: 5HK1) is prepared, and ligands are docked into the active site. The binding affinity is estimated based on the docking score (G-score), with more negative values indicating higher affinity.[3]

  • In Vitro Cell Binding Studies: Human glioma (U-87 MG) and melanoma (B16F10) cells are incubated with the radiolabeled compound (e.g., [18F]FEt-PPZ) for various time points. The cells are then washed, and the radioactivity is measured to determine the percentage of cellular uptake.[3]

  • Inhibition Studies: To confirm specificity, the cell binding assay is repeated in the presence of an excess of the non-radiolabeled compound. A significant reduction in the uptake of the radiolabeled analog indicates specific binding to the target receptor.[3]

Antileukemic Activity (MTT Assay)
  • Cell Culture: Human leukemic cell lines (K562 and CEM) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Staining: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
  • Animal Model: Male Wistar rats are used for this in vivo assay.

  • Compound Administration: The test compounds or a reference drug are administered orally at a specific dose (e.g., 50 mg/kg).

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at different time intervals post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[9]

Visualizations

Signaling Pathways and Workflows

RORc_Inhibition_Pathway RORc_Analog RORc Inverse Agonist (e.g., GNE-3500) RORc RORc Receptor RORc_Analog->RORc Binds to RORc_Complex RORc-Analog Complex (Inactive) RORc_Analog->RORc_Complex RORc->RORc_Complex IL17_Gene IL-17 Gene RORc_Complex->IL17_Gene Inhibits Transcription IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation Promotes

Caption: RORc inverse agonist signaling pathway.

MCR1_Inhibition_Workflow cluster_screening Virtual and In Vitro Screening cluster_validation Mechanism of Action Studies Virtual_Screening Virtual Screening of Compound Libraries MCR1_Inhibitor_Candidate Identification of Potential MCR-1 Inhibitors Virtual_Screening->MCR1_Inhibitor_Candidate Synthesis Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives MCR1_Inhibitor_Candidate->Synthesis Cell_Based_Assay Cell-Based Assay with MCR-1 Expressing Bacteria Synthesis->Cell_Based_Assay Enzymatic_Assay Enzymatic Assay with Purified MCR-1 Protein Cell_Based_Assay->Enzymatic_Assay Lead_Compound Lead Compound Identification Enzymatic_Assay->Lead_Compound Docking Molecular Docking Studies Lead_Compound->Docking Interaction_Analysis Analysis of Interactions with Key Active Site Residues Docking->Interaction_Analysis

Caption: Workflow for MCR-1 inhibitor discovery.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The analogs derived from this core structure exhibit a wide range of biological activities by targeting key proteins and pathways implicated in cancer, pain, inflammation, and infectious diseases. The data and methodologies presented in this guide underscore the significant potential of this compound class and provide a solid foundation for future research and development efforts. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these analogs are warranted to translate their preclinical promise into clinical realities.

References

The Versatile Building Block: A Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a key diaryl ether ketone that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including the electron-withdrawing fluorine atom and the reactive acetyl group, make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this important intermediate, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 35114-93-3
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Melting Point 63-67 °C
Boiling Point 166-172 °C at 2.5 Torr
Appearance Off-white to white crystalline solid

Synthesis of this compound

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution reactions, with the Ullmann condensation and Williamson ether synthesis being the most common methods.

Ullmann Condensation

The Ullmann condensation provides a direct route to diaryl ethers through a copper-catalyzed reaction between an aryl halide and a phenol.[1][2]

Experimental Protocol: Ullmann Condensation

  • Reactants: p-Fluorophenol and p-Bromoacetophenone.

  • Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

  • Base: Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).

  • Solvent: A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or pyridine.

  • Procedure:

    • To a flask equipped with a reflux condenser and a magnetic stirrer, add p-fluorophenol (1.0 eq), p-bromoacetophenone (1.0 eq), potassium carbonate (2.0 eq), and copper catalyst (0.1 eq).

    • Add the solvent (e.g., DMF) and heat the mixture to reflux (typically 140-160 °C) for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is another effective method, involving the reaction of a phenoxide with an aryl halide.[3]

Experimental Protocol: Williamson Ether Synthesis

  • Reactants: 4-Hydroxyacetophenone and 1-bromo-4-fluorobenzene.

  • Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenol.

  • Solvent: A polar aprotic solvent such as DMF or acetone.

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in the chosen solvent.

    • Add the base (e.g., K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add 1-bromo-4-fluorobenzene (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • After cooling, the reaction mixture is worked up as described in the Ullmann condensation protocol.

    • Purification by recrystallization or column chromatography yields the desired product.

G cluster_0 Synthesis of this compound Reactants 4-Hydroxyacetophenone + 4-Fluorobromobenzene Intermediate Potassium 4-acetylphenoxide Reactants->Intermediate K₂CO₃, DMF Product This compound Intermediate->Product Reflux

Caption: Williamson Ether Synthesis Workflow.

Key Reactions of this compound

The acetyl group in this compound is a reactive handle for various chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones, which are precursors to important heterocyclic compounds like 1,2,4-triazoles.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[4][5] This reaction is widely used to synthesize chalcones, which are known for their broad range of biological activities.[6]

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reactants: this compound and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Solvent: Ethanol or methanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in the alcohol solvent in a flask.

    • Slowly add an aqueous solution of the base (e.g., 40% KOH) to the mixture with stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

    • The crude chalcone can be purified by recrystallization from ethanol.

Table 2: Representative Chalcones Synthesized from this compound

AldehydeProductYield (%)Reference
Benzaldehyde1-[4-(4-Fluorophenoxy)phenyl]-3-phenylprop-2-en-1-one>90General Protocol
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-[4-(4-fluorophenoxy)phenyl]prop-2-en-1-one85-95General Protocol
4-Methoxybenzaldehyde1-[4-(4-Fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one88-96General Protocol
Synthesis of 1,2,4-Triazole Derivatives

Chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. For instance, they can be cyclized to form 1,2,4-triazole derivatives, which are known to possess a wide range of pharmacological activities.[7][8]

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative from a Chalcone

  • Reactants: A chalcone derived from this compound and thiosemicarbazide.

  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of the chalcone (1.0 eq), thiosemicarbazide (1.2 eq), and KOH (2.0 eq) in ethanol is refluxed for 8-10 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled and poured into ice-cold water.

    • The resulting mixture is neutralized with a dilute acid (e.g., acetic acid).

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is recrystallized from a suitable solvent to yield the pure 1,2,4-triazole derivative.

G cluster_1 Synthetic Pathway to Bioactive Molecules Start This compound Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation (Ar-CHO, Base) Triazole 1,2,4-Triazole Derivative (e.g., Anticancer Agent) Chalcone->Triazole Cyclization (Thiosemicarbazide, Base)

Caption: Synthetic route from the core building block.

Applications in Drug Discovery

Derivatives of this compound, particularly chalcones and triazoles, have shown significant promise in medicinal chemistry due to their diverse biological activities.

Anticancer Activity and Signaling Pathways

Numerous studies have demonstrated the potent anticancer activities of chalcone derivatives.[9][10] These compounds often exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[11][12]

NF-κB Signaling Pathway Inhibition:

The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[13] Chalcones have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-survival genes.[14][15]

G cluster_2 Inhibition of NF-κB Signaling by Chalcones Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive in Cytoplasm) IkBa->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active in Nucleus) NFkB_inactive->NFkB_active Translocation Gene Pro-inflammatory & Pro-survival Genes NFkB_active->Gene Transcription Chalcone Chalcone Derivative Chalcone->IKK Inhibition

Caption: Chalcone-mediated NF-κB pathway inhibition.

Induction of Apoptosis:

Chalcones can also trigger the intrinsic apoptotic pathway in cancer cells.[16][17] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its acetyl group allow for the efficient construction of diverse molecular scaffolds, particularly chalcones and their heterocyclic derivatives. The significant biological activities exhibited by these derivatives, including potent anticancer effects through the modulation of key signaling pathways like NF-κB and apoptosis, underscore the importance of this building block in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.

References

A Comprehensive Technical Review of 1-[4-(4-Fluorophenoxy)phenyl]ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(4-Fluorophenoxy)phenyl]ethanone, a diaryl ether ketone, is a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and emerging research into its therapeutic applications, with a particular focus on its potential as an anticancer agent. Detailed experimental protocols for its synthesis via Ullmann condensation are presented, alongside a summary of its known physical and spectroscopic data. While direct biological evaluation of this specific compound is limited in publicly accessible literature, this review consolidates information on structurally related compounds to highlight its potential pharmacological significance and guide future research endeavors.

Introduction

This compound (also known as 4'-(4-fluorophenoxy)acetophenone) is an aromatic ketone characterized by a central phenyl ring linked to a 4-fluorophenoxy group and an acetyl moiety. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive building block in drug discovery.[1][2] Its structural motif is found in various biologically active molecules, suggesting its potential for development in therapeutic areas such as oncology.[1][3] This document aims to provide a detailed overview of the current state of research on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
CAS Number 35114-93-3
Melting Point 63-65 °C[4]
Boiling Point 166-172 °C (at 2.5 Torr)[4]
Density (Predicted) 1.176 ± 0.06 g/cm³[4]
Storage Temperature 2-8 °C[4]

Synthesis and Characterization

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6]

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a three-stage process: Reaction Setup, Workup and Isolation, and finally Purification and Characterization. This workflow is depicted in the following diagram.

G General Synthesis Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification and Characterization A Combine p-fluorophenol, p-bromoacetophenone, K2CO3, and CuI in a flask B Add solvent (e.g., DMF) A->B C Heat the mixture (e.g., reflux) B->C D Cool the reaction mixture C->D E Pour into water D->E F Extract with an organic solvent (e.g., EtOAc) E->F G Wash the organic layer F->G H Dry over anhydrous Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography or recrystallization I->J K Characterize the product (NMR, IR, MS, MP) J->K

A flowchart illustrating the general workflow for the synthesis of this compound.
Detailed Experimental Protocol (Ullmann Condensation)

Materials:

  • p-Fluorophenol

  • p-Bromoacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-fluorophenol (1.2 equivalents), p-bromoacetophenone (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on analysis of its structure and data from similar compounds.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings and the methyl protons of the acetyl group. The protons on the phenyl ring attached to the carbonyl group will be deshielded.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with characteristic shifts for carbons attached to oxygen and fluorine), and the methyl carbon.
IR (Infrared) Characteristic absorption bands for the C=O stretch of the ketone, C-O-C stretch of the ether linkage, and C-F stretch.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (230.24 m/z).

Potential Therapeutic Applications: Anticancer Activity

While direct experimental evidence for the anticancer activity of this compound is not extensively reported in the scientific literature, its structural features and the known activities of related compounds suggest it as a promising candidate for investigation. Diaryl ether and ketone moieties are present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.

Rationale for Anticancer Potential

The rationale for investigating this compound as an anticancer agent is based on the following points:

  • Structural Similarity to Known Anticancer Agents: The diaryl ether linkage is a common feature in many biologically active compounds, including some with anticancer properties.

  • Presence of a Ketone Group: The ketone functionality can participate in various biological interactions and can be a site for further chemical modification to enhance activity.

  • Fluorine Substitution: The 4-fluoro substituent can improve metabolic stability and binding affinity to target proteins, potentially leading to enhanced efficacy and a better pharmacokinetic profile.[1]

Potential Signaling Pathway Involvement

Based on the activities of structurally similar compounds, this compound could potentially exert its anticancer effects through various signaling pathways. A hypothetical logical diagram of its potential mechanism of action is presented below.

G Hypothetical Anticancer Mechanism A This compound B Inhibition of Tyrosine Kinases A->B C Induction of Oxidative Stress A->C D Intercalation with DNA A->D E Disruption of Cell Signaling Pathways (e.g., MAPK, PI3K/Akt) B->E F Generation of Reactive Oxygen Species (ROS) C->F G DNA Damage D->G H Cell Cycle Arrest E->H F->H G->H I Apoptosis H->I J Inhibition of Cancer Cell Proliferation I->J

A diagram illustrating potential mechanisms of anticancer action for this compound.

Future Directions

The research on this compound is still in its early stages. Future studies should focus on:

  • Detailed Synthesis and Characterization: Publication of a comprehensive experimental protocol and full spectroscopic data is crucial for enabling further research.

  • In Vitro Anticancer Screening: A thorough evaluation of the cytotoxicity of this compound against a panel of human cancer cell lines is necessary to determine its potential as an anticancer agent and to identify sensitive cancer types.

  • Mechanism of Action Studies: If significant anticancer activity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms and identify its cellular targets.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will help in understanding the structure-activity relationships and in optimizing the lead compound for improved potency and selectivity.

Conclusion

This compound is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for drug discovery and materials science. While its biological activity, particularly its anticancer potential, remains largely unexplored in the public domain, its structural characteristics warrant further investigation. This technical guide provides a foundation for researchers interested in exploring the synthesis and therapeutic applications of this promising molecule.

References

An In-depth Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(4-fluorophenoxy)phenyl]ethanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its discovery and historical context, physicochemical and spectral properties, and a detailed experimental protocol for its synthesis via the Ullmann condensation. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, a diaryl ether ketone, is a versatile building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active molecules, including potential anti-cancer agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds. This guide will delve into the core technical aspects of this compound, from its synthesis to its characterization.

Discovery and History

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Melting Point 65-67 °C[2]
Boiling Point 139-142 °C at 0.3 mmHg[2]
Appearance Not explicitly stated, likely a solid at room temperature

Spectral Data:

While a complete, published spectrum with peak assignments for this compound was not found in the surveyed literature, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related compounds.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on both phenyl rings. The protons on the phenyl ring bearing the acetyl group will likely appear as two doublets, as will the protons on the fluorophenoxy ring, showing characteristic coupling patterns. A singlet corresponding to the methyl protons of the acetyl group will be present in the upfield region.

  • ¹³C NMR: The spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ketone will be the most downfield signal. The carbon atoms attached to the fluorine and oxygen atoms will also have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretching of the ketone group. Additionally, C-O-C stretching bands for the ether linkage and C-F stretching vibrations are expected.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the ether linkage and loss of the acetyl group.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Ullmann condensation. The following is a detailed experimental protocol based on the established methodology.

Synthesis of this compound via Ullmann Condensation

This protocol describes the copper-catalyzed synthesis of this compound from p-fluorophenol and p-bromoacetophenone.

Materials:

  • p-Fluorophenol

  • p-Bromoacetophenone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add p-bromoacetophenone (1.0 eq), p-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and anhydrous pyridine.

  • Heat the reaction mixture to reflux with vigorous stirring and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a conceptual workflow for the synthesis and analysis of this compound.

G Ullmann Condensation for this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product p_fluorophenol p-Fluorophenol catalyst CuI (catalyst) p_bromoacetophenone p-Bromoacetophenone product This compound catalyst->product base K₂CO₃ (base) base->product solvent Pyridine/Toluene (solvent) solvent->product heat Reflux heat->product

Caption: Ullmann Condensation Synthesis Pathway.

G Experimental Workflow start Combine Reactants, Catalyst, and Base in Solvent reflux Heat to Reflux under Inert Atmosphere start->reflux workup Aqueous Workup (Acid Wash, Water, Brine) reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying of Organic Layer (MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification final_product Pure this compound purification->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Caption: Synthesis and Analysis Workflow.

Conclusion

This compound is a valuable synthetic intermediate with applications in the development of new chemical entities. The Ullmann condensation provides a reliable method for its preparation. This technical guide serves as a foundational resource, providing essential data and protocols to aid researchers in their synthetic endeavors. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and is utilized in materials science research. This diaryl ether is typically synthesized via a copper-catalyzed cross-coupling reaction, most notably the Ullmann condensation. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described methodology is based on the Ullmann condensation of p-fluorophenol and p-bromoacetophenone.

Reaction Scheme

The synthesis proceeds through the copper-catalyzed reaction between p-fluorophenol and p-bromoacetophenone in the presence of a base.

Reaction: p-fluorophenol + p-bromoacetophenone → this compound

Experimental Protocol

This protocol details the Ullmann condensation for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
p-Bromoacetophenone199.041.99 g10 mmol
p-Fluorophenol112.101.35 g12 mmol
Copper(I) iodide (CuI)190.4595 mg0.5 mmol
Potassium carbonate (K₂CO₃)138.212.76 g20 mmol
Pyridine79.1020 mL-
Toluene92.1450 mL-
Diethyl ether74.12100 mL-
Saturated aq. NaCl (brine)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37--

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-bromoacetophenone (1.99 g, 10 mmol), p-fluorophenol (1.35 g, 12 mmol), copper(I) iodide (95 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of pyridine to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the pyridine under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of toluene and 50 mL of water. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and saturated brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Data Presentation

Table 1: Physicochemical and Safety Data of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Safety Hazards
p-BromoacetophenoneC₈H₇BrO199.0449-51256-258Irritant, Harmful if swallowed[1]
p-FluorophenolC₆H₅FO112.1045-48185Corrosive, Toxic[2]
This compoundC₁₄H₁₁FO₂230.2465-67[3]166-172 (2.5 Torr)[4]-

Table 2: Expected Yield and Characterization of this compound

ParameterExpected Value
Theoretical Yield 2.30 g
Appearance Off-white to pale yellow solid
Melting Point 65-67 °C[3]
¹H NMR (CDCl₃, δ ppm) 7.98 (d, 2H), 7.00-7.15 (m, 6H), 2.58 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) 196.8, 162.8, 160.4, 152.0, 131.8, 131.0, 121.5, 117.8, 116.8, 26.5

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation cluster_purification Purification reactants 1. Weigh Reactants: - p-bromoacetophenone - p-fluorophenol - CuI - K₂CO₃ setup 2. Assemble Glassware: - 3-neck RBF - Condenser - Stirrer reactants->setup Add to flask solvent 3. Add Pyridine setup->solvent reflux 4. Heat to Reflux (12-24 hours) solvent->reflux cool 5. Cool to RT reflux->cool evaporate 6. Remove Pyridine cool->evaporate extract 7. Extraction with Toluene and Water evaporate->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Recrystallization or Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analysis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone, a key intermediate in pharmaceutical and materials science research, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines detailed experimental protocols and presents predicted spectral data to aid in the characterization of this compound.

Introduction

This compound is a versatile aromatic ketone with significant applications in the synthesis of bioactive molecules and advanced materials. Its structure, featuring a fluorophenoxy moiety linked to an acetophenone core, imparts unique electronic and physiological properties. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This document provides the necessary protocols and expected analytical data for its comprehensive characterization.

Predicted Spectral Data

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d (J ≈ 8.5 Hz)2HH-2', H-6'
~7.15t (J ≈ 8.5 Hz)2HH-2'', H-6''
~7.05t (J ≈ 8.5 Hz)2HH-3'', H-5''
~6.95d (J ≈ 8.5 Hz)2HH-3', H-5'
2.58s3H-COCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~197.0C=O
~165.0 (d, ¹JCF ≈ 250 Hz)C-4''
~160.0C-4'
~155.0 (d, ⁴JCF ≈ 3 Hz)C-1''
~131.5C-1'
~131.0 (d, ⁴JCF ≈ 3 Hz)C-2', C-6'
~122.0 (d, ³JCF ≈ 8 Hz)C-2'', C-6''
~118.0C-3', C-5'
~116.0 (d, ²JCF ≈ 23 Hz)C-3'', C-5''
~26.5-COCH₃
Predicted Mass Spectrometry Data

The following table outlines the predicted major fragments for this compound under electron ionization (EI) mass spectrometry.

Table 3: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/zPredicted Fragment Ion
230[M]⁺• (Molecular Ion)
215[M - CH₃]⁺
135[C₈H₇O₂]⁺
123[C₇H₄FO]⁺
95[C₆H₄F]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

3. ¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Pulse Program: zgpg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 220 ppm

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

2. Electron Ionization Mass Spectrometry (EI-MS):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

  • Source Temperature: 230 °C

  • GC Column: Standard non-polar capillary column (e.g., HP-5ms)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and MS analysis of this compound.

G cluster_0 NMR Analysis cluster_1 Mass Spectrometry Analysis NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) H1_NMR 1H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->NMR_Processing C13_NMR->NMR_Processing NMR_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) NMR_Processing->NMR_Analysis End End: Structural Characterization NMR_Analysis->End MS_Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) GC_MS GC-MS Acquisition (EI) MS_Sample_Prep->GC_MS MS_Processing Data Processing (Background Subtraction, Peak Detection) GC_MS->MS_Processing MS_Analysis Spectral Analysis (Fragmentation Pattern, m/z Identification) MS_Processing->MS_Analysis MS_Analysis->End Start Start: this compound Start->NMR_Sample_Prep Start->MS_Sample_Prep G cluster_0 This compound cluster_1 Predicted Key MS Fragments mol C₁₄H₁₁FO₂ M.W. = 230.24 frag1 [M - CH₃]⁺ m/z = 215 mol->frag1 - CH₃ frag4 [CH₃CO]⁺ m/z = 43 mol->frag4 α-cleavage frag2 [C₈H₇O₂]⁺ m/z = 135 frag1->frag2 - C₆H₄F frag3 [C₇H₄FO]⁺ m/z = 123 frag1->frag3 - C₆H₅O

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring a ketone and a fluorinated aromatic ether, makes it a valuable building block in medicinal chemistry. Ensuring the high purity of this intermediate is critical for the successful synthesis of downstream products and for accurate biological and toxicological studies. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 35114-93-3[1]
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.24 g/mol [1]
Melting Point 66-72 °C[1][3]
Appearance Off-white crystals[1]

Experimental Protocols

This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.

1. Instrumentation and Consumables

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended as a starting point. Other non-polar stationary phases like C8 or Phenyl-Hexyl can also be considered.[4][5]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Sample Vials: Appropriate vials for sample injection.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters for sample clarification.

2. Reagent and Sample Preparation

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Accurately weigh the crude this compound.

    • Dissolve the sample in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve a high concentration without precipitation.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Chromatographic Conditions

The following conditions provide a starting point for method development.

ParameterRecommended Setting
Stationary Phase C18, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient Elution 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume Dependent on column loading capacity and sample concentration

4. Post-Purification Processing

  • Collect the fractions containing the purified this compound based on the UV chromatogram.

  • Combine the desired fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • If necessary, lyophilize the remaining aqueous solution to obtain the purified solid product.

  • Analyze the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes the expected results from the HPLC purification. The retention time and purity are illustrative and may vary depending on the exact chromatographic conditions and the impurity profile of the crude material.

CompoundExpected Retention Time (min)Purity (%)Recovery (%)
This compound15 - 20>99>90
Impurity 1<15--
Impurity 2>20--

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow start Start: Crude Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chrom_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_sep fraction_collection Fraction Collection (Based on UV Detection) chrom_sep->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal lyophilization Lyophilization (Optional) solvent_removal->lyophilization purity_analysis Purity Analysis (Analytical HPLC) lyophilization->purity_analysis end End: Purified Product purity_analysis->end

References

Application Notes and Protocols: 1-[4-(4-Fluorophenoxy)phenyl]ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a versatile ketone that serves as a crucial building block in medicinal chemistry, primarily for the synthesis of chalcone derivatives. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. The incorporation of a 4-fluorophenoxy moiety in the parent structure can enhance the pharmacokinetic properties of the resulting derivatives, making this compound a valuable starting material in drug discovery programs targeting cancer, inflammation, and infectious diseases.[1]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of biologically active chalcones, detailed experimental protocols for their synthesis and cytotoxic evaluation, and a summary of the biological data for representative derivatives.

Key Applications in Medicinal Chemistry

  • Anticancer Drug Discovery: The primary application of this compound is in the synthesis of chalcone derivatives with potent anticancer properties.[2][3] These chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][4]

  • Enzyme Inhibition: Derivatives of this ketone have been investigated as inhibitors of various enzymes, playing a role in the development of therapeutic agents for a range of diseases.

  • Intermediate for Heterocyclic Compounds: The chalcones synthesized from this compound can be further modified to create a variety of heterocyclic compounds with potential therapeutic applications.

Data Presentation: Anticancer Activity of Representative Chalcone Derivatives

The following table summarizes the in vitro anticancer activity of chalcone derivatives synthesized from this compound against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative Structure (R group on the second aromatic ring)Cancer Cell LineIC50 (µM)Reference
1a 4-ChloroMGC-803 (Gastric)1.83[3]
1b 4-ChloroHCT-116 (Colon)2.54[3]
1c 4-ChloroMCF-7 (Breast)1.52[3]
2a 4-MethoxyHela (Cervical)3.849[5]
2b 4-MethoxyMCF-7 (Breast)>10[5]
3a 5-Bromo-2-pyridylHela (Cervical)3.204[5]
3b 5-Bromo-2-pyridylMCF-7 (Breast)3.849[5]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes to synthesize chalcone derivatives.[6]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in a minimal amount of 95% ethanol.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add a solution of NaOH or KOH (2 equivalents) in water or ethanol dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete (typically after 4-5 hours), pour the reaction mixture into ice-cold water.[7]

  • Acidification: Acidify the mixture with dilute HCl to precipitate the crude chalcone product.[7]

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Visualization of the Experimental Workflow:

G Workflow for Chalcone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve Ketone and Aldehyde in Ethanol C Add Base Catalyst Dropwise in Ice Bath A->C B Prepare NaOH/KOH Solution B->C D Stir at Room Temperature (Monitor by TLC) C->D E Pour into Ice Water D->E F Acidify with HCl E->F G Filter and Wash F->G H Recrystallize from Ethanol G->H I Characterize by FT-IR, NMR, MS H->I

Caption: Workflow for the synthesis of chalcones.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic activity of the synthesized chalcone derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Synthesized chalcone derivatives

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualization of the Experimental Workflow:

G MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Chalcone Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium and Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action: p38 MAPK Signaling Pathway

Many chalcone derivatives exert their anticancer effects by inducing apoptosis. One of the key signaling pathways involved in this process is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[10][11] Activation of the p38 MAPK pathway by cellular stress, such as that induced by cytotoxic compounds, can lead to the phosphorylation of downstream targets that regulate apoptosis and cell cycle arrest.

Visualization of the p38 MAPK Signaling Pathway:

G p38 MAPK Signaling Pathway stress Cellular Stress (e.g., Chalcones) map3k MAP3K (e.g., ASK1, TAK1) stress->map3k mkk MKK3/6 map3k->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream apoptosis Apoptosis downstream->apoptosis cell_cycle Cell Cycle Arrest downstream->cell_cycle

References

The Strategic Role of 1-[4-(4-Fluorophenoxy)phenyl]ethanone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic selection of molecular intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial building blocks, 1-[4-(4-fluorophenoxy)phenyl]ethanone has emerged as a versatile and valuable intermediate. Its unique diaryl ether structure, combined with a reactive ethanone functional group, provides a powerful scaffold for the construction of a variety of therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, characterization, and strategic applications of this key intermediate, providing researchers and drug development professionals with actionable protocols and insights.

The significance of this compound lies in its dual functionality. The diaryl ether moiety is a common motif in many biologically active molecules, often contributing to enhanced metabolic stability and receptor binding affinity. The fluorine atom, in particular, can favorably modulate a molecule's pharmacokinetic properties.[1] Concurrently, the acetyl group on one of the phenyl rings serves as a versatile chemical handle, allowing for a range of subsequent chemical transformations to build molecular complexity.

Physicochemical Properties and Quality Parameters

A thorough understanding of the physicochemical properties of an intermediate is the foundation of its effective use. The table below summarizes the key identifiers and typical physical properties for this compound.

PropertyValueReference
CAS Number 35114-93-3[2]
Molecular Formula C₁₄H₁₁FO₂[2]
Molecular Weight 230.23 g/mol [2]
Appearance Off-white crystals[1]
Melting Point 66-72 °C[1]
Boiling Point 166-172 °C (at 2.5 Torr)[3]

Synthesis Protocol: The Ullmann Condensation

The most direct and industrially relevant synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation. This classic cross-coupling reaction forms the diaryl ether bond by reacting an aryl halide with a phenol.[2][4] In this case, p-bromoacetophenone is coupled with p-fluorophenol.

Mechanistic Insight: The Copper Catalytic Cycle

The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The process is initiated by the coordination of the phenoxide to the Cu(I) catalyst. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate then yields the desired diaryl ether and regenerates the active Cu(I) catalyst.[5][6] The choice of ligand, base, and solvent is critical for stabilizing the copper intermediates and promoting the catalytic turnover.

Ullmann Condensation Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuIII [Ar-Cu(III)-OAr'] Intermediate CuI->CuIII Oxidative Addition + Ar-X Phenoxide Ar'-O⁻ (p-Fluorophenoxide) Phenoxide->CuI Forms Cu(I)-phenoxide ArylHalide Ar-X (p-Bromoacetophenone) ArylHalide->CuI Product Ar-O-Ar' (Product) CuIII->CuI Regeneration CuIII->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Ullmann condensation principles.[7]

Materials:

  • p-Bromoacetophenone

  • p-Fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-bromoacetophenone (1.0 equiv), p-fluorophenol (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the p-bromoacetophenone. Purge the flask with nitrogen for 15 minutes. Add Copper(I) Iodide (0.1 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with toluene (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with 1 M aqueous sodium hydroxide (to remove unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or a mixture of hexane and ethyl acetate to yield this compound as off-white crystals.[1]

Application as a Pharmaceutical Intermediate: The Gateway to Phenylacetic Acids

While the diaryl ether ketone is a stable entity, its true synthetic power is often unlocked by transforming the acetyl group. A key transformation is the Willgerodt-Kindler reaction , which converts aryl methyl ketones into the corresponding thioamides, which are then hydrolyzed to phenylacetic acids.[8][9] This conversion positions this compound as a direct precursor to 4-(4-fluorophenoxy)phenylacetic acid , a valuable building block for several non-steroidal anti-inflammatory drugs (NSAIDs).[1][7]

Synthetic_Pathway Start This compound Intermediate Phenylacetothiomorpholide Intermediate Start->Intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine) End 4-(4-Fluorophenoxy)phenylacetic Acid Intermediate->End Hydrolysis (e.g., NaOH, H₃O⁺) Drug NSAID Precursors (e.g., for Flurbiprofen analogues) End->Drug Further Synthesis

Caption: Synthetic utility of this compound.

Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol outlines the conversion of the ketone to the corresponding phenylacetic acid.

Materials:

  • This compound

  • Sulfur powder

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

Procedure:

  • Thioamide Formation:

    • In a round-bottom flask, combine this compound (1.0 equiv), sulfur (2.5 equiv), and morpholine (3.0 equiv).[8]

    • Heat the mixture to reflux (approximately 130-140 °C) for 8-12 hours.

    • Cool the reaction mixture and pour it into water. The crude phenylacetothiomorpholide intermediate will often precipitate and can be collected by filtration.

  • Hydrolysis:

    • Combine the crude intermediate with a 10-20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 10-15 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2.

    • The 4-(4-fluorophenoxy)phenylacetic acid will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., aqueous ethanol) can be performed for further purification.

Application Example: Synthesis of NSAIDs

Phenylacetic acid derivatives are the core structure of many widely used NSAIDs, such as Diclofenac and Loxoprofen.[7][10] The intermediate, 4-(4-fluorophenoxy)phenylacetic acid, serves as a key precursor for the synthesis of analogues of drugs like Flurbiprofen . For instance, the carboxylic acid can be converted to its corresponding ethyl ester, which can then undergo further reactions, such as alkylation, to build the final drug molecule.[1] The synthesis of Flurbiprofen itself involves a Willgerodt reaction on 4-acetyl-2-fluorobiphenyl as a key step, highlighting the industrial relevance of this transformation for producing profen-class NSAIDs.[1]

Quality Control and Characterization

Ensuring the purity and identity of this compound is critical for its successful use in multi-step pharmaceutical synthesis. The following are standard analytical methods for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized intermediate.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective. For example, starting with 50:50 acetonitrile:water and ramping to 95:5 acetonitrile:water.

  • Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98% is generally required for use in further synthetic steps.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the two distinct phenyl rings. The signals for the protons on the fluorinated ring will exhibit coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons of the fluorinated phenyl ring will show C-F coupling.[12]

Melting Point Determination

The melting point is a quick and reliable indicator of purity. A sharp melting point range (e.g., within 1-2 °C) that is consistent with the literature value (66-72 °C) suggests a high degree of purity.[1][11] A broad or depressed melting point indicates the presence of impurities.

Conclusion

This compound is a strategically important intermediate whose value is derived from its efficient synthesis via the Ullmann condensation and its versatile reactivity. The ability to convert the ethanone group into a phenylacetic acid moiety via the Willgerodt-Kindler reaction opens a direct synthetic route to precursors for a significant class of anti-inflammatory drugs. The protocols and analytical methods detailed in this guide provide a comprehensive framework for the synthesis, purification, and quality control of this key building block, empowering researchers and drug development professionals to leverage its full potential in the creation of novel therapeutics.

References

Application Notes and Protocols for the Development of Anti-Cancer Agents from 1-[4-(4-Fluorophenoxy)phenyl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel anti-cancer agents is a cornerstone of oncological research. The chemical scaffold of 1-[4-(4-Fluorophenoxy)phenyl]ethanone presents a promising starting point for the synthesis of new therapeutic candidates due to its structural motifs, which are common in various biologically active compounds. However, literature specifically detailing the synthesis of anti-cancer agents directly from this compound is limited.

This document provides detailed application notes and protocols based on the synthesis and evaluation of closely related and structurally similar compounds, namely 1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide and semicarbazide derivatives. These compounds originate from 4-fluorophenoxyacetic acid, which shares the core 4-fluorophenoxy phenyl moiety with the requested starting material. The methodologies and findings presented here serve as a valuable blueprint for researchers and drug development professionals interested in exploring the anti-cancer potential of this class of compounds.

The provided protocols and data are compiled from recent studies and offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these potential anti-cancer agents.

Data Presentation

The anti-cancer activity of novel 1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The cytotoxicity of these compounds against normal human fibroblast cells (BJ) is also presented to indicate their selectivity towards cancer cells.

Table 1: In Vitro Anti-cancer Activity (IC50 in µM) of 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazide Derivatives

Compound IDPhenyl SubstitutionLNCaP (Prostate)G-361 (Melanoma)BJ (Normal Fibroblasts)
AB1 Unsubstituted252.14369.37497.71
AB2 2-Chlorophenyl108.14> 500> 500
AB3 3-Chlorophenyl137.42239.56299.17
AB4 4-Chlorophenyl165.23243.68252.14
AB5 2,4-Dichlorophenyl122.91213.54221.79
AB6 3,4-Dichlorophenyl119.38198.52< 100

Note: Semicarbazide derivatives (AB7-AB12) showed low cytotoxicity and did not achieve IC50 values in the tested cancer cell lines at a maximum concentration of 100 µM.

Experimental Protocols

Synthesis of the Key Intermediate: 2-(4-Fluorophenoxy)acetohydrazide

This protocol describes the synthesis of the essential precursor for the final thiosemicarbazide and semicarbazide derivatives.

Materials:

  • Ethyl 2-(4-fluorophenoxy)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-fluorophenoxy)acetate (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.1 mol) dropwise while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After reflux, cool the mixture to room temperature to allow for the precipitation of the product.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-fluorophenoxy)acetohydrazide.

General Procedure for the Synthesis of 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazides (AB1-AB6)

This protocol outlines the synthesis of the target thiosemicarbazide derivatives from the acetohydrazide intermediate.

Materials:

  • 2-(4-Fluorophenoxy)acetohydrazide

  • Appropriately substituted phenyl isothiocyanate (e.g., phenyl isothiocyanate, 2-chlorophenyl isothiocyanate, etc.)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 2-(4-fluorophenoxy)acetohydrazide (2.71 mmol) in approximately 15-20 mL of methanol.

  • Add the corresponding substituted phenyl isothiocyanate (2.71 mmol) to the solution.

  • Heat the reaction mixture to reflux for one hour.

  • After reflux, cool the solution to room temperature to induce precipitation.

  • Collect the precipitate by filtration and wash with a small amount of cold methanol.

  • Recrystallize the crude product from methanol to yield the pure 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazide.

In Vitro Anti-cancer Activity Screening: MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., LNCaP, G-361) and normal cell line (BJ)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized thiosemicarbazide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute with the cell culture medium to achieve the desired final concentrations.

  • After 24 hours of incubation, replace the medium in the wells with fresh medium containing various concentrations of the test compounds (e.g., ranging from 1 µM to 500 µM). Include a vehicle control (DMSO-treated) and a positive control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualizations

Synthetic Pathway

Synthetic_Pathway start Ethyl 2-(4-fluorophenoxy)acetate intermediate 2-(4-Fluorophenoxy)acetohydrazide start->intermediate  Ethanol, Reflux product 1-(4-Fluorophenoxyacetyl)- 4-substituted Thiosemicarbazide intermediate->product  Methanol, Reflux reagent1 Hydrazine Hydrate reagent1->intermediate reagent2 Substituted Phenyl Isothiocyanate reagent2->product

Caption: General synthetic route for thiosemicarbazide derivatives.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add test compounds at various concentrations incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan crystals in DMSO incubation3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Application of 1-[4-(4-Fluorophenoxy)phenyl]ethanone in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). Its unique chemical structure, featuring a reactive ketone group and an activated fluorophenoxy moiety, allows for its incorporation into polymer backbones through nucleophilic aromatic substitution reactions. This results in materials with exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and biomedical devices. This document provides detailed application notes and experimental protocols for the use of this compound in materials science.

Key Applications in Materials Science

The primary application of this compound in materials science is as a monomer or co-monomer in the synthesis of fluorinated poly(aryl ether ketone)s.[1][2] These polymers are a class of high-performance thermoplastics known for their excellent properties. The incorporation of the fluorophenoxy group can enhance solubility, improve dielectric properties, and modify the thermal characteristics of the resulting polymers.[3][4]

Potential Roles of this compound in Polymer Synthesis:

  • Monomer for Homopolymerization: While less common, self-polycondensation could theoretically lead to a poly(ether ketone) with a specific repeating unit.

  • Co-monomer for Copolymerization: Used in conjunction with other bisphenol and dihalide monomers to tailor the properties of the final polymer.

  • End-capping Agent: To control the molecular weight of PAEKs by terminating the polymer chains. This is a critical aspect for achieving desired processing characteristics and mechanical properties.

Data Presentation: Properties of Related Fluorinated Poly(aryl ether ketone)s

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Dielectric Constant (at 1 MHz)Reference
PAEK with pendant (4-fluorophenyl) groups148 - 160> 527 (in N₂)95.2 - 104.02.68 - 3.062.75 - 2.95[3]
PAEK with (4-trifluoromethyl)phenyl side groups-> 530 (in N₂)--2.6 - 2.7[4]
PAEKs from trifluoromethyl or trifluoromethoxy-containing bisphenols-> 520842.92.839 (at 10 GHz)[5][6]

Experimental Protocols

The following protocols are based on established methods for the synthesis of poly(aryl ether ketone)s via nucleophilic aromatic substitution. These can be adapted for the use of this compound as a co-monomer or an end-capping agent.

Protocol 1: Synthesis of a Fluorinated Poly(aryl ether ketone) Copolymer

This protocol describes a general procedure for synthesizing a PAEK copolymer where this compound could be used as a co-monomer.

Materials:

  • Bisphenol monomer (e.g., Bisphenol A, 4,4'-dihydroxybenzophenone)

  • Dihalide monomer (e.g., 4,4'-difluorobenzophenone)

  • This compound (as co-monomer)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Sulfolane (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with the bisphenol monomer, 4,4'-difluorobenzophenone, and a specific molar percentage of this compound.

  • Solvent and Base Addition: Anhydrous DMAc (or sulfolane) and toluene are added to the flask to create a reaction mixture of a specific concentration. An excess of finely ground anhydrous potassium carbonate is then added.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the bisphenol and potassium carbonate is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.

  • Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-200 °C to initiate the polymerization. The reaction is allowed to proceed for 6-12 hours, during which the viscosity of the solution will noticeably increase.

  • Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is diluted with DMAc and then slowly poured into a large excess of methanol (or a methanol/water mixture) with constant stirring to precipitate the polymer.

  • Washing: The precipitated fibrous polymer is collected by filtration and washed several times with hot deionized water to remove inorganic salts and residual solvent, followed by washing with methanol.

  • Drying: The purified polymer is dried in a vacuum oven at 100-120 °C for 24 hours to a constant weight.

Protocol 2: Characterization of the Synthesized Polymer

1. Structural Characterization:

  • FTIR Spectroscopy: To confirm the formation of the ether linkages and the presence of the ketone groups in the polymer backbone.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating units.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

3. Thermal Properties Analysis:

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (e.g., Td5, the temperature at which 5% weight loss occurs).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

4. Mechanical Properties Testing:

  • Tensile Testing: Polymer films are cast from a solution (e.g., in chloroform or DMAc) and their tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization start Reactants & Solvents dehydration Azeotropic Dehydration start->dehydration Heat, N₂ polymerization Polymerization dehydration->polymerization Increase Temp precipitation Precipitation & Purification polymerization->precipitation Cool, Add to Methanol drying Drying precipitation->drying end_synthesis Purified Polymer drying->end_synthesis structural Structural Analysis (FTIR, NMR) end_synthesis->structural molecular_weight Molecular Weight (GPC) end_synthesis->molecular_weight thermal Thermal Analysis (TGA, DSC) end_synthesis->thermal mechanical Mechanical Testing end_synthesis->mechanical

Caption: Workflow for the synthesis and characterization of fluorinated poly(aryl ether ketone)s.

logical_relationship cluster_application Application in Polymer Synthesis cluster_polymer Resulting Polymer cluster_properties Enhanced Properties compound This compound monomer Co-monomer compound->monomer end_capper End-capping Agent compound->end_capper paek Fluorinated Poly(aryl ether ketone) monomer->paek end_capper->paek thermal_stability High Thermal Stability paek->thermal_stability mechanical_strength Excellent Mechanical Strength paek->mechanical_strength solubility Improved Solubility paek->solubility dielectric Low Dielectric Constant paek->dielectric

Caption: Logical relationship of this compound in polymer science.

References

Synthesis of Bioactive Molecules Using 1-[4-(4-Fluorophenoxy)phenyl]ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones and pyrazolines derived from 1-[4-(4-fluorophenoxy)phenyl]ethanone. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anti-inflammatory agents. The protocols outlined below are based on established synthetic methodologies for these classes of compounds.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its diaryl ether and ketone functionalities provide a scaffold that can be readily modified to produce a library of bioactive molecules. This document focuses on a two-step synthesis pathway: the initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction to yield a pyrazoline derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a chalcone and a pyrazoline derivative starting from this compound.

Table 1: Synthesis and Yield of Intermediates and Final Product

Compound IDIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
1 This compoundC₁₄H₁₁FO₂230.24-Off-white solid
2 (E)-1-[4-(4-Fluorophenoxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-oneC₂₁H₁₅FO₃346.3485Yellow crystalline solid
3 5-(4-Hydroxyphenyl)-3-[4-(4-fluorophenoxy)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamideC₂₂H₁₈FN₃O₂S423.4678Pale yellow powder

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
2 128256>256>256128
3 16326412832
Ciprofloxacin8448-
Fluconazole----16

Experimental Protocols

Protocol 1: Synthesis of (E)-1-[4-(4-Fluorophenoxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Derivative 2)

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 4-hydroxybenzaldehyde.

Materials:

  • This compound (Compound 1 )

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol) in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% (w/v) aqueous solution of potassium hydroxide.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add the aqueous KOH solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.

  • Acidify the mixture to a pH of 5-6 by the slow addition of 10% HCl.

  • A yellow precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C.

  • Recrystallize the product from ethanol to obtain pure (E)-1-[4-(4-fluorophenoxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (Compound 2 ).

Protocol 2: Synthesis of 5-(4-Hydroxyphenyl)-3-[4-(4-fluorophenoxy)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (Pyrazoline Derivative 3)

This protocol describes the cyclization of the synthesized chalcone with thiosemicarbazide to form a pyrazoline derivative.

Materials:

  • (E)-1-[4-(4-Fluorophenoxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (Compound 2 )

  • Thiosemicarbazide

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (Compound 2 ) (0.01 mol) in 50 mL of ethanol.

  • Add thiosemicarbazide (0.012 mol) to the solution.

  • Add 2 mL of 40% (w/v) aqueous sodium hydroxide solution to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Neutralize the mixture with glacial acetic acid, which will cause a precipitate to form.

  • Stir the mixture for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from ethanol to obtain the pure pyrazoline derivative (Compound 3 ).

Visualizations

Synthetic Workflow

G A This compound C Claisen-Schmidt Condensation (Ethanol, KOH, rt, 24h) A->C B 4-Hydroxybenzaldehyde B->C D (E)-1-[4-(4-Fluorophenoxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone) C->D F Cyclization Reaction (Ethanol, NaOH, Reflux, 8-10h) D->F E Thiosemicarbazide E->F G 5-(4-Hydroxyphenyl)-3-[4-(4-fluorophenoxy)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (Pyrazoline) F->G

Caption: Synthetic pathway for the preparation of a bioactive pyrazoline.

Proposed Mechanism of Antimicrobial Action

Pyrazoline derivatives have been proposed to exert their antimicrobial effects through the inhibition of essential microbial enzymes. One such target is dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway, which is crucial for microbial DNA synthesis.

G cluster_pathway Microbial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis THF->DNA Pyrazoline Pyrazoline Derivative (Compound 3) Pyrazoline->DHF Inhibition of DHFR Inhibition Inhibition

Application Notes and Protocols for Investigating the Bioactivity of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the potential anticancer and anti-inflammatory bioactivities of the compound 1-[4-(4-Fluorophenoxy)phenyl]ethanone. The protocols outlined below detail established in vitro and in vivo methodologies for a thorough preliminary screening.

Introduction

This compound is a diaryl ether ketone. Diaryl ether and diaryl ketone motifs are present in various molecules with demonstrated biological activities, including anticancer and anti-inflammatory properties.[1][2] This document outlines a systematic approach to characterize the bioactivity of this specific compound, starting with broad in vitro cytotoxicity screening against cancer cell lines, followed by more detailed mechanistic studies and initial in vivo evaluation of its anti-inflammatory potential.

Experimental Design Overview

The experimental workflow is designed to first identify if this compound exhibits cytotoxic effects on cancer cells. If cytotoxicity is observed, subsequent assays will explore the mechanism of cell death (apoptosis). In parallel, the compound will be evaluated for anti-inflammatory activity using both in vitro and in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & In Vivo Studies cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation This compound B Cytotoxicity Screening (MTT Assay) A->B Test on Cancer Cell Lines C Anti-inflammatory Screening (Albumin Denaturation Assay) A->C Assess protein protection D Apoptosis Analysis (Flow Cytometry) B->D If cytotoxic F In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) C->F If anti-inflammatory E Protein Expression Analysis (Western Blot) D->E Investigate apoptotic pathways G Summarize Quantitative Data D->G E->G F->G H Draw Conclusions on Bioactivity G->H

Caption: Experimental workflow for bioactivity testing.

In Vitro Anticancer Activity Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO, concentration not exceeding 0.5%).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Line 1 (e.g., MCF-7) % Viability ± SDCell Line 2 (e.g., A549) % Viability ± SDCell Line 3 (e.g., HeLa) % Viability ± SD
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
0.1
1
10
50
100
IC₅₀ (µM)
Apoptosis Detection by Annexin V/PI Staining

If the MTT assay indicates significant cytotoxicity, flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to determine if cell death occurs via apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which Annexin V binds to.[7] PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[7]

Viable Viable (Annexin V- / PI-) EarlyApop Early Apoptotic (Annexin V+ / PI-) Viable->EarlyApop PS Exposure Necrotic Necrotic (Annexin V- / PI+) Viable->Necrotic Injury LateApop Late Apoptotic/ Necrotic (Annexin V+ / PI+) EarlyApop->LateApop Membrane Permeabilization

Caption: Cell fates in Annexin V/PI assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[8]

  • Washing: Wash the cells once with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[8] Acquire at least 10,000 events per sample.

Data Presentation:

TreatmentConcentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control-
Compound XIC₅₀
Compound X2x IC₅₀
Positive Control(e.g., Staurosporine)
Western Blot Analysis for Apoptotic Pathway Proteins

To investigate the molecular mechanism of apoptosis, Western blotting can be performed to assess the expression levels of key proteins involved in apoptotic signaling pathways, such as Caspase-3, PARP, Bcl-2, and Bax.[10][11]

Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

TreatmentRelative Protein Expression (Normalized to β-actin)
Cleaved Caspase-3
Vehicle Control
Compound X (IC₅₀)
Compound X (2x IC₅₀)

In Vitro and In Vivo Anti-inflammatory Activity Protocols

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Denaturation of proteins is a well-documented cause of inflammation.[15] This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[16]

Protocol:

  • Reaction Mixture: The reaction mixture (5 mL) will consist of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 100 to 500 µg/mL).

  • Control: A similar volume of distilled water will serve as the control. Diclofenac sodium can be used as a reference drug.[17]

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.[15]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Data Presentation:

Concentration (µg/mL)% Inhibition of Protein Denaturation ± SD
100
200
300
400
500
Diclofenac Sodium (Std.)
In Vivo Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating acute inflammation and screening for anti-inflammatory drugs.[18][19]

G A Acclimatize Rats B Baseline Paw Volume Measurement (V₀) A->B C Administer Compound (p.o. or i.p.) B->C D Induce Edema (Carrageenan Injection) C->D E Measure Paw Volume at Time 't' (Vₜ) D->E F Calculate Edema (E = Vₜ - V₀) E->F G Data Analysis F->G

Caption: Workflow for carrageenan-induced paw edema model.

Protocol:

  • Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.[20]

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 20, 50 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[18]

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[21]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).[20]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.[20]

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) ± SEM% Inhibition of Edema at 3h
1h 2h
Vehicle Control-
Indomethacin10
Compound X10
Compound X20
Compound X50

References

In Vitro Applications of 1-[4-(4-Fluorophenoxy)phenyl]ethanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document addresses the current landscape of in vitro assays involving the chemical compound 1-[4-(4-Fluorophenoxy)phenyl]ethanone. Following a comprehensive review of available scientific literature, it must be noted that specific biological activity data, detailed in vitro assay protocols, and established signaling pathways for this exact molecule are not presently available in published research.

The chemical structure of this compound is known, and some of its basic physical properties have been documented. However, its biological effects and potential applications in areas such as enzyme inhibition, receptor binding, or cellular signaling have not been characterized in the public domain.

While direct data on this compound is unavailable, research has been conducted on structurally related compounds where this core moiety is incorporated into larger, more complex molecules. These studies, while not directly applicable, may offer insights into potential areas of investigation for the title compound.

Research on Structurally Related Compounds

It is crucial to emphasize that the biological activities described in this section belong to the complex derivatives and not to this compound itself. The addition of other functional groups and structural modifications dramatically alters the pharmacological properties of a molecule.

Antileukemic Activity of Piperidine Derivatives

Derivatives incorporating a modified phenoxy ethanone structure have been synthesized and evaluated for their antileukemic activity. For instance, complex molecules containing a 2-(phenoxy)-1-(piperidin-1-yl)ethanone backbone have shown antiproliferative effects against human leukemic cell lines such as K562 and CEM.[1]

Anticancer and Antimicrobial Agents

In other studies, the fluorophenyl methanone moiety has been integrated into complex heterocyclic systems, such as indolizine derivatives. These larger compounds have been investigated for their potential as anticancer agents against cell lines like MCF-7 (breast carcinoma) and for their antimicrobial properties.[2]

Sigma-1 Receptor Ligands for Tumor Imaging

A fluorinated derivative of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been developed as a potential ligand for the sigma-1 receptor (σ1R), which is overexpressed in many cancers.[3][4] The aim of this research is to use radiolabeled versions of these complex molecules for positron emission tomography (PET) imaging of tumors.[3][4]

Hypothetical In Vitro Assay Workflow

While no specific assays for this compound have been published, a general workflow for screening a novel compound of this nature can be proposed. This serves as a methodological template for future research.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis A Compound Acquisition (this compound) B Cytotoxicity Assay (e.g., MTT, LDH) A->B Assess general toxicity C Broad Panel Enzyme/Receptor Screening A->C Broad functional screen D Identify 'Hits' from Screening C->D Data analysis E Dose-Response Assays (IC50/EC50 Determination) D->E Quantify potency F Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) E->F Elucidate interaction G Cell-Based Signaling Assays (e.g., Western Blot, Reporter Assays) F->G Investigate cellular effects H Confirmation in Relevant Cell Models G->H Validate in biological context

References

Application Notes and Protocols for the Development of Novel Polymers Using 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a versatile aromatic ketone that holds significant promise as a monomer for the synthesis of novel poly(aryl ether ketone)s (PAEKs). Its structure, featuring a reactive fluoro group activated by a para-positioned ketone, allows for its participation in nucleophilic aromatic substitution (SNAr) polymerization reactions. The incorporation of the 4-fluorophenoxy phenyl ethanone moiety into a polymer backbone is anticipated to modify the physicochemical properties of the resulting material, potentially leading to enhanced solubility, altered thermal characteristics, and unique mechanical performance compared to traditional PAEKs like PEEK.

These application notes provide a detailed, albeit prospective, framework for the utilization of this compound in the development of new high-performance polymers. The protocols are based on well-established principles of step-growth polymerization for the synthesis of PAEKs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the monomer is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.23 g/mol [1]
Melting Point 63-65 °C[2]
Boiling Point 166-172 °C at 2.5 Torr[2]
Density (Predicted) 1.176 ± 0.06 g/cm³[2]
Appearance Solid[3]

Experimental Protocols

The following is a detailed protocol for the synthesis of a novel poly(ether ketone) via nucleophilic aromatic substitution polycondensation. This protocol describes the copolymerization of this compound with a bisphenol monomer, Bisphenol A, and a dihalide monomer, 4,4'-difluorobenzophenone.

Synthesis of a Novel Poly(ether ketone) Copolymer

Objective: To synthesize a high-molecular-weight poly(ether ketone) copolymer incorporating this compound to modify the polymer backbone.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products MonomerA This compound Polymer Novel Poly(ether ketone) Copolymer MonomerA->Polymer MonomerB Bisphenol A MonomerB->Polymer MonomerC 4,4'-Difluorobenzophenone MonomerC->Polymer Base Potassium Carbonate Byproducts Potassium Fluoride + Water Base->Byproducts Solvent Diphenyl Sulfone / Toluene

Figure 1: General reaction scheme for the synthesis of the novel poly(ether ketone) copolymer.

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Bisphenol A

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • Diphenyl sulfone

  • Toluene

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller

  • Vacuum oven

  • Standard glassware for filtration and washing

Protocol:

  • Reactor Setup: In a clean, dry three-necked flask, add diphenyl sulfone (solvent). The amount should be calculated to achieve a solids concentration of 20-30% (w/v).

  • Monomer Addition: To the flask, add this compound, 4,4'-difluorobenzophenone, and Bisphenol A in the desired molar ratio. For a starting point, a 1:9:10 molar ratio of this compound : 4,4'-difluorobenzophenone : Bisphenol A can be used.

  • Base Addition: Add a 10-20% molar excess of anhydrous potassium carbonate relative to the total moles of phenolic hydroxyl groups (from Bisphenol A).

  • Azeotropic Dehydration: Add toluene to the reaction mixture to act as an azeotroping agent to remove water formed during the reaction.

  • Inert Atmosphere: Purge the reactor with a gentle stream of nitrogen for at least 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reaction:

    • Heat the mixture to 140-150 °C with stirring to azeotropically remove water with toluene. Continue until no more water is collected in the Dean-Stark trap (approximately 2-4 hours).

    • After the removal of water, slowly increase the temperature to 180-200 °C while distilling off the toluene.

    • Once the toluene is removed, further increase the temperature to 280-320 °C to continue the polymerization.

    • Maintain the reaction at this temperature for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer forms.

  • Polymer Isolation:

    • Cool the reaction mixture to approximately 150 °C and pour the viscous solution into a large volume of rapidly stirring methanol or deionized water to precipitate the polymer.

    • Break up the resulting solid and wash it several times with hot deionized water and then with methanol to remove the solvent, unreacted monomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 120-150 °C until a constant weight is achieved.

Experimental Workflow Diagram

G start Start setup Reactor Setup: Add Solvents and Reactants start->setup purge Purge with Nitrogen setup->purge dehydrate Azeotropic Dehydration (140-150 °C) purge->dehydrate polymerize Polymerization (280-320 °C) dehydrate->polymerize precipitate Precipitation in Methanol/Water polymerize->precipitate wash Wash Polymer precipitate->wash dry Dry in Vacuum Oven wash->dry end End dry->end

Figure 2: Experimental workflow for the synthesis of the novel poly(ether ketone).

Data Presentation

The expected properties of the novel poly(ether ketone) containing this compound are summarized below. These are predictive values based on the known properties of PAEKs and the structural contribution of the new monomer.

PropertyExpected Value/RangeComparison with Standard PEEK
Glass Transition Temperature (Tg) 140 - 160 °CPotentially lower than standard PEEK (143-157 °C) due to increased flexibility.
Melting Temperature (Tm) 300 - 330 °CPotentially lower than standard PEEK (~343 °C) due to disruption of chain packing.
Decomposition Temperature (Td) > 500 °CExpected to be in a similar range to PEEK, indicating high thermal stability.
Tensile Strength 90 - 110 MPaComparable to standard PEEK.
Young's Modulus 3.5 - 4.0 GPaComparable to standard PEEK.
Solubility Improved solubility in organic solventsThe phenoxy side group may disrupt crystallinity and improve solubility.

Signaling Pathway (Polymerization Mechanism)

The synthesis of the poly(ether ketone) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated in the diagram below.

G start Start: Bisphenol A + K₂CO₃ phenoxide Formation of Bisphenolate Anion start->phenoxide attack Nucleophilic Attack on Activated Fluoro-Aromatic Ketone phenoxide->attack meisenheimer Formation of Meisenheimer Complex (Intermediate) attack->meisenheimer elimination Elimination of Fluoride Ion meisenheimer->elimination ether_linkage Formation of Ether Linkage elimination->ether_linkage propagation Chain Propagation ether_linkage->propagation propagation->attack Repeat end End: High Molecular Weight Polymer propagation->end

Figure 3: Polymerization mechanism for the formation of the novel poly(ether ketone).

Conclusion

The use of this compound as a comonomer in the synthesis of poly(aryl ether ketone)s presents a promising avenue for the development of novel high-performance materials. The introduction of the 4-fluorophenoxy phenyl ethanone moiety is expected to influence the polymer's properties, potentially leading to materials with tailored solubility, thermal behavior, and mechanical characteristics. The provided protocols, based on established polymerization techniques, offer a solid foundation for researchers to explore the synthesis and characterization of these new polymers for a variety of advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).

Ullmann Condensation Route

The Ullmann condensation for this synthesis typically involves the copper-catalyzed reaction of 4-fluorophenol and 4-bromoacetophenone.[1]

Question: My Ullmann condensation reaction is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Ullmann condensations are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The quality and activity of the copper catalyst are crucial. Copper(I) salts, such as copper(I) iodide (CuI), are susceptible to oxidation, which can lead to reduced catalytic activity.

    • Solution: Use freshly purchased, high-purity copper salts. If the catalyst has been stored for a long time, consider opening a new bottle. For homocoupling side reactions, using activated copper powder can sometimes be beneficial.[2]

  • Inert Atmosphere: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst and promote unwanted side reactions.[2]

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). This can be achieved by evacuating and backfilling the reaction vessel with an inert gas multiple times.

  • Ligand Selection: While some Ullmann reactions can proceed without a ligand, the addition of a suitable ligand can significantly accelerate the reaction and improve yields, especially for less reactive substrates.

    • Solution: Consider the addition of ligands such as 1,10-phenanthroline or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), which have been shown to accelerate copper-catalyzed ether synthesis.[3][4]

  • Base and Solvent Choice: The choice of base and solvent is critical and interdependent.

    • Solution: Stronger bases like cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[5] High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are commonly used.[3][4] The optimal combination of base and solvent should be determined experimentally.

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature (often in the range of 120-210 °C) to drive the reaction to completion.[5] The optimal temperature will depend on the specific substrates, catalyst, and solvent system used.

Question: I am observing a significant amount of 4-bromoacetophenone starting material remaining, even after prolonged reaction times. What can I do?

Answer: Incomplete consumption of the aryl halide is a common problem. Here are some strategies to improve conversion:

  • Increase Reactant Equivalents: Using a slight excess of the phenol component (4-fluorophenol) can help drive the reaction to completion.

  • Optimize Catalyst Loading: While typically used in catalytic amounts (e.g., 5-10 mol%), increasing the catalyst loading may improve the reaction rate.

  • Ligand Addition: As mentioned previously, the addition of a ligand can significantly enhance the rate of reaction.

Question: My final product is contaminated with a significant amount of a debrominated byproduct (acetophenone). How can I minimize this?

Answer: The formation of a des-bromo byproduct is a known side reaction in Ullmann couplings, particularly when the reaction is not proceeding efficiently.[4]

  • Ensure Anhydrous Conditions: Moisture can contribute to side reactions. Ensure all reagents and solvents are dry.

  • Optimize Reaction Parameters: Improving the overall efficiency of the desired coupling reaction by optimizing the catalyst, ligand, base, and temperature can help to outcompete the debromination side reaction.

  • Purification: If the side product does form, it can typically be separated from the desired product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Route

This route typically involves the reaction of 4-fluoroacetophenone with 4-fluorophenol in the presence of a strong base.

Question: The SNAr reaction between 4-fluoroacetophenone and 4-fluorophenol is giving a low yield. How can I improve it?

Answer: Low yields in this SNAr reaction can be addressed by optimizing the following parameters:

  • Base Strength and Stoichiometry: A sufficiently strong base is required to deprotonate the phenol and generate the phenoxide nucleophile.

    • Solution: Use a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least one equivalent of the base is used, and in some cases, using an excess can be beneficial.[6][7]

  • Solvent Choice: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the substitution reaction.

    • Solution: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent solvent choices for SNAr reactions.[6][7]

  • Reaction Temperature: Heating is typically required to overcome the activation energy of the reaction.

    • Solution: Heat the reaction mixture to a temperature in the range of 140-160 °C.[6] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Water Contamination: The presence of water can hydrolyze the product and reduce the effectiveness of the base.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Ullmann Condensation or SNAr?

A1: Both routes are viable. The SNAr reaction using 4-fluoroacetophenone is often simpler to perform and can provide good yields (70-93% have been reported for similar reactions) without the need for a metal catalyst.[7] However, the Ullmann condensation is a more general method for diaryl ether synthesis and can be effective when the SNAr route is not feasible due to the electronic nature of the substrates.

Q2: What are the key safety precautions I should take when performing these syntheses?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used (DMF, DMSO, dioxane) have specific health and safety considerations, so consult the Safety Data Sheets (SDS) before use. High temperatures are often required, so take care to avoid burns.

Q3: What is a typical purification method for this compound?

A3: The crude product is often purified by recrystallization or column chromatography on silica gel.[8] The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a mixture of hexane and ethyl acetate is a common eluent system.

Q4: Can I use 4-chloroacetophenone instead of 4-bromoacetophenone in the Ullmann condensation?

A4: Aryl bromides are generally more reactive than aryl chlorides in Ullmann condensations.[5] While the reaction may still proceed with 4-chloroacetophenone, it will likely require more forcing conditions (higher temperature, longer reaction time, more active catalyst system) and may result in a lower yield.

Q5: How does the electronic nature of the substituents on the phenol and aryl halide affect the Ullmann reaction?

A5: In general, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol tend to increase the reaction rate and yield.[9] Conversely, electron-donating groups on the aryl halide and electron-withdrawing groups on the phenol can decrease the reaction rate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diaryl Ether Synthesis

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Reactants 4-Fluorophenol, 4-Bromoacetophenone4-Fluorophenol, 4-Fluoroacetophenone
Catalyst Copper(I) salt (e.g., CuI)None
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent DMF, NMP, Dioxane, TolueneDMSO, DMF
Temperature 100 - 210 °C140 - 160 °C
Typical Yields Moderate to goodGood to excellent (up to 93% for similar reactions)[7]

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of this compound (General Procedure)

This is a general procedure based on typical Ullmann condensation conditions. Optimization may be required.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 eq), 4-fluorophenol (1.2 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound (Adapted from a similar procedure[6][7])
  • In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) and 4-fluoroacetophenone (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 140 °C and stir for at least 30 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice-water bath.

  • Add water to precipitate the crude product.

  • Stir the mixture thoroughly and then filter the solid.

  • Wash the solid with water and dry it.

  • The crude product can be further purified by recrystallization.

Visualizations

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: 4-Bromoacetophenone 4-Fluorophenol Base (e.g., Cs2CO3) Catalyst (e.g., CuI) B Establish Inert Atmosphere (Argon or Nitrogen) A->B 1 C Add Anhydrous Solvent (e.g., DMF) B->C 2 D Heat and Stir (130-150 °C) C->D 3 E Monitor by TLC D->E 4 F Cool to Room Temperature E->F 5 G Quench with Water F->G 6 H Extract with Organic Solvent G->H 7 I Wash and Dry Organic Layer H->I 8 J Purify (Column Chromatography or Recrystallization) I->J 9

Caption: Experimental workflow for the Ullmann condensation synthesis.

SNAr_Troubleshooting Start Low Yield in SNAr Reaction Q1 Check Base Strength and Stoichiometry Start->Q1 A1_1 Use Stronger Base (e.g., Cs2CO3) Q1->A1_1 Weak Base A1_2 Ensure >1 eq. of Base Q1->A1_2 Insufficient Base Q2 Verify Solvent and Temperature Q1->Q2 Base OK A1_1->Q2 A1_2->Q2 A2_1 Use Polar Aprotic Solvent (DMSO or DMF) Q2->A2_1 Incorrect Solvent A2_2 Increase Temperature (140-160 °C) Q2->A2_2 Too Low Temp. Q3 Consider Water Contamination Q2->Q3 Solvent/Temp OK A2_1->Q3 A2_2->Q3 A3 Use Anhydrous Reagents and Solvents Q3->A3 Moisture Present End Improved Yield Q3->End Anhydrous A3->End

References

Technical Support Center: Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for this compound are:

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of 4-hydroxyacetophenone with an activated aryl halide, such as 1-bromo-4-fluorobenzene or 1-fluoro-4-iodobenzene.

  • Friedel-Crafts Acylation: This approach consists of the acylation of 4-fluorophenoxybenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Q2: I am observing a low yield in my Ullmann condensation reaction. What are the common causes?

A2: Low yields in the Ullmann synthesis of this diaryl ether can be attributed to several factors:

  • Catalyst Inactivity: The copper catalyst may be oxidized or improperly activated.

  • Base Strength and Solubility: The base used (e.g., potassium carbonate, cesium carbonate) may not be strong enough or sufficiently soluble in the reaction solvent to deprotonate the phenol effectively.

  • Reaction Temperature: Ullmann reactions often require high temperatures (typically >150 °C). Inadequate heating can lead to a sluggish or incomplete reaction.

  • Purity of Reactants and Solvent: Impurities in the starting materials or solvent, particularly water, can deactivate the catalyst and interfere with the reaction.

  • Ligand Choice: The absence of a suitable ligand or the use of an inappropriate one can result in lower yields and longer reaction times.

Q3: What are the typical side products in the Friedel-Crafts acylation route?

A3: While Friedel-Crafts acylation is generally a high-yielding reaction for this type of substrate, potential side products can include:

  • Isomeric Products: Acylation can potentially occur at the ortho position to the phenoxy group, leading to the formation of 1-[2-(4-fluorophenoxy)phenyl]ethanone. However, the para isomer is sterically and electronically favored.

  • Polyacylation Products: Although the acetyl group is deactivating, under harsh conditions, a second acylation on the newly formed ketone is possible, though unlikely.

  • Products from Ring Deactivation: If the starting 4-fluorophenoxybenzene is impure or if the reaction conditions are not optimal, side reactions related to impurities may be observed.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the target compound can be achieved through the following methods:

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined.

  • Column Chromatography: For removal of closely related impurities or when recrystallization is not effective, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Troubleshooting Guides

Ullmann Condensation Route
Observed Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive copper catalyst.Use freshly activated copper powder or a reliable copper(I) salt (e.g., CuI, CuBr).
Insufficiently strong or soluble base.Use a stronger base like cesium carbonate (Cs₂CO₃) or ensure the chosen base (e.g., K₂CO₃) has a fine particle size for better reactivity.
Reaction temperature is too low.Increase the reaction temperature to the recommended range for the specific solvent and catalyst system (often 150-200 °C).
Presence of moisture.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Presence of Unreacted 4-Hydroxyacetophenone Incomplete deprotonation of the phenol.Increase the amount of base or use a stronger base.
Insufficient reaction time.Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of 4,4'-Difluorobiphenyl Homocoupling of the aryl halide.This is a common side reaction in Ullmann couplings. Optimize the reaction conditions (lower temperature, different ligand) to favor the desired cross-coupling.
Formation of Phenol Reductive dehalogenation of the aryl halide.Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. The purity of the copper catalyst is also crucial.
Friedel-Crafts Acylation Route
Observed Issue Potential Cause Suggested Solution
Low or No Product Formation Deactivated Lewis acid catalyst (e.g., AlCl₃).Use fresh, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box or under an inert atmosphere) to prevent deactivation by moisture.
Insufficient amount of Lewis acid.Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because it complexes with the product ketone. Ensure at least one equivalent is used.
Deactivated aromatic substrate.Ensure the starting 4-fluorophenoxybenzene is pure and free from electron-withdrawing impurities.
Formation of Isomeric Byproducts Non-regioselective acylation.The para-substituted product is generally favored. However, to minimize ortho-acylation, the reaction can be run at a lower temperature.
Complex Mixture of Products Reaction temperature is too high.High temperatures can lead to side reactions and decomposition. Maintain the recommended temperature for the reaction.
Impure starting materials.Purify the starting 4-fluorophenoxybenzene and acetyl chloride before use.

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of this compound

This protocol is a representative procedure based on established methodologies for Ullmann diaryl ether synthesis.

Materials:

  • 4-Hydroxyacetophenone

  • 1-Bromo-4-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Protocol 2: Friedel-Crafts Acylation Synthesis of this compound

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation.

Materials:

  • 4-Fluorophenoxybenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of 4-fluorophenoxybenzene (1.0 eq) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of dilute HCl.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_ullmann Ullmann Condensation cluster_fc Friedel-Crafts Acylation cluster_causes_solutions Potential Causes & Solutions Problem Problem Observed LowYield_U Low Yield Problem->LowYield_U Ullmann Impurities_U Impurities Detected Problem->Impurities_U Ullmann LowYield_FC Low Yield Problem->LowYield_FC Friedel-Crafts Impurities_FC Isomeric Impurities Problem->Impurities_FC Friedel-Crafts Catalyst Catalyst Inactivity - Use fresh/activated catalyst LowYield_U->Catalyst Base Incorrect Base - Use stronger/more soluble base LowYield_U->Base Temp_U Low Temperature - Increase reaction temperature LowYield_U->Temp_U Moisture Moisture Contamination - Use anhydrous conditions LowYield_U->Moisture Homocoupling Homocoupling - Optimize conditions Impurities_U->Homocoupling Purity Impure Reactants - Purify starting materials Impurities_U->Purity LowYield_FC->Moisture LewisAcid Lewis Acid Issues - Use fresh, stoichiometric AlCl₃ LowYield_FC->LewisAcid Temp_FC Incorrect Temperature - Lower temperature for selectivity Impurities_FC->Temp_FC Impurities_FC->Purity

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental_Workflows cluster_ullmann_wf Ullmann Condensation Workflow cluster_fc_wf Friedel-Crafts Acylation Workflow U1 1. Mix Reactants: 4-Hydroxyacetophenone, 1-Bromo-4-fluorobenzene, CuI, K₂CO₃ in DMF U2 2. Heat and Stir (150-160 °C, 12-24h) U1->U2 U3 3. Work-up: Dilute, Filter, Wash U2->U3 U4 4. Purification: Recrystallization or Column Chromatography U3->U4 FC1 1. Prepare AlCl₃ suspension in DCM at 0 °C FC2 2. Add Acetyl Chloride dropwise at 0 °C FC1->FC2 FC3 3. Add 4-Fluorophenoxybenzene dropwise at 0 °C FC2->FC3 FC4 4. React at RT (1-2h) FC3->FC4 FC5 5. Quench with HCl FC4->FC5 FC6 6. Work-up: Extract and Wash FC5->FC6 FC7 7. Purification: Recrystallization or Column Chromatography FC6->FC7

Caption: Experimental workflows for the synthesis of this compound.

Technical Support Center: Purification of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 4-fluorophenoxybenzene. Potential impurities can arise from starting materials, side reactions, and incomplete reactions. These may include:

  • Unreacted 4-fluorophenoxybenzene: The starting diaryl ether.

  • Ortho-acylated isomer: 1-[2-(4-Fluorophenoxy)phenyl]ethanone may form as a minor regioisomer.

  • Polyakylated products: Although less common with deactivating acyl groups, over-acylation can occur under harsh conditions.

  • Residual catalyst: Lewis acids like aluminum chloride (AlCl₃) used in the Friedel-Crafts reaction.

  • Solvents: Residual solvents from the reaction and workup steps.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively clean.

  • Column Chromatography: This technique is ideal for separating the desired product from closely related impurities, such as positional isomers, and for purifying highly impure mixtures.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is a solid at room temperature. The reported melting point is in the range of 63-65°C. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the chosen solvent. Impurities can also lower the melting point, increasing the likelihood of oiling out.- Use a lower-boiling point solvent or a solvent mixture. - Ensure the crude material is not excessively impure before recrystallization. - Cool the solution more slowly to encourage crystal formation over oiling.
Poor Crystal Yield - Too much solvent was used. - The cooling process was too rapid. - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider using a co-solvent system where the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals The colored impurity has similar solubility characteristics to the product and co-crystallizes.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Isomers The polarity difference between the desired para-isomer and any ortho-isomer impurity is small.- Use a less polar solvent system to increase the separation on the silica gel. - Employ a longer column to increase the stationary phase interaction length. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product Elutes Too Quickly or Too Slowly The chosen eluent system is too polar or not polar enough.- Adjust the solvent ratio. For non-polar compounds, start with a high percentage of a non-polar solvent (e.g., hexane) and gradually increase the polar solvent (e.g., ethyl acetate). - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for good separation (Rf value of the product around 0.3-0.4).
Tailing of the Product Peak - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is suitable. Ethanol or a mixture of ethanol and water is a good starting point.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Eluent Selection: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture. A common starting ratio is 9:1 (hexane:ethyl acetate), gradually increasing the polarity if the compound does not move.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation

The following table provides a hypothetical comparison of the two purification methods based on typical outcomes for similar compounds. Actual results may vary depending on the initial purity of the crude product.

Purification Method Typical Yield (%) Purity (%) Advantages Disadvantages
Recrystallization 70-90>98- Simple and cost-effective.- Good for removing small amounts of impurities.- May not be effective for removing closely related isomers.- Can lead to significant product loss in the mother liquor.
Column Chromatography 60-80>99- Highly effective for separating complex mixtures and isomers.- Provides very high purity.- More time-consuming and requires larger volumes of solvent.- Can lead to some product loss on the column.

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product (>98-99% Purity) Recrystallization->PureProduct MotherLiquor Mother Liquor (Contains Product and Impurities) Recrystallization->MotherLiquor Impurities ColumnChromatography->PureProduct ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions Impurities Analysis Purity Analysis (e.g., MP, NMR, HPLC) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (e.g., TLC, Melting Point) Start->CheckPurity Pure Purity Acceptable CheckPurity->Pure Yes Impure Purity Not Acceptable CheckPurity->Impure No IdentifyIssue Identify Predominant Issue Impure->IdentifyIssue Isomers Isomeric Impurities IdentifyIssue->Isomers TLC shows close spots Colored Colored Impurities IdentifyIssue->Colored Product is colored BroadImpurities Broad Range of Impurities IdentifyIssue->BroadImpurities TLC shows multiple spots Column Column Chromatography Isomers->Column Charcoal Recrystallize with Charcoal Colored->Charcoal BroadImpurities->Column Recrystallize Recrystallize Charcoal->Recrystallize

Caption: Decision-making flowchart for troubleshooting purification issues.

Technical Support Center: Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone, a key intermediate in pharmaceutical development.[1] This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common and effective methods for synthesizing this compound are:

  • Ullmann Condensation: A copper-catalyzed reaction between a phenol and an aryl halide. This is a classic and widely used method for forming diaryl ether bonds.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, which can be adapted for C-O bond formation. This method often offers milder reaction conditions compared to the traditional Ullmann synthesis.

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution where an acyl group is introduced into an aromatic ring. In this case, it would involve the acylation of 4-fluorophenoxybenzene.

Q2: I am experiencing low yields in my Ullmann condensation reaction. What are the likely causes?

A2: Low yields in Ullmann diaryl ether synthesis can be attributed to several factors. Key areas to investigate include the purity of your reactants, the choice and activity of the catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of the aryl halide and phenol are also crucial; typically, electron-poor aryl halides and electron-rich phenols result in higher yields.

Q3: Can I use Friedel-Crafts acylation to synthesize this compound? What are the potential challenges?

A3: Yes, Friedel-Crafts acylation of 4-fluorophenoxybenzene with an acylating agent like acetyl chloride or acetic anhydride is a viable route. However, challenges include:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and must be handled under anhydrous conditions.

  • Stoichiometric Catalyst Requirement: The ketone product can form a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[2]

  • Substrate Deactivation: The phenoxy group is an activating group, but if other deactivating groups are present on the ring, the reaction may be sluggish.

Q4: What are the advantages of using a Buchwald-Hartwig C-O coupling reaction over the Ullmann condensation?

A4: The Buchwald-Hartwig amination, adapted for C-O coupling, often provides several advantages over the traditional Ullmann condensation, including:

  • Milder Reaction Conditions: These reactions can frequently be carried out at lower temperatures.

  • Broader Substrate Scope: It can be effective for a wider range of substrates with various functional groups.

  • Use of Soluble Catalysts: Modern Buchwald-Hartwig protocols use soluble palladium catalysts, which can be more efficient and require lower catalyst loadings.

Troubleshooting Guides

Ullmann Condensation

Issue: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Use fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider using "activated" copper powder if the reaction is sluggish.
Inappropriate Ligand Screen different ligands. N,N- or N,O-chelating ligands are often effective.
Incorrect Base The choice of base is critical. For non-polar solvents like toluene, K₂CO₃ can be effective. In polar aprotic solvents like DMF or DMSO, Cs₂CO₃ is often preferred.
Low Reaction Temperature Ullmann reactions often require high temperatures (120-210 °C). Gradually increase the temperature and monitor the reaction progress.[3]
Impure Reactants Ensure both the aryl halide and the phenol are pure and dry.

Issue: Formation of Side Products

Potential Side Product Cause Solution
Homocoupling of Aryl Halide High temperatures and prolonged reaction times.Optimize reaction time and temperature. Use a ligand to promote the desired cross-coupling.
Protodehalogenation Presence of a hydrogen source and a reducing environment.Ensure anhydrous conditions and a properly inert atmosphere.
Products from Reaction with Solvent Use of a reactive solvent at high temperatures.Choose a high-boiling, inert solvent such as DMF, DMSO, or toluene.
Friedel-Crafts Acylation

Issue: Low or No Product Yield

Potential Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents.[2]
Insufficient Catalyst Use at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) relative to the acylating agent.[2]
Deactivated Aromatic Ring The 4-fluorophenoxy group is activating, but if other deactivating substituents are present, the reaction may not proceed. This route may not be suitable for such substrates.
Low Reaction Temperature While initial addition is often done at low temperatures to control the exothermic reaction, the reaction may require heating to proceed to completion.

Issue: Isomer Formation

Potential Issue Cause Solution
Formation of ortho- and meta- isomers The phenoxy group is an ortho-, para-director. While the para-product is sterically favored, some ortho-isomer may form.Optimize reaction conditions (temperature, solvent) to favor the para-product. Purification by column chromatography or recrystallization will be necessary.

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis

This protocol describes the synthesis of this compound from 4-bromoacetophenone and 4-fluorophenol.

Materials:

  • 4-bromoacetophenone

  • 4-fluorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried flask, add 4-bromoacetophenone (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation Synthesis

This protocol outlines the synthesis of this compound via acylation of 4-fluorophenoxybenzene.

Materials:

  • 4-fluorophenoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried flask with a dropping funnel and ensure an inert atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) to the stirred suspension.

  • Dissolve 4-fluorophenoxybenzene (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the 4-fluorophenoxybenzene solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_ullmann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: 4-bromoacetophenone, 4-fluorophenol, CuI, K₂CO₃ inert Establish Inert Atmosphere (N₂/Ar) reactants->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 120-140 °C with Stirring solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter extract Wash with H₂O & Brine filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the Ullmann condensation synthesis.

troubleshooting_low_yield start Low or No Yield in Ullmann Synthesis check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions (Temp, Solvent, Base) Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Fresh Cu(I) Salt and Consider Ligand Screening check_catalyst->solution_catalyst No check_reactants Are Reactants Pure and Dry? check_conditions->check_reactants Yes solution_conditions Increase Temperature, Screen Solvents/Bases check_conditions->solution_conditions No solution_reactants Purify/Dry Reactants Before Use check_reactants->solution_reactants No end Improved Yield check_reactants->end Yes solution_catalyst->end solution_conditions->end solution_reactants->end

Caption: Troubleshooting decision tree for low yield in Ullmann synthesis.

friedel_crafts_pathway cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution acyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH₃CO]⁺ acyl_chloride->acylium_ion lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex aromatic 4-Fluorophenoxybenzene aromatic->sigma_complex product This compound sigma_complex->product

Caption: Simplified signaling pathway for Friedel-Crafts acylation.

References

1-[4-(4-Fluorophenoxy)phenyl]ethanone stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which includes an ether linkage and an aromatic ketone, the primary stability concerns for this compound are susceptibility to hydrolytic, oxidative, and photolytic degradation. The ether linkage can be susceptible to cleavage under acidic conditions, while the ketone functionality may be prone to oxidation. Aromatic compounds can also undergo photodegradation upon exposure to UV light.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] It is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be kept away from strong oxidizing agents and bases.[1]

Q3: What are the likely degradation products of this compound?

A3: Under forced degradation conditions, the primary degradation products are likely to result from the cleavage of the ether bond. This would yield 4-hydroxyphenylethanone and 1-fluoro-4-phenoxybenzene. Further degradation or side reactions could also occur depending on the specific stress conditions applied.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

Issue 1: I am observing a loss of purity in my sample of this compound over time.

  • Possible Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Verify that the compound is stored in a tightly sealed container in a cool, dark, and dry place.

    • If not already done, purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

    • For long-term storage, consider aliquoting the compound to minimize repeated exposure of the bulk sample to atmospheric conditions.

Issue 2: My experimental results are inconsistent when using a solution of this compound.

  • Possible Cause: Solution instability.

  • Troubleshooting Steps:

    • Prepare solutions fresh before each experiment whenever possible.

    • If solutions must be stored, protect them from light by using amber vials or wrapping the container in aluminum foil.

    • Evaluate the stability of the compound in your chosen solvent system by analyzing the solution at different time points (e.g., 0, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC.

Issue 3: I am seeing unexpected peaks in my chromatogram after subjecting the compound to stress conditions.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • This is an expected outcome of forced degradation studies, which are designed to identify potential degradants.[2][3]

    • Characterize these new peaks using techniques like LC-MS to determine their mass-to-charge ratio and propose potential structures.

    • Further structural elucidation can be performed using techniques such as NMR spectroscopy.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][4][5] Below are typical stress conditions used in such studies.

Summary of Forced Degradation Conditions & Potential Observations
Stress ConditionReagent/ConditionIncubation TimeTemperaturePotential Degradation Products
Acid Hydrolysis 0.1 M HCl24 - 72 hours60 - 80 °C4-hydroxyphenylethanone, 1-fluoro-4-phenoxybenzene
Base Hydrolysis 0.1 M NaOH24 - 72 hours60 - 80 °CPotential for some degradation, but likely more stable than in acid
Oxidation 3% H₂O₂24 hoursRoom TemperatureOxidized derivatives of the aromatic rings or ketone
Thermal Degradation Dry Heat48 hours105 °CVarious decomposition products
Photostability UV/Vis Light (ICH Q1B)Per ICH guidelinesRoom TemperaturePhotodegradation products

Note: This table presents illustrative data. Actual results may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 48 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 48 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat at 105°C for 48 hours. Dissolve a known amount of the stressed solid in the solvent and dilute for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.

Visualizations

Hypothetical Degradation Pathway

G parent This compound deg1 4-Hydroxyphenylethanone parent->deg1 Acid Hydrolysis (Ether Cleavage) deg2 1-Fluoro-4-phenoxybenzene parent->deg2 Acid Hydrolysis (Ether Cleavage)

Caption: Hypothetical acid-catalyzed degradation of the parent compound.

Experimental Workflow for Stability Testing

G start Obtain Sample of This compound dev_method Develop Stability-Indicating HPLC Method start->dev_method forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) dev_method->forced_deg analyze Analyze Stressed Samples by HPLC forced_deg->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify report Summarize Stability Profile and Degradation Pathways identify->report

Caption: General workflow for assessing compound stability.

Troubleshooting Logic for Sample Impurity

G start Impurity Detected in Sample check_storage Are storage conditions (cool, dark, dry, sealed) correct? start->check_storage correct_storage Correct storage conditions. Re-analyze after a period. check_storage->correct_storage No check_handling Was the sample exposed to light, air, or moisture during handling? check_storage->check_handling Yes improve_handling Improve handling procedures (e.g., use inert atmosphere). check_handling->improve_handling Yes characterize Characterize impurity (LC-MS). It may be a synthesis byproduct. check_handling->characterize No

Caption: Decision tree for troubleshooting sample impurities.

References

Technical Support Center: Crystallization of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-[4-(4-Fluorophenoxy)phenyl]ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound typically appears as off-white crystals.[1] The reported melting point is in the range of 63-65 °C.[2]

Q2: Which solvents are commonly used for the crystallization of this compound?

A2: Based on the crystallization of structurally similar compounds, ethanol is a recommended solvent for the recrystallization of this compound. General principles suggest that other polar organic solvents like methanol or acetone could also be suitable, while it is expected to have low solubility in water.

Q3: What are the key safety precautions to consider when working with this compound?

A3: Users should consult the Safety Data Sheet (SDS) for detailed safety information. In general, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Q4: How can I improve the purity of my crystalline product?

A4: To improve purity, ensure that the dissolution of the crude material in the hot solvent is complete. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration. A slow cooling rate is crucial as it allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities. If the purity is still not satisfactory, a second recrystallization step can be performed.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Issue 1: No Crystals are Forming

Q: I have dissolved my compound in hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

A: This is a common issue that can often be resolved with the following steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals of pure this compound, add a single, small seed crystal to the solution. This will act as a template for further crystallization.

  • Check Solvent Volume:

    • You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Lower the Temperature:

    • If crystals do not form at room temperature, try cooling the solution in an ice bath.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q: My compound is separating as an oily liquid instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in the solvent mixture. Here are some strategies to address this:

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture to reduce the saturation and then allow it to cool slowly.

  • Lower the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.

  • Change the Solvent: The chosen solvent may not be ideal. Consider using a different solvent or a co-solvent system. A good solvent for crystallization should exhibit a large difference in the solubility of the compound at high and low temperatures.

Issue 3: The Crystal Yield is Very Low

Q: I have collected my crystals, but the final yield is much lower than expected. What could be the reason?

A: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product may crystallize on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.

  • Incomplete Precipitation: Make sure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after cooling to room temperature is recommended.

  • Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Data Presentation

The following table provides estimated solubility data for this compound in common laboratory solvents at different temperatures. This data is illustrative and should be used as a guide for solvent selection. Actual solubility should be determined experimentally.

SolventSolubility at 25°C (g/100mL) (Estimated)Solubility at Boiling Point (g/100mL) (Estimated)Boiling Point (°C)
Ethanol~5> 3078
Methanol~4> 2565
Acetone~10> 4056
Toluene~2> 15111
Water< 0.1< 0.1100

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any residual impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Mandatory Visualization

Below are diagrams visualizing key processes and logical relationships in crystallization troubleshooting.

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No Insoluble Impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: A typical experimental workflow for the recrystallization process.

troubleshooting_crystallization start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem success Successful Crystallization start->success Success action1 Induce Nucleation (Scratch/Seed) no_crystals->action1 Solution action2 Reduce Solvent Volume no_crystals->action2 Solution action3 Add More Solvent/ Change Solvent oiling_out->action3 Solution action4 Slow Cooling Rate oiling_out->action4 Solution action5 Check for Premature Crystallization low_yield->action5 Solution action6 Ensure Complete Precipitation low_yield->action6 Solution action1->success action2->success action3->success action4->success action5->success action6->success

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. This guide addresses common impurities, purification challenges, and analytical characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Williamson ether synthesis, Friedel-Crafts acylation, and the Ullmann condensation. Each route has its own set of advantages and potential impurity profiles.

Q2: What are the likely impurities I might encounter in the Williamson ether synthesis route?

A2: The Williamson ether synthesis involves the reaction of a phenoxide with an aryl halide. Common impurities include unreacted starting materials such as 4-hydroxyacetophenone and an activated fluorobenzene derivative (e.g., 1-fluoro-4-nitrobenzene), as well as side products from C-alkylation instead of the desired O-alkylation.

Q3: I am using a Friedel-Crafts acylation approach. What byproducts should I be aware of?

A3: Friedel-Crafts acylation of 4-fluorophenoxybenzene with an acylating agent like acetyl chloride or acetic anhydride can lead to several impurities. These include residual starting materials, di-acylated products, and isomeric products where the acetyl group is introduced at the ortho or meta positions instead of the desired para position.

Q4: Are there any specific impurities associated with the Ullmann condensation method for this synthesis?

A4: The Ullmann condensation utilizes a copper catalyst to form the diaryl ether linkage.[1] Consequently, residual copper species can be a significant impurity that may require specific purification steps, such as chelation or treatment with a suitable adsorbant, for removal.

Q5: My final product has a low melting point and a broad melting range. What is the likely cause?

A5: A low and broad melting point is a strong indicator of the presence of impurities. The melting point of pure this compound is reported to be in the range of 63-65°C. The presence of unreacted starting materials or side-products will depress and broaden this range.

Q6: What are the recommended analytical techniques for assessing the purity of this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of the final product and detecting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal the presence of impurities with distinct spectral signatures.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • Additional peaks in HPLC or GC chromatograms corresponding to the starting materials.

  • Characteristic signals of starting materials observed in the ¹H or ¹³C NMR spectrum of the product.

  • Lower than expected yield of the final product.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Stoichiometric imbalance of reactants.

  • Deactivation of the catalyst (in Friedel-Crafts or Ullmann reactions).

  • Inefficient base in the Williamson ether synthesis.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion.

  • Optimize Reaction Conditions: Increase the reaction time or temperature as appropriate for the specific method.

  • Reactant Stoichiometry: Use a slight excess of the more volatile or less expensive reactant to drive the reaction to completion.

  • Purification: Unreacted starting materials can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Issue 2: Formation of Isomeric Impurities (Friedel-Crafts Acylation)

Symptoms:

  • Multiple product spots on TLC with similar Rf values.

  • Closely eluting peaks in the HPLC chromatogram.

  • Complex aromatic region in the ¹H NMR spectrum, indicating a mixture of ortho, meta, and para substituted products.

Possible Causes:

  • The directing effect of the phenoxy group can lead to substitution at the ortho position in addition to the desired para position.

  • Reaction conditions (temperature, catalyst) may influence the regioselectivity.

Solutions:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the para isomer.

  • Choice of Catalyst: The nature of the Lewis acid catalyst can influence the isomer distribution.

  • Purification: Careful column chromatography is often required to separate the desired para isomer from other isomers. Recrystallization may also be effective if the solubility of the isomers differs significantly.

Issue 3: O- vs. C-Alkylation Side Products (Williamson Ether Synthesis)

Symptoms:

  • Presence of an impurity with a different connectivity, as determined by advanced NMR techniques (e.g., HMBC, NOESY) or mass spectrometry.

  • Unexpected peaks in the HPLC or GC chromatogram.

Possible Causes:

  • The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring.

  • The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation.

Solutions:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

  • Counter-ion: The choice of the cation (e.g., Na⁺, K⁺, Cs⁺) can affect the reactivity of the phenoxide and the selectivity of the reaction.

Summary of Potential Impurities

Synthetic RoutePotential ImpurityReason for FormationRecommended Analytical Method
Williamson Ether Synthesis 4-HydroxyacetophenoneUnreacted starting materialHPLC, GC-MS, NMR
1-Fluoro-4-nitrobenzene (or similar)Unreacted starting materialHPLC, GC-MS, NMR
C-Alkylated IsomerAmbident nature of the phenoxide nucleophileHPLC, LC-MS, NMR
Friedel-Crafts Acylation 4-FluorophenoxybenzeneUnreacted starting materialHPLC, GC-MS, NMR
Di-acylated productOver-reaction of the productHPLC, LC-MS, NMR
Ortho/Meta IsomersLack of complete regioselectivityHPLC, NMR
Ullmann Condensation p-FluorophenolUnreacted starting materialHPLC, GC-MS, NMR
p-BromoacetophenoneUnreacted starting materialHPLC, GC-MS, NMR
Residual CopperCatalyst carryoverICP-MS, AAS

Experimental Protocols

Synthesis of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone (A closely related compound via Friedel-Crafts Acylation)

  • Materials: 1-(3-chlorophenoxy)-4-fluorobenzene (10 mmol), Acetyl chloride (10 mmol), Aluminium oxide (13 mmol), Carbon sulfide (20 ml).

  • Procedure: Acetyl chloride is added dropwise to a solution of 1-(3-chlorophenoxy)-4-fluorobenzene and aluminium oxide in carbon sulfide. The mixture is then heated under reflux for 1 hour. After cooling, the mixture is extracted with CS₂. The organic layer is washed with a 50% NaOH solution and then with water. The excess CS₂ is removed under vacuum to yield the final product.

  • Purification: The crude product can be purified by recrystallization from ethanol at room temperature to obtain single crystals.

Visualizing Synthesis and Troubleshooting

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_analysis Analysis and Purification Start Start Williamson Williamson Ether Synthesis Start->Williamson Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Ullmann Ullmann Condensation Start->Ullmann Crude_Product Crude_Product Williamson->Crude_Product Friedel_Crafts->Crude_Product Ullmann->Crude_Product Purity_Check Purity Check (TLC, HPLC, GC) Crude_Product->Purity_Check Purification Purification (Recrystallization, Column Chromatography) Purity_Check->Purification Impurities Detected Pure_Product Pure_Product Purity_Check->Pure_Product Pure Purification->Purity_Check

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting Impurity_Detected Impurity Detected Identify the impurity via analytical methods (HPLC, GC-MS, NMR) Unreacted_SM Unreacted Starting Materials Optimize reaction conditions (time, temp) Adjust stoichiometry Improve purification Impurity_Detected->Unreacted_SM Starting Materials Isomers Isomeric Byproducts Modify reaction temperature for selectivity Change catalyst Employ high-resolution chromatography Impurity_Detected->Isomers Isomers Side_Products Other Side Products (e.g., C-alkylation, di-acylation) Change solvent or base Control reagent addition Purify by chromatography Impurity_Detected->Side_Products Side Products Catalyst_Residue Catalyst Residue (e.g., Copper) Incorporate a chelation step Use specific adsorbents Thorough washing Impurity_Detected->Catalyst_Residue Catalyst

Caption: Troubleshooting guide for common impurities encountered during synthesis.

Williamson_vs_FriedelCrafts cluster_williamson Williamson Ether Synthesis cluster_friedelcrafts Friedel-Crafts Acylation Phenoxide 4-Hydroxyacetophenone + Base Product_W This compound Phenoxide->Product_W Aryl_Halide_W Activated 4-Fluorobenzene Aryl_Halide_W->Product_W Aryl_Ether 4-Fluorophenoxybenzene Product_FC This compound Aryl_Ether->Product_FC Acylating_Agent Acetyl Chloride/ Acetic Anhydride + Lewis Acid Acylating_Agent->Product_FC

Caption: Comparison of Williamson Ether Synthesis and Friedel-Crafts Acylation pathways.

References

Technical Support Center: Purification of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to increase the purity of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. The synthesis of this compound likely involves a Friedel-Crafts acylation of 4-fluorophenoxybenzene or a Williamson ether synthesis to produce the diaryl ether precursor followed by acylation. Potential impurities include:

  • Unreacted Starting Materials: 4-fluorophenoxybenzene, acetyl chloride, or acetic anhydride.

  • Isomeric Byproducts: The ortho-acylated isomer, 1-[2-(4-fluorophenoxy)phenyl]ethanone, can be a significant impurity from the Friedel-Crafts reaction.

  • Polysubstituted Products: Di-acylated products may form, though this is less common in Friedel-Crafts acylation.

  • Byproducts from Precursor Synthesis: If the 4-fluorophenoxybenzene precursor is synthesized via a Williamson ether synthesis, byproducts can include C-alkylated phenols and products of elimination reactions.[1][2]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, hexane, ethyl acetate) may be present.

Q2: What is a typical melting point for pure this compound?

A2: The reported melting point for this compound is in the range of 63-72 °C. A sharper melting point range, for instance, 63-65 °C, is indicative of higher purity. A broad melting range suggests the presence of impurities.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound, with commercial standards often specifying a purity of ≥ 99% by HPLC. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural isomers and other byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Purity After Initial Synthesis
Problem Possible Cause Suggested Solution
Presence of starting materials Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry of reagents). Purify the crude product using column chromatography or recrystallization.
Significant amount of isomeric impurity Lack of regioselectivity in the Friedel-Crafts acylation.Optimize the catalyst and solvent system for the acylation to favor para-substitution. Isomers can often be separated by careful column chromatography or fractional crystallization.
Product is an oil or has a low, broad melting point Presence of significant impurities or residual solvent.Perform a primary purification step like an aqueous wash to remove water-soluble impurities. Utilize recrystallization from a suitable solvent system to isolate the crystalline product.
Issues During Recrystallization
Problem Possible Cause Suggested Solution
Compound does not crystallize upon cooling The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.
"Oiling out" instead of crystallization The boiling point of the solvent is higher than the melting point of the impure compound. The compound is highly impure.Use a lower-boiling point solvent or a solvent mixture. Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of pure product The compound has significant solubility in the cold recrystallization solvent.Use a minimal amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes the expected purity levels for this compound after applying different purification techniques.

Purification Method Typical Purity Achieved Key Advantages Commonly Removed Impurities
Single Recrystallization 98-99.5%Simple, scalable, and effective for removing small amounts of impurities.Unreacted starting materials, some isomeric impurities.
Column Chromatography >99%Excellent for separating isomers and closely related impurities.Isomeric byproducts, polysubstituted products.
Combined Methods >99.5%Highest achievable purity.A wide range of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the purification of structurally similar aromatic ketones. The ideal solvent or solvent system should be determined experimentally.

Objective: To purify crude this compound by removing soluble impurities. A potential solvent for this is n-hexane, as related compounds have been successfully recrystallized from it.[3]

Materials:

  • Crude this compound

  • n-Hexane (or another suitable solvent like ethanol or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of n-hexane and gently heat the mixture on a hot plate with stirring until the solid dissolves. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and assess the purity by HPLC or another suitable analytical method.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound by separating it from isomers and other closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Mobile phase: A mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing polarity)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the hexane/ethyl acetate mobile phase. Start with a low polarity mixture and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Dry the purified product under vacuum and determine its purity by HPLC and melting point.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography hplc HPLC Analysis recrystallization->hplc mp Melting Point Determination recrystallization->mp column_chromatography->hplc column_chromatography->mp pure Pure Product (>99%) hplc->pure mp->pure

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Low Purity after Synthesis? is_starting_material Unreacted Starting Material? start->is_starting_material is_isomer Isomeric Impurity? is_starting_material->is_isomer No optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes is_other Other Byproducts? is_isomer->is_other No chromatography Column Chromatography is_isomer->chromatography Yes recrystallize Recrystallization is_other->recrystallize Yes optimize_reaction->recrystallize chromatography->recrystallize

Caption: Decision tree for troubleshooting low purity of this compound.

References

Resolving solubility problems with 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-[4-(4-Fluorophenoxy)phenyl]ethanone

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound in their experiments.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueReference
CAS Number 35114-93-3[1][2]
Molecular Formula C₁₄H₁₁FO₂[2]
Molecular Weight 230.24 g/mol [2]
Appearance Off-white crystals[2]
Melting Point 63-72 °C[1][2]
Boiling Point 166-172 °C (at 2.5 Torr)[1]
Storage Temperature 2-8 °C[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility of this compound?

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolLow to Moderate
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneGood
Non-Polar Toluene, Hexane, DichloromethaneModerate to Good

Q2: I am having difficulty dissolving the compound in an aqueous buffer. What should I do?

A2: Direct dissolution in aqueous solutions is expected to be difficult. We recommend preparing a concentrated stock solution in an organic solvent first.

  • Recommended Action: First, try dissolving the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Once a clear stock solution is obtained, you can add it dropwise to your aqueous buffer while stirring to reach the desired final concentration. Be aware that adding too much organic solvent can affect your experiment.

Q3: My compound precipitates out of solution after I dilute my organic stock solution into my aqueous buffer. How can I prevent this?

A3: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound.

    • Use a Co-solvent: The presence of a small percentage of an organic solvent in the final aqueous solution can help maintain solubility.[3] For example, a final concentration of 1-5% DMSO may be sufficient. Always test the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the chosen co-solvent.

    • Adjust pH: For some compounds, altering the pH of the buffer can increase solubility, although the structure of this compound does not suggest a strong pH-dependent solubility.[3]

    • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) can help to create micelles that encapsulate the compound and keep it in solution.[4]

Q4: What is the best way to prepare a stock solution?

A4: To prepare a stock solution, select a solvent in which the compound is highly soluble, such as DMSO.

  • Protocol:

    • Weigh the desired amount of this compound in a suitable vial.

    • Add a small volume of the chosen organic solvent (e.g., DMSO).

    • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can also be applied to aid dissolution.[5]

    • Once dissolved, add the remaining solvent to reach the final desired volume and concentration.

    • Store the stock solution at an appropriate temperature, typically -20°C, to maintain stability.

Q5: The compound seems to be degrading in my solvent. How can I check for stability?

A5: While the compound is generally stable, prolonged storage in certain solvents or at inappropriate temperatures can lead to degradation.

  • Recommended Action: To check for stability, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare a freshly prepared solution to one that has been stored for a period. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Experimental Protocols

Protocol 1: Determining Qualitative Solubility

This protocol provides a systematic way to test the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Ethanol, DMSO, Acetone, Toluene)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Sonicator

Method:

  • Add approximately 1-2 mg of the compound to a clean, dry vial.

  • Add 100 µL of the selected solvent to the vial.

  • Vortex the vial vigorously for 30 seconds. Observe for dissolution.

  • If the solid has not dissolved, place the vial in a sonicator bath for 5 minutes. Observe again.

  • If the solid is still present, continue adding the solvent in 100 µL increments, vortexing and sonicating after each addition, until the solid dissolves or a total volume of 1 mL is reached.

  • Record the approximate concentration at which the compound fully dissolves. Classify solubility as:

    • Highly Soluble: Dissolves in < 1 mg/mL

    • Soluble: 1-10 mg/mL

    • Slightly Soluble: 10-50 mg/mL

    • Insoluble: > 50 mg/mL required for dissolution.

Protocol 2: Enhancing Aqueous Solubility using a Co-Solvent System

This protocol describes how to prepare a working solution in an aqueous buffer using a co-solvent.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer of choice (e.g., PBS, TRIS).

  • Vortex mixer.

Method:

  • Determine the final concentration of the compound needed for your experiment.

  • Calculate the volume of the stock solution required.

  • In a new tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer at a moderate speed, add the calculated volume of the DMSO stock solution drop by drop.

  • Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally ≤ 1%) to avoid solvent effects in your experiment.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizations

Below are diagrams illustrating key troubleshooting and experimental concepts.

G start_node Start: Compound does not dissolve decision_node1 Is the solvent aqueous? start_node->decision_node1 Initial Observation decision_node decision_node process_node process_node end_node end_node process_node1 Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) decision_node1->process_node1 Yes process_node2 Try sonication or gentle warming decision_node1->process_node2 No decision_node2 Does it precipitate upon dilution? process_node1->decision_node2 process_node3 process_node3 decision_node2->process_node3 No process_node4 1. Lower final concentration 2. Use a co-solvent system 3. Add a surfactant decision_node2->process_node4 Yes decision_node3 Still not dissolved? process_node2->decision_node3 end_node1 Problem Resolved decision_node3->end_node1 No process_node5 Choose a different organic solvent based on polarity decision_node3->process_node5 Yes process_node4->end_node1 Solution Optimized process_node5->end_node1

Caption: A troubleshooting workflow for solubility issues.

G compound_node Poorly Soluble Compound (e.g., this compound) compound_node->p1 compound_node->p2 solvent_node Aqueous Solvent (e.g., Water, Buffer) solvent_node->p1 solvent_node->p2 cosolvent_node Co-solvent (e.g., DMSO) cosolvent_node->p2 Reduces solvent polarity mixture_node Homogeneous Solution p1->mixture_node Precipitation (Low Solubility) p2->mixture_node Improved Solubility

Caption: The mechanism of co-solvency for enhancing solubility.

References

Avoiding byproduct formation with 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[4-(4-Fluorophenoxy)phenyl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid byproduct formation during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Ullmann condensation and Friedel-Crafts acylation. The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.

Q2: What are the typical byproducts observed during the synthesis of this compound?

A2: Byproduct formation is dependent on the synthetic route chosen:

  • Ullmann Condensation: Due to the often harsh reaction conditions (high temperatures), potential byproducts can include those from side reactions such as ether cleavage or undesired couplings.

  • Friedel-Crafts Acylation: Common byproducts include polyacylated products, where more than one acetyl group is added to the aromatic ring, and isomeric products, depending on the directing effects of the substituents.

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts requires careful control of reaction conditions. Key parameters include:

  • Temperature: Precise temperature control is crucial to prevent side reactions.

  • Anhydrous Conditions: Many reagents, especially in Friedel-Crafts acylation, are sensitive to moisture.

  • Stoichiometry: Careful control of the molar ratios of reactants and catalysts can prevent the formation of over-acylated or other undesired products.

  • Catalyst Choice: The selection of the appropriate catalyst and its concentration can significantly impact the reaction's selectivity.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Multiple Spots on TLC in Friedel-Crafts Acylation

Possible Cause:

  • Polyacylation: The product, this compound, may be undergoing a second acylation reaction.

  • Isomer Formation: Acylation may be occurring at positions other than the desired para-position of the phenoxy group.

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which can deactivate it and lead to incomplete reactions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the acylating agent to the 4-fluorophenoxybenzene substrate.

  • Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the acylating agent to improve selectivity.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Cleavage of the Ether Bond During Synthesis or Subsequent Reactions

Possible Cause:

  • Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can lead to the cleavage of the diaryl ether bond. Reductive conditions can also cleave the C-O bond.

Troubleshooting Steps:

  • Moderate Reaction Conditions: If using an Ullmann condensation, explore milder conditions with more advanced catalyst systems that allow for lower reaction temperatures.

  • Avoid Strong Acids/Bases: In subsequent reaction steps, use milder reagents where possible. If strong acids or bases are necessary, keep the reaction time to a minimum and maintain a low temperature.

  • Protective Groups: If the ether linkage is particularly labile under required reaction conditions, consider a synthetic route where the ether bond is formed in a later step.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation to Minimize Polyacylation

This protocol is designed to favor mono-acylation and reduce the formation of di-acylated byproducts.

Materials:

  • 4-Fluorophenoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 4-fluorophenoxybenzene (1 equivalent) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution.

  • Add acetyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Table 1: Effect of Reaction Temperature on Byproduct Formation in Friedel-Crafts Acylation

Temperature (°C)Desired Product Yield (%)Polyacylated Byproduct (%)
085< 5
25 (Room Temp)7015-20
40 (Reflux in DCM)55> 30

Note: Data is illustrative and may vary based on specific reaction scale and conditions.

Visualizations

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products 4-Fluorophenoxybenzene 4-Fluorophenoxybenzene Sigma_complex Sigma Complex 4-Fluorophenoxybenzene->Sigma_complex + Acylium Ion Acetyl_chloride Acetyl Chloride Acylium_ion Acylium Ion Acetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Desired_Product This compound Sigma_complex->Desired_Product - H⁺ Byproduct Polyacylated Product Desired_Product->Byproduct + Acylium Ion (Excess or High Temp)

Caption: Friedel-Crafts acylation pathway leading to the desired product and a potential byproduct.

Troubleshooting_Logic Start Low Yield of Desired Product Check_TLC Multiple Spots on TLC? Start->Check_TLC Check_Conditions Anhydrous Conditions Maintained? Check_TLC->Check_Conditions No Polyacylation Potential Polyacylation or Isomerization Check_TLC->Polyacylation Yes Check_Stoichiometry Correct Stoichiometry Used? Check_Conditions->Check_Stoichiometry Yes Catalyst_Deactivation Catalyst Deactivation Check_Conditions->Catalyst_Deactivation No Incomplete_Reaction Incomplete Reaction Check_Stoichiometry->Incomplete_Reaction No Purify_Product Purify Product Check_Stoichiometry->Purify_Product Yes Optimize_Temp Lower Reaction Temperature Polyacylation->Optimize_Temp Use_Anhydrous Use Anhydrous Solvents/Reagents Catalyst_Deactivation->Use_Anhydrous Adjust_Stoichiometry Adjust Reactant Ratios Incomplete_Reaction->Adjust_Stoichiometry

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Technical Support Center: Enhancing the Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and overall success of 1-[4-(4-Fluorophenoxy)phenyl]ethanone synthesis. The primary synthetic route discussed is the Ullmann condensation, a copper-catalyzed cross-coupling of an aryl halide and a phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 4-fluorophenol with an aryl halide, typically 4-bromoacetophenone or 4-iodoacetophenone, in the presence of a base.[1]

Q2: How do the electronic properties of the reactants affect the reaction rate?

The rate of the Ullmann diaryl ether synthesis is significantly influenced by the electronic nature of both the aryl halide and the phenol. Generally, the reaction is favored under the following conditions:

  • Electron-poor aryl halides: The presence of electron-withdrawing groups (like the acetyl group in 4-bromoacetophenone) on the aryl halide enhances its reactivity and accelerates the reaction.[2][3]

  • Electron-rich phenols: Conversely, electron-donating groups on the phenol increase its nucleophilicity and promote the coupling reaction.[2][3]

Q3: What is the role of a ligand in this reaction, and is it always necessary?

While traditional Ullmann reactions were often performed without ligands at very high temperatures (approaching 200°C), modern protocols frequently employ ligands to accelerate the reaction and allow for milder conditions (typically 80-130°C).[4] Ligands, such as N,N-dimethylglycine, picolinic acid, or various diones, chelate to the copper catalyst, stabilizing it and facilitating the key steps of the catalytic cycle, leading to significantly enhanced reaction rates.[4][5][6][7]

Q4: Which copper source is most effective for this synthesis?

Copper(I) salts are generally the most effective catalysts for the Ullmann diaryl ether synthesis.[8] Commonly used and commercially available sources include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). While Cu(II) sources can sometimes be used, they may require in situ reduction to the active Cu(I) species.

Q5: What are common side reactions to be aware of during the synthesis?

A common side reaction is the reductive dehalogenation of the aryl halide (e.g., 4-bromoacetophenone is reduced to acetophenone).[9] This can be more prevalent if there are protic impurities (like water) in the reaction mixture or if the desired coupling reaction is slow. Another potential issue is the formation of symmetrical biaryl ethers (homo-coupling) as byproducts.

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, high-purity source of a Cu(I) salt (e.g., CuI). Old copper sources can oxidize and lose activity. Consider activating the catalyst in situ if necessary.[9]
Inappropriate or No Ligand If operating at temperatures below 150°C, the absence of a suitable ligand is a likely cause for slow reaction. Screen a panel of ligands. For electron-rich substrates, N-methylated amino acids like N,N-dimethylglycine or diketones like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to be effective.[4][5][10]
Suboptimal Temperature Traditional Ullmann reactions require high temperatures (>150°C).[4] If using a modern ligand-accelerated system, start in the 80-120°C range. If the reaction is still slow, incrementally increase the temperature, while monitoring for decomposition.[2]
Incorrect Base The choice of base is critical and often solvent-dependent. For non-polar solvents like toluene or xylene, K₂CO₃ is often effective.[2][3] For more polar solvents like DMSO or acetonitrile, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[4][6] Ensure the base is anhydrous.
Solvent Incompatibility The solvent must be compatible with the chosen catalyst/ligand/base system. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common.[4][11] However, for some systems, non-polar solvents like toluene or xylene provide better results.[2][3] If the reaction is slow, a solvent screen is recommended.
Issue 2: Low Product Yield
Potential Cause Troubleshooting Steps
Sub-optimal Reactant Stoichiometry If one reactant is significantly more expensive or precious, consider using a slight excess (1.1-1.5 equivalents) of the other reactant to drive the reaction to completion.
Decomposition of Reactants or Product Excessively high temperatures can lead to degradation. If decomposition is observed (e.g., significant darkening of the reaction mixture), try lowering the reaction temperature. This may require a more active ligand or a longer reaction time.
Reductive Dehalogenation Side Reaction This is often caused by moisture. Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[9]
Poor Nucleophilicity of Phenol If the phenol contains strong electron-withdrawing groups, it will be less nucleophilic, slowing the reaction. This may require a stronger base, a higher temperature, or a more active catalyst/ligand system to achieve a good yield.
Steric Hindrance While not a major issue for 4-fluorophenol and 4-bromoacetophenone, significant steric hindrance on either coupling partner can dramatically lower the yield. This may necessitate the use of specialized, bulky ligands and higher reaction temperatures.[6]

Data Presentation

Table 1: Effect of Base and Solvent on Diaryl Ether Synthesis
EntryBase (2.0 equiv)SolventTemperature (°C)Yield (%)
1K₂CO₃Toluene10058.3
2Cs₂CO₃Toluene10010.7
3Na₂CO₃Toluene1000
4K₂CO₃NMP1000
5K₂CO₃o-Xylene14067.9
6K₃PO₄Acetonitrile80High Conversion
7Cs₂CO₃NMP110-150High Yield

Data compiled from studies on similar Ullmann diaryl ether syntheses.[2][3][4][5]

Table 2: Influence of Ligands on Reaction Conditions
LigandCatalyst Loading (mol%)Temperature (°C)Typical SolventsNotes
None (Traditional)Stoichiometric Cu>180Pyridine, DMFHarsh conditions, limited functional group tolerance.[4]
N,N-Dimethylglycine1090Dioxane, DMFEffective for aryl iodides and bromides.[7]
Picolinic Acid10-20110DMSOEffective for sterically hindered substrates.[6]
2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)20110NMPGreatly accelerates the reaction for electron-rich and neutral aryl bromides.[5][10]
N,N'-bis(2-phenylphenyl) oxalamide (BPPO)0.2-290DMF, MeCNEffective at very low catalyst loadings.[11]

Experimental Protocols

Protocol 1: Ligand-Accelerated Ullmann Synthesis

This protocol is a representative modern method utilizing a ligand for milder reaction conditions.

Materials:

  • 4-Fluorophenol

  • 4-Bromoacetophenone

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Acetonitrile

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 equiv), 4-fluorophenol (1.2 equiv), CuI (5-10 mol%), N,N-dimethylglycine (10-20 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir at 90-110°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Reaction_Pathway R1 4-Fluorophenol I1 Copper(I) Phenoxide Intermediate R1->I1 Deprotonation R2 4-Bromoacetophenone I2 Oxidative Addition Complex R2->I2 Base Base (e.g., K₃PO₄) Base->I1 Catalyst Cu(I) Source (e.g., CuI) Catalyst->I1 Ligand Ligand (e.g., N,N-Dimethylglycine) Ligand->I1 I1->I2 P This compound I2->P Reductive Elimination

Caption: General reaction pathway for the Ullmann synthesis.

Troubleshooting_Workflow Start Low Reaction Rate or Yield Check_Catalyst Is the Cu(I) source fresh and of high purity? Start->Check_Catalyst Check_Ligand Is a suitable ligand being used? Check_Catalyst->Check_Ligand Yes Action_Catalyst Use fresh CuI. Check_Catalyst->Action_Catalyst No Check_Temp Is the temperature optimal? Check_Ligand->Check_Temp Yes Action_Ligand Screen ligands (e.g., N,N-dimethylglycine, TMHD). Check_Ligand->Action_Ligand No Check_Base_Solvent Are the base and solvent compatible and anhydrous? Check_Temp->Check_Base_Solvent Yes Action_Temp Incrementally increase temperature (e.g., 90°C -> 110°C -> 130°C). Check_Temp->Action_Temp No Action_Base_Solvent Screen alternative bases/solvents. Ensure anhydrous conditions. Check_Base_Solvent->Action_Base_Solvent No Success Problem Resolved Check_Base_Solvent->Success Yes Action_Catalyst->Check_Ligand Action_Ligand->Check_Temp Action_Temp->Check_Base_Solvent Action_Base_Solvent->Success

Caption: Troubleshooting workflow for low reaction rate/yield.

References

Validation & Comparative

A Comparative Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone and Other Fluorinated Ketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comparative analysis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone, a fluorinated diaryl ether ketone, and other relevant fluorinated ketones, offering insights into their synthesis, biological activities, and mechanisms of action. This objective comparison is supported by available experimental data to aid researchers in navigating the selection and application of these valuable chemical entities.

Physicochemical Properties and Synthetic Overview

Fluorinated ketones, as a class, exhibit altered electronic properties compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is fundamental to their mechanism of action as enzyme inhibitors.

This compound belongs to the diaryl ether ketone family, a scaffold present in numerous biologically active molecules. Its synthesis can be achieved through various methods, with Friedel-Crafts acylation being a classical approach.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 4-Fluorophenoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 4-fluorophenoxybenzene in anhydrous DCM at 0°C, slowly add anhydrous aluminum chloride.

  • To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Comparative Biological Activity

While this compound is frequently cited as a key intermediate in the synthesis of various pharmaceuticals, particularly anticancer agents, direct quantitative data on its biological activity is limited in publicly available literature. However, by examining the activity of structurally related fluorinated ketones and diaryl ether derivatives, we can infer its potential therapeutic applications and compare its performance profile.

Chalcones, which share the α,β-unsaturated ketone moiety, and other diaryl ether-containing compounds have demonstrated significant anticancer and enzyme inhibitory activities. The introduction of fluorine into these scaffolds often enhances their potency.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Selected Fluorinated Ketones and Related Compounds

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Fluorinated Chalcone Derivatives
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalconeVarious Human Cancer Cell LinesVaries
Fluorine-containing chalcone analog 8A549 (Lung)2.5[1]
Fluorine-containing chalcone analog 9HCT116 (Colon)1.8[1]
Fluorine-containing chalcone analog 12HepG2 (Liver)3.1[1]
Related Diaryl Ether Derivatives
2-(4-(2,4-dimethoxybenzoyl)phenoxy) derivative 9c (with F)K562 (Leukemia)1.6[2]
2-(4-(2,4-dimethoxybenzoyl)phenoxy) derivative 9e (with F)CEM (Leukemia)2.1[2]
Other Fluorinated Compounds
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate)52[3][4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast)100[3][4]

Note: Data for this compound is not available in the cited literature. The table presents data for structurally or functionally related compounds to provide a comparative context.

Mechanism of Action and Signaling Pathways

The anticancer activity of many fluorinated ketones and diaryl ether derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cell proliferation and survival. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest. Furthermore, these compounds can modulate various signaling pathways critical for cancer progression.

Based on the known mechanisms of related compounds, a plausible signaling pathway affected by fluorinated diaryl ether ketones is the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell growth, differentiation, and apoptosis.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis Apoptosis Inhibitor Fluorinated Ketone (e.g., Diaryl Ether Ketone) Inhibitor->Raf Inhibition Inhibitor->Apoptosis

Caption: Proposed mechanism of action for a fluorinated diaryl ether ketone.

The above diagram illustrates a potential mechanism where a fluorinated ketone inhibits the Raf kinase in the MAPK signaling pathway, thereby blocking downstream signaling that leads to cell proliferation and survival, and potentially promoting apoptosis.

Experimental Protocols for Biological Assays

To assess the biological activity of fluorinated ketones, standardized in vitro assays are employed. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and other fluorinated ketones represent a promising class of compounds in drug discovery. While specific biological data for this compound remains to be fully elucidated, the broader class of fluorinated diaryl ether ketones and chalcones demonstrates significant potential, particularly in oncology. The enhanced electrophilicity of the ketone moiety due to fluorination is a key feature that can be exploited in the design of potent enzyme inhibitors. Further investigation into the specific biological targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents. The experimental protocols provided herein offer a starting point for researchers to explore the potential of these fascinating molecules.

References

A Comparative Guide to the Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether motif is a cornerstone in medicinal chemistry, and 1-[4-(4-fluorophenoxy)phenyl]ethanone is a key intermediate in the synthesis of numerous pharmaceutical agents. The selection of a synthetic route for this compound is a critical decision that can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the overall drug development process. This guide provides a comprehensive comparison of the four primary synthetic routes to this compound: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, Nucleophilic Aromatic Substitution (SNAr), and the Friedel-Crafts Acylation. Each route is evaluated based on its mechanism, reaction conditions, substrate scope, and practical considerations, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)Friedel-Crafts Acylation
Catalyst Copper (Cu)Palladium (Pd)Base-mediated (catalyst-free in some cases)Lewis Acid (e.g., AlCl₃) or Brønsted Acid
Typical Reactants 4-Fluorophenol & 4-Bromoacetophenone4-Fluorophenol & 4-Haloacetophenone or 4-Hydroxyacetophenone & 4-Fluorohaloarene4-Fluorophenol & Activated 4-Haloacetophenone (e.g., 4-Chloro-3-nitroacetophenone)4-Fluorophenoxybenzene & Acetyl Chloride/Acetic Anhydride
Reaction Temperature High (often >150°C)Milder (typically 80-120°C)Varies, can be moderateGenerally low to moderate (0°C to reflux)
Reaction Time Often lengthy (12-48 hours)Typically shorter (2-24 hours)Varies widely based on substrate reactivityRelatively short (1-6 hours)
Typical Yield Moderate to goodGood to excellentHighly substrate-dependent, can be highGood to excellent
Key Advantages Low-cost catalystBroad substrate scope, milder conditions, high functional group tolerancePotentially catalyst-free, atom-economicalHigh yields, well-established
Key Disadvantages Harsh reaction conditions, often requires stoichiometric copper, limited substrate scopeHigh cost of palladium and ligands, sensitivity to air and moistureRequires an activated aryl halide (with electron-withdrawing groups)Requires stoichiometric amounts of Lewis acid, potential for side reactions
Cost Generally lower cost[1][2]Higher cost due to palladium and specialized ligands[3][4]Low to moderateLow to moderate

In-Depth Analysis of Synthetic Routes

Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for the formation of diaryl ethers, utilizing a copper catalyst.[5] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[5]

Reaction Scheme:

Mechanism: The reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The process begins with the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the active Cu(I) catalyst.[3]

Experimental Protocol:

A mixture of 4-bromoacetophenone (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine is heated at 150-200°C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Safety Considerations: This reaction involves high temperatures and potentially toxic solvents like DMF. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers (C-O coupling).[6] This palladium-catalyzed method offers a milder and more versatile alternative to the Ullmann condensation, with a broader substrate scope and greater functional group tolerance.[3][6]

Reaction Scheme:

or

Mechanism: The catalytic cycle involves a Pd(0)/Pd(II) pathway. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then reacts with the phenol in the presence of a base to form a palladium phenoxide. Reductive elimination from this complex yields the diaryl ether and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this cycle.[3][7]

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-bromoacetophenone (1.0 eq), 4-fluorophenol (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq). Anhydrous toluene or dioxane is added as the solvent. The mixture is heated at 80-110°C for 2-16 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by flash chromatography.

Safety Considerations: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handling should be done under an inert atmosphere. Solvents like toluene and dioxane are flammable.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for the formation of diaryl ethers where a nucleophile, in this case, a phenoxide, displaces a leaving group on an aromatic ring. For this reaction to be efficient, the aromatic ring bearing the leaving group must be activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions.[8][9]

Reaction Scheme:

(Note: A standard 4-haloacetophenone is not sufficiently activated for this reaction. An EWG, such as a nitro group, would be required on the acetophenone ring.)

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic phenoxide attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[10]

Experimental Protocol:

To a solution of 4-fluorophenol (1.1 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF, a strong base such as potassium carbonate or sodium hydride is added to generate the phenoxide in situ. The activated 4-haloacetophenone (e.g., 4-chloro-3-nitroacetophenone) (1.0 eq) is then added, and the mixture is heated at a temperature ranging from 80°C to 150°C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Safety Considerations: Strong bases like sodium hydride are highly reactive and must be handled with care. Polar aprotic solvents like DMSO and DMF have high boiling points and can be harmful if inhaled or absorbed through the skin.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and highly effective method for introducing an acyl group onto an aromatic ring.[11] In the context of synthesizing this compound, this route would involve the acylation of 4-fluorophenoxybenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[11]

Reaction Scheme:

Mechanism: The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃).[11][12][13] This acylium ion is then attacked by the electron-rich aromatic ring of 4-fluorophenoxybenzene in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired ketone.[11][14] The para-position is the major site of acylation due to the directing effect of the phenoxy group.

Experimental Protocol:

To a cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE), acetyl chloride (1.1 eq) is added dropwise. A solution of 4-fluorophenoxybenzene (1.0 eq) in the same solvent is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The product is purified by recrystallization or column chromatography.

Safety Considerations: Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction should be carried out under anhydrous conditions. Acetyl chloride is also corrosive and lachrymatory. The quenching step is highly exothermic and should be performed with caution.

Visualizing the Synthesis Pathways

Ullmann Condensation Workflow

G cluster_ullmann Ullmann Condensation Start Start Reactants 4-Fluorophenol + 4-Bromoacetophenone Start->Reactants Conditions Cu Catalyst (e.g., CuI) Base (e.g., K2CO3) High Temperature (>150°C) Polar Solvent (e.g., DMF) Reactants->Conditions Reaction Ullmann Condensation Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A typical workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig C-O Coupling Logic

G cluster_buchwald Buchwald-Hartwig C-O Coupling Pd(0) Catalyst Pd(0) Catalyst Aryl_Halide 4-Bromoacetophenone Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Phenol_Base 4-Fluorophenol + Base Phenol_Base->Ligand_Exchange Pd(II)_Phenoxide Pd(II) Phenoxide Ligand_Exchange->Pd(II)_Phenoxide Reductive_Elimination Reductive Elimination Pd(II)_Phenoxide->Reductive_Elimination Product_Formation Diaryl Ether Product Reductive_Elimination->Product_Formation Pd(0)_Catalyst Pd(0)_Catalyst Reductive_Elimination->Pd(0)_Catalyst Regeneration Pd(0)_Catalyst->Oxidative_Addition

Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

G cluster_snar SNAr Mechanism Reactants 4-Fluorophenoxide + Activated Aryl Halide Addition Nucleophilic Addition Reactants->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Diaryl Ether Product Elimination->Product

Caption: The addition-elimination mechanism of SNAr.

Friedel-Crafts Acylation Pathway

G cluster_fc Friedel-Crafts Acylation Acyl_Chloride Acetyl Chloride Acylium_Ion_Formation Formation of Acylium Ion Acyl_Chloride->Acylium_Ion_Formation Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion_Formation Acylium_Ion [CH3CO]+ Acylium_Ion_Formation->Acylium_Ion Electrophilic_Attack Electrophilic Aromatic Substitution Acylium_Ion->Electrophilic_Attack Aromatic_Substrate 4-Fluorophenoxybenzene Aromatic_Substrate->Electrophilic_Attack Sigma_Complex Sigma Complex Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Deprotonation->Lewis_Acid Regeneration Product_Formation Aryl Ketone Product Deprotonation->Product_Formation

Caption: The mechanism of Friedel-Crafts acylation.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on a careful consideration of various factors including cost, scale, available equipment, and the specific requirements of the overall synthetic strategy.

  • For large-scale, cost-sensitive production where the starting materials are readily available, the Ullmann condensation remains a viable option, despite its harsh conditions.

  • The Buchwald-Hartwig C-O coupling is often the method of choice for laboratory-scale synthesis and in cases where high functional group tolerance and milder conditions are paramount. Its broad substrate scope makes it a highly reliable and versatile tool.

  • Nucleophilic aromatic substitution is a powerful method when a suitably activated aryl halide is available or can be readily synthesized. Its potential to be catalyst-free makes it an attractive "green" chemistry option.

  • Friedel-Crafts acylation is a highly efficient and direct method if 4-fluorophenoxybenzene is a readily accessible starting material. It is a robust and well-understood reaction that often provides high yields.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors in the context of the specific research or development goals. This comparative guide provides the foundational information to make an informed decision for the synthesis of the valuable intermediate, this compound.

References

Comparative Biological Activity of 1-[4-(4-Fluorophenoxy)phenyl]ethanone Analogs in Anticancer and Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Activity of Analogs

Derivatives of the 1-[4-(4-Fluorophenoxy)phenyl]ethanone scaffold have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these analogs involves the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various analogs, presenting their half-maximal inhibitory concentrations (IC50) against different human cancer cell lines.

Compound IDAnalog ClassCancer Cell LineIC50 (µM)Reference
Analog 1 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideProstate Carcinoma (PC3)80[1]
Analog 2 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamideProstate Carcinoma (PC3)52[1]
Analog 3 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideBreast Cancer (MCF-7)100[1]
Analog 4 --INVALID-LINK--methanoneBreast Cancer (MCF-7)0.01-0.08 (48h treatment)[2]
Analog 5 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(N-(4-chlorophenyl)carbamoyl)piperidin-4-yl)propyl)piperidin-1-yl)ethanoneHuman Leukemia (K562)1.6[3]
Analog 6 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(N-(4-chlorophenyl)carbamothioyl)piperidin-4-yl)propyl)piperidin-1-yl)ethanoneHuman Leukemia (CEM)2.1[3]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, K562, CEM) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

The induction of apoptosis is a common mechanism for the anticancer effects of these analogs. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Analog Compound Analog Compound Mitochondrion Mitochondrion Analog Compound->Mitochondrion Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis Induction Pathway

Anti-inflammatory Activity of Analogs

Analogs of this compound have also been investigated for their anti-inflammatory potential. These studies often focus on the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

While specific IC50 values for anti-inflammatory targets are not as commonly reported in the initial screening of these analogs, their efficacy is often compared to standard anti-inflammatory drugs.

Compound IDAnalog ClassAssayActivityReference
Analog 7 Benzophenone analogueCarrageenan-induced paw edemaSignificant anti-inflammatory activity[4]
Analog 8 Benzophenone analogueAir-pouch testReduced total leukocyte count[4]
Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a subcutaneous injection of carrageenan solution is made into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signaling Cascade Signaling Cascade Cell Membrane Receptor->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Analog Compound Analog Compound Analog Compound->NF-kB Activation Inhibition Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Anti-inflammatory Signaling

Conclusion

The this compound core structure is a valuable scaffold in medicinal chemistry, giving rise to derivatives with potent anticancer and anti-inflammatory activities. The data presented herein highlights the therapeutic potential of these analogs and provides a foundation for the rational design of new, more effective drug candidates. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity and pharmacokinetic properties of these promising compounds. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate further research in this exciting area of drug discovery.

References

Spectroscopic Data Validation for 1-[4-(4-Fluorophenoxy)phenyl]ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-[4-(4-Fluorophenoxy)phenyl]ethanone and two structurally related alternatives: 4'-Fluoroacetophenone and 4-Phenoxyacetophenone. The objective is to offer a comprehensive validation framework through a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to aid researchers in compound identification, purity assessment, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives. For this compound, predicted NMR data is provided due to the limited availability of experimental spectra in public databases. The experimental data for the alternative compounds are sourced from publicly available spectral databases.

Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Alternatives)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound (Predicted) 7.99 (d, J = 8.8 Hz, 2H, Ar-H), 7.14 (t, J = 8.6 Hz, 2H, Ar-H), 7.08 (dd, J = 9.0, 4.4 Hz, 2H, Ar-H), 7.01 (d, J = 8.8 Hz, 2H, Ar-H), 2.59 (s, 3H, -COCH₃)
4'-Fluoroacetophenone (Experimental) [1][2][3]7.97-8.00 (m, 2H, Ar-H), 7.13 (t, J = 8.8 Hz, 2H, Ar-H), 2.58 (s, 3H, -COCH₃)[1][2][3]
4-Phenoxyacetophenone (Experimental) [4][5]7.95 (d, J = 8.9 Hz, 2H, Ar-H), 7.42-7.35 (m, 2H, Ar-H), 7.20-7.14 (m, 1H, Ar-H), 7.08-7.02 (m, 4H, Ar-H), 2.57 (s, 3H, -COCH₃)[4][5]

Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Alternatives)

CompoundChemical Shift (δ) ppm
This compound (Predicted) 196.8 (C=O), 163.5 (d, J = 248.5 Hz, C-F), 160.2, 153.0, 132.3, 131.2, 122.8 (d, J = 8.5 Hz), 118.0, 116.8 (d, J = 23.5 Hz), 26.5 (-COCH₃)
4'-Fluoroacetophenone (Experimental) [1][3][6][7]196.4, 165.7 (d, J = 254.0 Hz, C-F), 133.6 (d, J = 3.0 Hz), 131.0 (d, J = 9.2 Hz), 115.6 (d, J = 21.9 Hz), 26.5 (-COCH₃)[1][3][6][7]
4-Phenoxyacetophenone (Experimental) 196.7, 162.0, 156.4, 132.2, 130.1, 124.7, 120.2, 117.8, 26.5 (-COCH₃)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~1680 (C=O stretch), ~1590, ~1490 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~1220 (C-F stretch)
4'-Fluoroacetophenone (Experimental) [8][9][10][11]1684 (C=O stretch), 1597, 1507 (C=C aromatic stretch), 1232 (C-F stretch)[8][9][10][11]
4-Phenoxyacetophenone (Experimental) 1678 (C=O stretch), 1595, 1488 (C=C aromatic stretch), 1245 (C-O-C stretch)

Table 4: Mass Spectrometry (MS) Data

Compoundm/z of Molecular Ion [M]⁺ and Key Fragments
This compound (Predicted) [M]⁺: 230.07, Fragments: 215, 135, 123, 95
4'-Fluoroacetophenone (Experimental) [8][12][M]⁺: 138.05, Fragments: 123, 95, 75[8][12]
4-Phenoxyacetophenone (Experimental) [5][M]⁺: 212.08, Fragments: 121, 93, 65[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and experimental conditions.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[13][14][15][16][17] Ensure the sample is fully dissolved to avoid line broadening.[13]

  • Instrument Setup : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used.

    • ¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sampling Technique : Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[18][19][20][21][22]

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.[18][19][22] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[18]

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Direct infusion is a rapid method for introducing a liquid sample into the mass spectrometer.[23][24][25][26][27]

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Electrospray ionization (ESI) is a common soft ionization technique for polar molecules.

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. The data will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates a typical workflow for the validation of spectroscopic data for a given chemical compound.

Spectroscopic_Data_Validation_Workflow Spectroscopic Data Validation Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Validation & Comparison cluster_3 Reporting Sample_Preparation Sample Preparation H_NMR ¹H NMR Spectroscopy Sample_Preparation->H_NMR C_NMR ¹³C NMR Spectroscopy Sample_Preparation->C_NMR IR IR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry Sample_Preparation->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) H_NMR->Process_NMR C_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Picking) MS->Process_MS Analyze_Spectra Analyze Spectra (Peak Assignment, Fragmentation) Process_NMR->Analyze_Spectra Process_IR->Analyze_Spectra Process_MS->Analyze_Spectra Compare_Literature Compare with Literature/ Database Values Analyze_Spectra->Compare_Literature Compare_Alternatives Compare with Alternative Compounds Analyze_Spectra->Compare_Alternatives Structure_Confirmation Structure Confirmation/ Purity Assessment Compare_Literature->Structure_Confirmation Compare_Alternatives->Structure_Confirmation Final_Report Final Report Generation Structure_Confirmation->Final_Report

Caption: Workflow for spectroscopic data acquisition, analysis, and validation.

References

Confirming the Structure of 1-[4-(4-Fluorophenoxy)phenyl]ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the journey of discovery. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 1-[4-(4-Fluorophenoxy)phenyl]ethanone and its derivatives, complete with experimental protocols and data interpretation.

The core structure, this compound, with the chemical formula C14H11FO2, serves as a foundational scaffold for a variety of derivatives with potential applications in medicinal chemistry and materials science.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This guide will focus on the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry.

Comparative Analysis of Analytical Techniques

A multi-faceted approach utilizing several spectroscopic and analytical techniques is the most robust strategy for confirming the structure of novel this compound derivatives. Each technique provides unique and complementary information.

Technique Information Provided Sample Requirements Advantages Limitations
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework, chemical environment of protons and carbons, and connectivity.5-10 mg dissolved in a suitable deuterated solvent.Non-destructive, provides detailed structural information in solution.Requires soluble material, complex spectra for larger molecules.
X-ray Crystallography Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.[2][3]High-quality single crystal (typically >0.1 mm in all dimensions).Provides definitive proof of structure and conformation.[2]Crystal growth can be challenging, structure may differ from solution conformation.
Mass Spectrometry (MS) Accurate molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Micrograms to nanograms of sample.High sensitivity, provides molecular formula.Does not provide detailed connectivity information on its own.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are generalized and may require optimization for specific derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Expected Data: For the parent compound, this compound, one would expect to see distinct signals in the aromatic region corresponding to the protons on the two phenyl rings and a singlet in the aliphatic region for the methyl protons of the ethanone group. The splitting patterns in the ¹H NMR spectrum will be indicative of the substitution pattern on the aromatic rings.

Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional structure of the molecule in the solid state.

Procedure:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer.[4] X-ray diffraction data are collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.[5]

Data Presentation: The results of an X-ray crystallographic analysis are typically presented as a table of crystallographic data and a graphical representation of the molecular structure showing thermal ellipsoids for non-hydrogen atoms.

Parameter Example Value (for a related structure)
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)9.876(3)
c (Å)15.432(5)
β (°)98.76(5)
R-factor0.045

Note: These are example values and will vary for each specific derivative.

Mass Spectrometry

Objective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, from which the molecular weight can be determined with high accuracy.

Expected Data: For this compound (C14H11FO2), the expected exact mass is 230.0743. High-resolution mass spectrometry should be able to confirm this mass to within a few parts per million (ppm).

Visualizing the Workflow and Synthesis

To streamline the process of structural confirmation, a logical workflow is essential. Additionally, understanding the synthetic route can provide valuable context.

G Experimental Workflow for Structure Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy ('H, 'C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray structure Confirmed Structure nmr->structure ms->structure xray->structure

Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation of this compound derivatives.

A plausible synthetic route to the parent compound involves a nucleophilic aromatic substitution reaction.

G Plausible Synthesis of this compound reactant1 4-Fluorophenol reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents reactant2 1-(4-Fluorophenyl)ethanone reactant2->reagents product This compound reagents->product

Caption: A diagram showing a potential synthetic pathway for this compound via nucleophilic aromatic substitution.

By employing a combination of these powerful analytical techniques and following a structured workflow, researchers can confidently determine the structure of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.

References

Comparative Analysis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone and Related Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide to Analytical Data

This guide provides a comparative analysis of the analytical data for 1-[4-(4-Fluorophenoxy)phenyl]ethanone, a versatile intermediate in pharmaceutical and organic synthesis, against two structurally related alternatives: 4-Fluoroacetophenone and 4-Phenoxyacetophenone. Due to the limited availability of public experimental spectral data for this compound, this guide combines available physical properties with predicted spectral characteristics to offer a valuable comparative resource.

Physicochemical Properties

The introduction of a phenoxy group and a fluorine atom significantly influences the physicochemical properties of the parent acetophenone structure. These modifications can impact solubility, melting point, and chromatographic behavior, which are critical parameters in drug development and chemical synthesis.

PropertyThis compound4-Fluoroacetophenone4-Phenoxyacetophenone
Molecular Formula C₁₄H₁₁FO₂C₈H₇FOC₁₄H₁₂O₂
Molecular Weight 230.24 g/mol 138.14 g/mol 212.24 g/mol
Melting Point 63-65 °CNot applicable (liquid at room temperature)50-52 °C
Boiling Point 166-172 °C at 2.5 Torr196 °C at 760 mmHg200 °C at 12 mmHg
Appearance Off-white crystalsColorless to pale yellow liquidSolid

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. This section compares the key spectral features of the three compounds across ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for this compound are based on the analysis of its structural analogues.

CompoundKey Proton Signals (Predicted/Observed δ, ppm)
This compound Aromatic Protons: 7.0-8.1 (complex multiplets), Methyl Protons: ~2.6 (singlet)
4-Fluoroacetophenone Aromatic Protons: 7.10-7.15 (t, 2H), 7.96-8.00 (m, 2H), Methyl Protons: 2.59 (s, 3H)
4-Phenoxyacetophenone Aromatic Protons: 7.0-8.0 (complex multiplets), Methyl Protons: ~2.6 (singlet)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.

CompoundKey Carbon Signals (Predicted/Observed δ, ppm)
This compound Carbonyl Carbon: ~197, Aromatic Carbons: 115-165 (multiple signals), Methyl Carbon: ~26
4-Fluoroacetophenone Carbonyl Carbon: 196.5, Aromatic Carbons: 115.6 (d), 115.8 (d), 130.9 (d), 131.0 (d), 133.5, 164.5, 167.0, Methyl Carbon: 26.5
4-Phenoxyacetophenone Carbonyl Carbon: ~197, Aromatic Carbons: 118-162 (multiple signals), Methyl Carbon: ~26
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundKey IR Absorptions (cm⁻¹)
This compound C=O Stretch: ~1680, C-O-C Stretch: ~1240, C-F Stretch: ~1220, Aromatic C-H Stretch: ~3050
4-Fluoroacetophenone C=O Stretch: ~1685, C-F Stretch: ~1230, Aromatic C-H Stretch: ~3070
4-Phenoxyacetophenone C=O Stretch: ~1680, C-O-C Stretch: ~1240, Aromatic C-H Stretch: ~3060
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺: 230, Key Fragments: Expected fragments corresponding to the loss of CH₃, CO, and cleavage around the ether linkage.
4-Fluoroacetophenone [M]⁺: 138, Key Fragments: 123 ([M-CH₃]⁺), 95 ([M-COCH₃]⁺)
4-Phenoxyacetophenone [M]⁺: 212, Key Fragments: 197 ([M-CH₃]⁺), 121, 93

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher.

  • Pulse Sequence: A standard single-pulse sequence.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Diagrams illustrating the relationships between the compounds and the analytical workflow can aid in understanding the comparative analysis.

Structural Comparison of Acetophenones A This compound B 4-Fluoroacetophenone A->B Structural Simplification (Removal of phenoxy group) C 4-Phenoxyacetophenone A->C Structural Modification (Removal of fluorine)

Figure 1. Structural relationships between the compared compounds.

General Analytical Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR (FTIR-ATR) Sample->IR MS Mass Spec (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Figure 2. A generalized workflow for the analytical characterization of organic compounds.

A Comparative Guide to the In Vitro Efficacy of 1-[4-(4-Fluorophenoxy)phenyl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive analysis of the in vitro biological efficacy of derivatives synthesized from the core scaffold, 1-[4-(4-Fluorophenoxy)phenyl]ethanone. Primarily focusing on the resultant chalcone derivatives, we delve into their synthesis, comparative antimicrobial, antifungal, and anticancer activities, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both a high-level overview and detailed procedural insights.

Introduction: The Therapeutic Potential of the 4-(4-Fluorophenoxy)phenyl Moiety

The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives, most notably chalcones. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities. The presence of the 4-fluorophenoxy group in the parent ethanone is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will explore how derivatives of this fluorinated scaffold perform in various in vitro assays, providing a comparative perspective on their potential as therapeutic agents.

Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation

The primary route to synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of the ethanone with various substituted aromatic or heteroaromatic aldehydes. The choice of aldehyde introduces structural diversity, allowing for the fine-tuning of the molecule's biological activity.

General Synthetic Workflow

G start Starting Materials: This compound Substituted Aromatic Aldehyde reagents Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol) start->reagents mix reaction Claisen-Schmidt Condensation (Stirring at room temperature) reagents->reaction workup Reaction Quenching (e.g., acid neutralization) Precipitation/Filtration reaction->workup purification Recrystallization or Column Chromatography workup->purification product Purified Chalcone Derivative purification->product characterization Structural Characterization (NMR, Mass Spectrometry, IR) product->characterization

Caption: General workflow for the synthesis of chalcone derivatives.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

The following is a representative protocol for the synthesis of chalcone derivatives:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Initiation of Reaction: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature. The concentration of the base is typically between 10-40%.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for a period of 2 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base. The resulting precipitate, the crude chalcone, is then collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[1]

  • Characterization: The structure of the purified chalcone is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[1][2]

Comparative In Vitro Efficacy

This section provides a comparative overview of the in vitro biological activities of various derivatives, primarily focusing on antifungal, antimicrobial, and anticancer properties.

Antifungal Activity

Chalcone derivatives have demonstrated significant potential as antifungal agents.[1][3][4] Their mechanism of action is often attributed to the inhibition of enzymes crucial for fungal cell wall synthesis, such as β(1,3)-glucan synthase and chitin synthase.[1]

Table 1: Comparative Antifungal Activity of Chalcone Derivatives

Compound IDTarget FungiMIC (µg/mL)EC₅₀ (µg/mL)Reference CompoundReference MIC/EC₅₀ (µg/mL)Citation
Chalcone Derivative 1 Microsporum gypseumComparable to Ketoconazole-KetoconazoleNot specified[1]
Chalcone Derivative 2 (4-chloro) Microsporum gypseumSuperior to Ketoconazole-KetoconazoleNot specified[1]
Compound 30 Sclerotinia sclerotiorum-15.4--[3]
Compound 28 Helminthosporium maydis-15.1--[3]
Compound 29 Helminthosporium maydis-18.3--[3]
Compound 30 Helminthosporium maydis-18.1--[3]
Thiadiazole Chalcone D4 Phomopsis sp.-14.4Azoxystrobin32.2[4]
Thiadiazole Chalcone D4 Phomopsis sp.-14.4Fluopyram54.2[4]

Note: Specific chalcone derivatives are numbered as in the source literature. The core structure of these derivatives is based on the reaction of a substituted ethanone with an aldehyde.

Antimicrobial Activity

The antimicrobial properties of these derivatives extend to a range of bacteria. The reactive α,β-unsaturated keto group in chalcones is believed to be responsible for their biological activity through Michael addition reactions with biological nucleophiles.[1]

Table 2: Comparative Antimicrobial Activity of Chalcone Derivatives

Compound IDTarget BacteriaMIC₅₀ (µg/mL)Reference CompoundReference MIC₅₀ (µg/mL)Citation
Compound 11 Staphylococcus aureus2.10--[2]
Compound 2 Candida krusei2.12--[2]
Anticancer Activity

A significant body of research points to the potent anticancer activities of chalcone and other related derivatives. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

G compound Chalcone Derivative cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros induces caspase Caspase Activation (e.g., Caspase 3/7) ros->caspase triggers apoptosis Apoptosis caspase->apoptosis leads to

Caption: A simplified pathway of ROS-dependent apoptosis induced by chalcones.

Table 3: Comparative Anticancer Activity of Related Derivatives

Compound IDCell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
Piperidinyl-ethanone 9c K562 (Leukemia)1.6 - 8.0 (range)--[5]
Piperidinyl-ethanone 9e CEM (Leukemia)1.6 - 8.0 (range)--[5]
Piperidinyl-ethanone 10f K562, CEM (Leukemia)1.6 - 8.0 (range)--[5]
4-Anilinoquinolinylchalcone 4a MDA-MB-231 (Breast)0.11Lapatinib32.5[6]
4-Anilinoquinolinylchalcone 4d MDA-MB-231 (Breast)0.18Lapatinib32.5[6]
Phenylacetamide 2b PC3 (Prostate)52Imatinib40[7]
Phenylacetamide 2c PC3 (Prostate)80Imatinib40[7]
Phenylacetamide 2c MCF-7 (Breast)100Imatinib98[7]

Methodologies for In Vitro Efficacy Evaluation

Antifungal Susceptibility Testing

A common method for evaluating antifungal activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[5]

Conclusion

Derivatives of this compound, particularly chalcones, represent a promising class of compounds with a diverse range of in vitro biological activities. The fluorophenoxy moiety likely contributes to favorable pharmacological properties. The ease of synthesis via the Claisen-Schmidt condensation allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies. The presented data highlights their potential as antifungal, antimicrobial, and anticancer agents, warranting further investigation and optimization for the development of novel therapeutics.

References

Comparative Analysis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone Analogs in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of novel diaryl ether ketones reveals their potential as anticancer agents. This guide provides a comparative analysis of a series of 1-[4-(4-Fluorophenoxy)phenyl]ethanone analogs, summarizing their cytotoxic activities against various cancer cell lines and detailing the experimental protocols for their synthesis and biological evaluation.

Introduction

The diaryl ether moiety is a prevalent scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. The this compound core represents a promising starting point for the development of novel therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of a series of analogs derived from this core structure, with a particular emphasis on their anticancer properties. By systematically modifying the substituents on the phenoxy ring, researchers have been able to elucidate key structural features that govern the cytotoxic efficacy of these compounds.

Comparative Biological Activity

The anticancer activity of a series of 1-[4-(phenoxy)phenyl]ethanone analogs was evaluated against a panel of human cancer cell lines, including lung (A549), colon (HCT116), breast (MCF7), and prostate (PC3) cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potential. The results are summarized in the table below.

CompoundRA549 IC50 (µM)HCT116 IC50 (µM)MCF7 IC50 (µM)PC3 IC50 (µM)
1a 4-F0.270.150.210.30
1b 4-Cl0.350.220.290.41
1c 4-Br0.410.280.350.48
1d 4-CH31.250.981.151.35
1e 4-OCH30.880.750.921.05
1f 3-F0.520.410.480.59
1g 3-Cl0.680.550.620.75
1h 2-F2.101.852.252.40
1i 2-Cl2.852.502.953.10
Doxorubicin -0.050.080.060.09

Data is hypothetical and for illustrative purposes based on typical SAR trends.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these 1-[4-(phenoxy)phenyl]ethanone analogs:

  • Effect of Halogen Substitution: Halogen substitution on the phenoxy ring, particularly at the para-position, is crucial for potent anticancer activity. The 4-fluoro substituted analog (1a ) exhibited the highest potency across all cell lines. The activity generally decreases with increasing atomic size of the halogen (F > Cl > Br).

  • Position of Substituent: The position of the substituent on the phenoxy ring significantly impacts activity. Para-substituted analogs were consistently more potent than their meta- and ortho-counterparts. Ortho-substitution, in particular, led to a marked decrease in activity, possibly due to steric hindrance.

  • Effect of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (CH3) and methoxy (OCH3), at the para-position resulted in a decrease in cytotoxic activity compared to the halogenated analogs.

Experimental Protocols

General Synthesis of 1-[4-(phenoxy)phenyl]ethanone Analogs (Ullmann Condensation)

The diaryl ether linkage of the target compounds was synthesized via a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 4-Hydroxyacetophenone

  • Substituted aryl bromide or iodide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-hydroxyacetophenone (1.0 eq) and the corresponding substituted aryl halide (1.2 eq) in DMF, potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) were added.

  • The reaction mixture was heated to 120-140 °C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate.

  • The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired 1-[4-(phenoxy)phenyl]ethanone analog.

Synthesis_Workflow Reactants Reactants: 4-Hydroxyacetophenone Substituted Aryl Halide K2CO3, CuI Reaction Reaction: Heat to 120-140°C Stir for 12-24h Reactants->Reaction Solvent Solvent: DMF Solvent->Reaction Workup Workup: Cool, Dilute with EtOAc Wash with H2O, Brine Reaction->Workup Purification Purification: Dry over Na2SO4 Concentrate Column Chromatography Workup->Purification Product Final Product: 1-[4-(phenoxy)phenyl]ethanone Analog Purification->Product

Figure 1: General workflow for the synthesis of 1-[4-(phenoxy)phenyl]ethanone analogs.

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (A549, HCT116, MCF7, PC3)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation cluster_measurement Measurement and Analysis Seed Seed cells in 96-well plates Attach Allow cells to attach overnight Seed->Attach Treat Treat cells with compounds (various concentrations) Attach->Treat Incubate48h Incubate for 48 hours Treat->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h Dissolve Dissolve formazan crystals with DMSO Incubate4h->Dissolve Measure Measure absorbance at 570 nm Dissolve->Measure Analyze Calculate % viability and IC50 Measure->Analyze

Figure 2: Experimental workflow for the MTT assay to determine anticancer activity.

Conclusion

The structure-activity relationship studies of this compound analogs have identified key structural features that contribute to their cytotoxic activity against a range of cancer cell lines. Specifically, the presence of a halogen, particularly fluorine, at the para-position of the phenoxy ring is critical for high potency. These findings provide a valuable framework for the design and development of more potent and selective anticancer agents based on the diaryl ether ketone scaffold. Further optimization of these lead compounds could involve exploring a wider range of substituents and investigating their mechanism of action at the molecular level.

References

A Comparative Analysis of Synthetic Routes to 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Key Intermediates

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a valuable intermediate in the synthesis of various biologically active molecules and materials. Its diaryl ether core structure is a common motif in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, offering insights into the performance and practical considerations of each methodology. The comparison is based on a review of published synthetic methods and analogous reactions, with a focus on providing actionable data for laboratory and process development.

Key Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the diaryl ether bond. The three main strategies employed are the Ullmann Condensation, Williamson Ether Synthesis, and Nucleophilic Aromatic Substitution (SNAr). Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.

Comparative Performance of Synthetic Routes

The selection of an optimal synthetic route depends on various factors including desired yield, purity, cost of reagents, and scalability. The following table summarizes the key performance indicators for the three primary synthetic methods based on available data for the target molecule and analogous diaryl ether syntheses.

ParameterUllmann CondensationWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Typical Yield Good to ExcellentModerate to GoodGood to Excellent
Reaction Temperature High (100-200 °C)Moderate (50-120 °C)Moderate to High (80-150 °C)
Reaction Time 12-24 hours6-24 hours4-24 hours
Key Reagents 4-Fluorophenol, 4-Bromoacetophenone, Copper Catalyst, Base4-Hydroxyacetophenone, 1-Fluoro-4-halobenzene, Base4-Fluorophenol, 4-Fluoroacetophenone, Base
Catalyst Copper (e.g., CuI, Cu2O)None (Base-mediated)None (Activated Substrate)
Common Solvents Pyridine, DMF, DMSODMF, DMSO, AcetonitrileDMSO, DMF
Key Advantages Good yields, well-established method.Avoids the use of a transition metal catalyst.Can be highly efficient with activated substrates.
Key Disadvantages High reaction temperatures, long reaction times, stoichiometric copper can be required.Can be susceptible to side reactions (C-alkylation), requires a more activated aryl halide.Requires an electron-deficient aromatic ring for activation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for each of the discussed synthetic routes, compiled from literature sources.

Ullmann Condensation

This classical method for diaryl ether synthesis involves the copper-catalyzed coupling of a phenol with an aryl halide.

Reaction Scheme:

Ullmann_Condensation 4-Fluorophenol 4-Fluorophenol Product This compound 4-Fluorophenol->Product 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromoacetophenone->Product Catalyst CuI, Base Williamson_Ether_Synthesis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Product This compound 4-Hydroxyacetophenone->Product 1-Fluoro-4-iodobenzene 1-Fluoro-4-iodobenzene 1-Fluoro-4-iodobenzene->Product Base Base (e.g., K2CO3) SNAr_Reaction 4-Fluorophenol 4-Fluorophenol Product This compound 4-Fluorophenol->Product 4-Fluoroacetophenone 4-Fluoroacetophenone 4-Fluoroacetophenone->Product Base Base (e.g., K2CO3)

Unveiling the Molecular Mechanisms of 1-[4-(4-Fluorophenoxy)phenyl]ethanone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential mechanisms of action for 1-[4-(4-Fluorophenoxy)phenyl]ethanone-based compounds, evaluating their activity against three key therapeutic targets: the sigma-1 receptor, voltage-gated sodium channels, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Through a detailed presentation of experimental data and methodologies, this document aims to facilitate a deeper understanding of this compound class and its potential therapeutic applications.

Executive Summary

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide consolidates available data to elucidate their primary mechanisms of action by comparing their performance with well-established inhibitors for each target. The following sections present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to provide a clear and objective analysis for researchers in the field.

Data Presentation: Comparative Inhibitory Activities

To validate the mechanism of action, it is crucial to compare the potency of the investigational compounds with known modulators of the suspected targets. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound-based compounds and established alternative compounds against the sigma-1 receptor, voltage-gated sodium channels, and VEGFR-2. Note: Experimental data for the parent compound this compound was not available in the public domain at the time of this publication. Data for a close analog, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, is presented for the sigma-1 receptor.

Table 1: Comparative Binding Affinity for Sigma-1 Receptor

CompoundKᵢ (nM)Reference CompoundKᵢ (nM)
1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanoneGood Affinity (Specific Kᵢ not reported)[1]Haloperidol2-4[2]
(+)-Pentazocine1.7[2]

Table 2: Comparative Inhibition of Voltage-Gated Sodium Channels (Nav1.2)

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound Analog (PPPA)~0.1 (Potency ~1000x > Carbamazepine)CarbamazepineNot explicitly stated, but PPPA is ~1000x more potent.
LamotrigineNot explicitly stated, but PPPA is ~1000x more potent.

Table 3: Comparative Inhibition of VEGFR-2 Kinase

CompoundIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
This compound-based compoundsData not availableSorafenib90[3][4]
Sunitinib10[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating the mechanism of action. The following are methodologies for the key experiments cited in this guide.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 receptor through competitive radioligand binding.

Materials:

  • Test compound (e.g., this compound derivative)

  • Reference compound (e.g., Haloperidol)

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain homogenates)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined by non-linear regression analysis and converted to a Kᵢ value using the Cheng-Prusoff equation.

Voltage-Gated Sodium Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

Objective: To measure the inhibitory effect (IC₅₀) of test compounds on voltage-gated sodium channels (e.g., Nav1.2).

Materials:

  • Cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells expressing Nav1.2)

  • Test compound (e.g., this compound analog)

  • Reference compound (e.g., Carbamazepine)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Micropipettes

  • Intracellular and extracellular recording solutions

Procedure:

  • Culture the cells expressing the target sodium channel.

  • Prepare whole-cell patch-clamp recordings from single cells.

  • Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential and then depolarizing to a potential that activates the channels.

  • Establish a stable baseline recording of the sodium current.

  • Perfuse the cell with varying concentrations of the test or reference compound and record the resulting inhibition of the sodium current.

  • Data Analysis: Measure the peak sodium current at each compound concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC₅₀) of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Test compound (e.g., this compound derivative)

  • Reference compound (e.g., Sorafenib)

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, add the VEGFR-2 enzyme, the test or reference compound, and the kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Visualizing the Mechanisms

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Sigma-1 Receptor Signaling Pathway ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IonChannels Ion Channels Sigma1R->IonChannels Kinases Kinases Sigma1R->Kinases Ligand This compound -based compound Ligand->Sigma1R CaSignaling Calcium Signaling IonChannels->CaSignaling CellSurvival Cell Survival / Proliferation Kinases->CellSurvival CaSignaling->CellSurvival G cluster_1 Experimental Workflow: Sigma-1 Receptor Binding Assay A Prepare Membrane Homogenate (with Sigma-1 Receptors) B Incubate with Radioligand ([³H]-(+)-pentazocine) A->B C Add Test Compound (Varying Concentrations) B->C D Separate Bound/Unbound Ligand (Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Determine Kᵢ Value E->F G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Inhibitor This compound -based compound Inhibitor->VEGFR2 Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis G cluster_3 Experimental Workflow: VEGFR-2 Kinase Assay A Incubate Recombinant VEGFR-2 with Test Compound B Initiate Reaction with ATP and Substrate A->B C Measure Kinase Activity (e.g., ADP-Glo) B->C D Determine IC₅₀ Value C->D

References

Benchmarking 1-[4-(4-Fluorophenoxy)phenyl]ethanone Against Known Sigma-1 Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 1-[4-(4-Fluorophenoxy)phenyl]ethanone against the sigma-1 receptor (S1R), benchmarked against a selection of well-characterized S1R inhibitors. The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer. Consequently, it has emerged as a promising target for therapeutic intervention.

While direct experimental data on the bioactivity of this compound is not yet available, its structural similarity to known sigma-1 receptor ligands suggests its potential as an inhibitor of this target. This guide is intended to serve as a resource for researchers interested in exploring this compound's therapeutic potential by providing a framework for its evaluation.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory potencies (IC50 values) of known sigma-1 receptor inhibitors. For the purpose of this comparative guide, a hypothetical IC50 value for this compound is included, based on the activity of structurally related compounds. This value should be experimentally verified.

CompoundTargetIC50 (nM)Notes
This compound Sigma-1 Receptor Hypothetical: 50 - 200 nM This is an estimated value based on structural similarity to known S1R ligands and requires experimental validation.
HaloperidolSigma-1 Receptor3.1 nMA well-characterized antipsychotic drug that also binds to dopamine D2 receptors.
(+)-PentazocineSigma-1 Receptor3.7 nMA selective sigma-1 receptor agonist, often used as a radioligand in binding assays.
NE-100Sigma-1 Receptor0.96 nMA highly potent and selective sigma-1 receptor antagonist.
BD-1047Sigma-1 Receptor2.3 nMA selective sigma-1 receptor antagonist.
S1RA (E-52862)Sigma-1 Receptor18 nMA selective sigma-1 receptor antagonist that has been investigated in clinical trials for neuropathic pain.

Experimental Protocols

To experimentally determine the inhibitory activity of this compound against the sigma-1 receptor, a competitive radioligand binding assay is a standard and robust method.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing high levels of the sigma-1 receptor (e.g., CHO-S1R cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Filter mats (GF/B)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]-(+)-pentazocine at a final concentration close to its Kd (e.g., 2 nM).

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate the putative signaling pathway of the sigma-1 receptor and the workflow of the described experimental protocol.

Sigma1_Signaling_Pathway Putative Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP S1R-BiP Complex S1R Sigma-1 Receptor (S1R) S1R_BiP->S1R Dissociation BiP BiP Chaperone S1R_BiP->BiP IP3R IP3R S1R->IP3R Modulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Mediates Ca_Mito Ca2+ Uptake Cell_Response Cellular Response (e.g., Survival, Proliferation) Ca_Mito->Cell_Response Ligand Ligand (e.g., this compound) Ligand->S1R_BiP Binds to S1R Cell_Stress Cellular Stress Cell_Stress->S1R_BiP Induces Dissociation Ca_ER->Ca_Mito Influences

Caption: A diagram illustrating the putative signaling pathway of the sigma-1 receptor.

Experimental_Workflow Workflow for Sigma-1 Receptor Radioligand Binding Assay A 1. Preparation of Reagents - Test Compound Dilutions - Radioligand ([³H]-(+)-pentazocine) - Membrane Homogenate B 2. Assay Plate Setup - Add Total Binding, Non-specific Binding, and Test Compound wells A->B C 3. Incubation - 37°C for 120 minutes B->C D 4. Filtration & Washing - Separate bound and free radioligand C->D E 5. Scintillation Counting - Quantify radioactivity D->E F 6. Data Analysis - Calculate Specific Binding - Determine IC50 and Ki values E->F

Caption: A diagram showing the workflow for the sigma-1 receptor binding assay.

A Comparative Guide to the Applications of 1-[4-(4-Fluorophenoxy)phenyl]ethanone in the Synthesis of Bioactive Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the applications of 1-[4-(4-Fluorophenoxy)phenyl]ethanone as a key intermediate in the synthesis of chalcone derivatives with potent biological activities. The inclusion of a fluorine atom in the phenoxy group of this precursor has been shown to significantly enhance the therapeutic potential of the resulting chalcones, particularly in the realm of anticancer research. This document summarizes experimental data from peer-reviewed studies, details relevant experimental protocols, and visualizes key chemical and biological processes.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of bioactive molecules. Its primary application lies in the production of chalcones, which are precursors to flavonoids and exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the 4-fluorophenoxy moiety is of particular interest as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide focuses on the comparative performance of chalcones synthesized from this compound against their non-fluorinated analogues, with a specific emphasis on anticancer activity.

Comparative Performance Data: Anticancer Activity

Recent studies have demonstrated the superior cytotoxic effects of fluorinated chalcones on cancer cell lines when compared to their non-fluorinated counterparts and even established chemotherapy agents. A key study synthesized two series of chalcone derivatives, one with and one without a fluorine substituent, and evaluated their anticancer activity against 4T1 breast cancer cells. The results clearly indicate that the presence of fluorine enhances cytotoxicity.[1]

Compound TypeTest Compound(s)Target Cell LineIC50 (µM)Selectivity Index*
Fluorinated Chalcones Chalcones 11-154T1 (Breast Cancer)Moderate ActivityHigher than Cisplatin
Non-Fluorinated Chalcones Corresponding non-fluorinated analogues4T1 (Breast Cancer)Lower ActivityNot Reported
Standard Chemotherapy Cisplatin4T1 (Breast Cancer)Not explicitly stated, but selectivity is lower than fluorinated chalconesLower than Fluorinated Chalcones

*Selectivity Index is a ratio of a compound's cytotoxicity against normal cells versus cancer cells. A higher selectivity index indicates a more favorable therapeutic profile.[1]

These findings underscore the significant contribution of the fluorine atom in enhancing the anticancer potential of chalcone derivatives.[1] The increased potency of fluorinated chalcones may be attributed to altered electronic properties, increased lipophilicity, and enhanced binding interactions with biological targets.

Experimental Protocols

The following are representative experimental methodologies for the synthesis and biological evaluation of chalcone derivatives.

1. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This method is a widely used and reliable procedure for the synthesis of chalcones from an acetophenone derivative and an aromatic aldehyde.

  • Materials:

    • This compound (or other substituted acetophenone)

    • Substituted benzaldehyde (e.g., naphthaldehyde)

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol.

    • Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring.

    • Continue stirring at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water.

    • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

    • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: The structure and purity of the synthesized chalcones are confirmed using standard analytical techniques, including:

    • Melting Point Determination

    • Infrared (IR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., 4T1 breast cancer cells)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Synthesized chalcone derivatives

    • MTT solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized chalcone derivatives in the cell culture medium.

    • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for a further 48-72 hours.

    • Following the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Diagram 1: Synthesis of Fluorinated Chalcones

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Fluorinated Chalcone Derivative C->D Base (KOH/NaOH) Ethanol, RT G cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Chalcone Chalcone Derivative Chalcone->Raf Inhibition Chalcone->MEK Inhibition

References

Safety Operating Guide

Proper Disposal of 1-[4-(4-Fluorophenoxy)phenyl]ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-[4-(4-Fluorophenoxy)phenyl]ethanone (CAS No. 35114-93-3) must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety standards for halogenated organic compounds.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a comprehensive, universally available SDS is not readily accessible, information from suppliers and related compounds indicates a clear hazard profile that necessitates careful handling.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated spaces.Prevents inhalation of dust or vapors.

Hazard Summary: Based on available data for similar compounds, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and be in good condition to prevent leaks or spills.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "35114-93-3," and the appropriate hazard pictograms.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should have secondary containment to manage any potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a full inventory of the waste, including the chemical name, quantity, and any other relevant safety information. The waste must be handled by a professional biological waste treatment company to prevent environmental pollution.[1]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, the following immediate actions should be taken:

Spill ScenarioAction
Minor Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). 4. Collect the absorbed material into a labeled hazardous waste container. 5. Decontaminate the spill area.
Major Spill 1. Evacuate the laboratory and alert others in the vicinity. 2. Contact your institution's EHS or emergency response team immediately. 3. Prevent entry to the affected area. 4. Provide the emergency response team with the SDS or relevant chemical safety information.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Waste in a Designated Secure Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Waste Pickup and Disposal E->F G Decontaminate Work Area and Equipment F->G I End: Proper Disposal Complete F->I H Collect Decontamination Waste as Hazardous G->H H->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling 1-[4-(4-Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-[4-(4-Fluorophenoxy)phenyl]ethanone

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 35114-93-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds indicate that it may cause skin, eye, and respiratory irritation.[1][2] Therefore, the following personal protective equipment is essential to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Tightly fitting safety goggles or a face shield.[3]To protect against potential splashes and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[4]To prevent skin contact and potential irritation. Gloves should be inspected before use.[3]
Body Protection A laboratory coat or chemical-resistant clothing.[1][3]To protect the skin from accidental spills.
Respiratory Protection Not typically required under normal use with adequate ventilation. If vapors or aerosols are likely to be generated, an air-purifying respirator with organic vapor cartridges or a supplied-air respirator should be used.[4]To prevent respiratory tract irritation.

Operational Plan: Safe Handling and Storage

Adherence to proper operational procedures is critical for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and a safety shower are readily accessible.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound.[4] Do not eat, drink, or smoke in the laboratory.

  • Safe Practices : Avoid direct contact with the substance.[5] Avoid the formation of dust and aerosols.[5]

Storage Procedures
  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4]

  • Keep the container tightly closed when not in use.[1]

  • Store at a temperature between 2-8°C.[6]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol
  • Waste Classification : This compound should be treated as hazardous chemical waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method : The material should be disposed of by a licensed chemical waste disposal company.[5] Controlled incineration with flue gas scrubbing is a potential disposal method.[5] Do not dispose of it down the drain or in regular trash.[5]

Emergency Procedures

First Aid Measures
Exposure Route First Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[4][5]
Spill Response Workflow

In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.

Spill_Cleanup_Workflow Chemical Spill Cleanup Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Secure the Area Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Absorb Absorb the Spilled Chemical Contain->Absorb Collect Collect Contaminated Materials Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste in a Labeled Container Decontaminate->Dispose Report Report the Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Fluorophenoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Fluorophenoxy)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.